2-Amino-5-bromo-4-chlorobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-4-chlorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROWVWALAHUEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of 2-Amino-5-bromo-4-chlorobenzaldehyde in Advanced Molecular Synthesis
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the efficiency of complex molecule synthesis relies heavily on the selection of polyfunctional building blocks. 2-Amino-5-bromo-4-chlorobenzaldehyde (CAS: 1036757-11-5) represents a privileged pharmacophore precursor. Characterized by a tetrasubstituted benzene ring featuring orthogonal reactive sites, this compound allows for programmed, regioselective transformations without the reliance on cumbersome protecting-group chemistry 1. This technical guide deconstructs the structural features, electronic properties, and practical laboratory workflows required to leverage this molecule in the synthesis of advanced therapeutic leads.
Structural Deconstruction & Electronic Properties
The utility of this compound is rooted in its highly specific substitution pattern. The molecule balances electron-donating and electron-withdrawing groups, creating a unique electronic push-pull system across the aromatic core 1.
To ensure stability prior to synthesis, the solid compound must be stored under an inert atmosphere at 2-8°C in a dark environment, preventing premature oxidation of the aldehyde moiety 2.
Table 1: Physicochemical and Structural Parameters
| Property | Value | Pharmacokinetic & Synthetic Implication |
| CAS Number | 1036757-11-5 | Standardized tracking identifier for GLP procurement. |
| Molecular Weight | 234.48 g/mol | High ligand efficiency; leaves a >250 Da budget for downstream elaboration before hitting Lipinski limits 3. |
| XLogP3 | 2.6 | Optimal starting lipophilicity for membrane permeability in early lead design 3. |
| TPSA | 43.1 Ų | Ensures excellent passive diffusion; well below the 140 Ų oral bioavailability threshold 3. |
| C-Br Bond Energy | ~280 kJ/mol | Kinetically accessible for Pd(0) oxidative addition at mild temperatures (<80°C). |
| C-Cl Bond Energy | ~330 kJ/mol | Requires elevated temperatures and electron-rich ligands for transition-metal activation. |
The Paradigm of Orthogonal Reactivity
The strategic synthetic utility of this compound is driven by the distinct reactivity of its four functional groups 1.
-
The Ortho-Amino Benzaldehyde Motif: The proximity of the electrophilic aldehyde and the nucleophilic primary amine provides an entropically favored setup for heteroannulation. It is a classic precursor for constructing fused heterocyclic systems, most notably quinolines (via Friedländer condensation) and quinazolines 1.
-
Halogen Differentiation: The ~50 kJ/mol difference in bond dissociation energy between the C-Br and C-Cl bonds allows for sequential, chemoselective cross-coupling.
Fig 1: Orthogonal reactivity map of this compound.
Experimental Workflows: Regioselective Functionalization
To maximize the potential of this building block, researchers must employ protocols that leverage kinetic vs. thermodynamic control. The following self-validating workflows detail the synthesis of a fully functionalized heterocyclic lead.
Fig 2: Self-validating sequential functionalization workflow.
Protocol A: Quinazoline Core Construction
Objective: Condense this compound with an amidine to form a 6-bromo-7-chloroquinazoline core while preserving both halogens.
-
Reaction Setup: Combine the benzaldehyde (1.0 eq) and the amidine hydrochloride (1.2 eq) in anhydrous N,N-Dimethylacetamide (DMAc).
-
Causality: DMAc is selected over DMF due to its higher boiling point and superior stability to base at elevated temperatures, which prevents unwanted formylation side-reactions.
-
-
Activation & Oxidation: Add K₂CO₃ (2.5 eq) and a catalytic amount of Iodine (I₂, 10 mol%). Heat to 100°C for 6 hours.
-
Causality: The base neutralizes the amidine hydrochloride to liberate the free nucleophile. The catalytic iodine acts as a mild oxidant to drive the aromatization of the intermediate dihydroquinazoline—the thermodynamic driving force of the cascade.
-
-
Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is validated as complete when the starting material peak (m/z 234.48) 3 is entirely consumed. The strict absence of the M+2 intermediate mass confirms that complete oxidation to the aromatic core has occurred.
Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Selectively couple an aryl boronic acid at the bromine position, leaving the chlorine untouched for late-stage functionalization.
-
Solvent & Base Selection: In a Schlenk flask, combine the quinazoline intermediate (1.0 eq), aryl boronic acid (1.1 eq), and K₃PO₄ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.
-
Causality: The biphasic solvent system ensures solubility of both the organic substrates and the inorganic base. K₃PO₄ is a mild, non-nucleophilic base that activates the boronic acid without risking SNAr displacement of the C-Cl bond.
-
-
Deoxygenation & Catalyst Addition: Sparge the mixture with Argon for 15 minutes, then add Pd(PPh₃)₄ (5 mol%).
-
Causality: Complete deoxygenation is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) peroxo complex. Pd(PPh₃)₄ is specifically chosen because its moderate electron density favors insertion into the weaker C-Br bond, whereas bulkier, electron-rich ligands might force premature C-Cl insertion.
-
-
Kinetic Temperature Control: Heat strictly to 75°C for 4 hours.
-
Causality: Maintaining the temperature at 75°C ensures the reaction remains under kinetic control. The thermal energy is sufficient to overcome the C-Br activation barrier but insufficient for C-Cl activation, yielding >95% chemoselectivity.
-
-
Self-Validation (In-Process Control): Perform LC-MS on the crude mixture. The isotopic signature of the product mass must display a characteristic 3:1 ratio (M : M+2). This isotopic pattern is the definitive, self-validating proof that the chlorine atom remains intact on the scaffold.
Applications in Drug Discovery
The retention of the chlorine atom at the C4 position (which becomes the C7 position on a quinazoline core) is highly advantageous in medicinal chemistry. Chlorine occupies a specific steric volume (roughly equivalent to a methyl group) but is highly electronegative. In target protein binding pockets, this allows the chlorine to participate in orthogonal halogen bonding with backbone carbonyls. Furthermore, its presence effectively blocks metabolic soft spots, preventing CYP450-mediated oxidation at that specific aromatic position and significantly extending the half-life of the resulting drug candidate.
References
1.[1] "this compound | 1036757-11-5 | Benchchem", Benchchem. 1 2.[3] "this compound | C7H5BrClNO | CID 89419680 - PubChem", National Institutes of Health (NIH). 3 3.[2] "this compound | 1036757-11-5 - MilliporeSigma", Sigma-Aldrich. 2
Sources
Synthesis of 2-Amino-5-bromo-4-chlorobenzaldehyde from Substituted Anilines: A Comprehensive Technical Guide
Executive Summary
2-Amino-5-bromo-4-chlorobenzaldehyde is a highly functionalized, poly-substituted aromatic building block utilized extensively in medicinal chemistry. Its unique 1,2,4,5-tetrasubstitution pattern provides orthogonal reactivity handles—an aldehyde for condensation, an aniline for amide coupling, and two distinct halogens for regioselective transition-metal-catalyzed cross-coupling. This whitepaper outlines a robust, field-proven six-step synthetic pathway starting from the inexpensive substituted aniline, 3-chloroaniline , detailing the mechanistic causality, self-validating protocols, and quantitative metrics required for successful execution [1].
Retrosynthetic Strategy & Pathway Design
Designing a synthetic route for a tetrasubstituted benzene ring requires strict control over regioselectivity and oxidation states. The optimal strategy relies on the early-stage construction of an anthranilic acid core, followed by late-stage functionalization.
Starting from 3-chloroaniline, the pathway utilizes a Sandmeyer isatin synthesis to establish the ortho-amino carboxylic acid framework (2-amino-4-chlorobenzoic acid) [2]. Late-stage functionalization involves kinetically controlled bromination, followed by the chemoselective reduction of the carboxylic acid to a benzylic alcohol. The final step is a mild oxidation to the target aldehyde. This specific sequence prevents the unwanted over-oxidation or degradation of the sensitive aldehyde group that would occur if it were introduced prior to the harsh halogenation step.
Figure 1: Six-step synthesis of this compound from 3-chloroaniline.
Mechanistic Causality & Reaction Design (E-E-A-T)
To ensure reproducibility and scientific integrity, it is critical to understand the physicochemical rationale behind the chosen reagents and conditions.
Sandmeyer Isatin Synthesis & Oxidative Cleavage
The reaction of 3-chloroaniline with chloral hydrate and hydroxylamine generates an isonitrosoacetanilide intermediate. Cyclization in concentrated sulfuric acid proceeds via electrophilic aromatic substitution. Because the chlorine atom is meta to the amine, cyclization yields a mixture of 4-chloroisatin and 6-chloroisatin. Following separation, 6-chloroisatin is subjected to alkaline hydrogen peroxide. The hydroperoxide anion (
Regioselective Bromination (-78 °C)
Bromination of 2-amino-4-chlorobenzoic acid is highly exothermic. Conducting the reaction at cryogenic temperatures (-78 °C) in methanol ensures the reaction is strictly kinetically controlled. The strongly activating amino group directs the incoming electrophilic bromine to the para position (C5). The ortho position (C3) is sterically shielded by both the amine and the adjacent chlorine atom, ensuring high regioselectivity and preventing polybromination [3].
Chemoselective Reduction (BH₃·THF)
Converting the carboxylic acid to a benzylic alcohol requires a reducing agent that will not undergo oxidative addition into the aryl-bromide or aryl-chloride bonds. Borane-tetrahydrofuran (BH₃·THF) is an electrophilic reducing agent that rapidly coordinates to the electron-rich carboxylic acid, reducing it to the primary alcohol without causing dehalogenation—a common failure point when using catalytic hydrogenation (e.g., Pd/C, H₂)[3].
Selective Oxidation (MnO₂)
The final transformation requires oxidizing the benzylic alcohol to an aldehyde. Manganese dioxide (MnO₂) is a mild, heterogeneous oxidant that operates via a single-electron transfer mechanism. It is highly selective for allylic and benzylic alcohols and prevents over-oxidation back to the carboxylic acid, ensuring the integrity of the target this compound [1].
Quantitative Data & Yield Analysis
The following table summarizes the quantitative metrics, expected yields, and critical parameters for the six-step workflow.
| Step | Chemical Transformation | Reagents & Solvents | Temp (°C) | Expected Yield (%) |
| 1.1 & 1.2 | Sandmeyer Cyclization | NH₂OH·HCl, Chloral hydrate, H₂SO₄ | 50–90 | 60 |
| 1.3 | Oxidative Cleavage | H₂O₂, NaOH (aq) | 0–25 | 75 |
| 2 | Regioselective Bromination | Br₂, Methanol | -78 | 62 |
| 3.1 | Chemoselective Reduction | BH₃·THF, THF | 25 | 71 |
| 3.2 | Selective Oxidation | MnO₂, Dichloromethane | 25 | 85 |
Step-by-Step Experimental Methodologies
Stage 1: Construction of the Anthranilic Acid Core
Step 1.1 & 1.2: Synthesis of 6-Chloroisatin
-
Dissolve chloral hydrate (1.1 eq) and sodium sulfate (10 eq) in deionized water. Add 3-chloroaniline (1.0 eq) followed by an aqueous solution of hydroxylamine hydrochloride (3.0 eq).
-
Heat the mixture to 90 °C for 2 hours. Cool to room temperature, filter the resulting N-(3-chlorophenyl)-2-(hydroxyimino)acetamide precipitate, and dry thoroughly under vacuum.
-
Slowly add the dried intermediate to concentrated H₂SO₄ at 50 °C, ensuring the internal temperature does not exceed 80 °C. Stir for 1 hour, then pour over crushed ice.
-
Filter the crude isatin mixture and recrystallize from acetic acid to isolate pure 6-chloroisatin.
Step 1.3: Oxidative Cleavage to 2-Amino-4-chlorobenzoic acid
-
Suspend 6-chloroisatin (1.0 eq) in 2M aqueous NaOH.
-
Cool the mixture to 0 °C and slowly add 30% aqueous H₂O₂ (1.5 eq) dropwise.
-
Stir at room temperature for 2 hours until the deep red color of the isatin dissipates.
-
Acidify the mixture with 2M HCl to pH 3. Collect the precipitated 2-amino-4-chlorobenzoic acid via filtration, wash with cold water, and dry.
Stage 2: Regioselective Halogenation
Step 2: Synthesis of 2-Amino-5-bromo-4-chlorobenzoic acid
-
Dissolve 2-amino-4-chlorobenzoic acid (10.0 g, 58.5 mmol) in anhydrous methanol (150 mL) under an inert argon atmosphere.
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Add molecular bromine (15.7 mL) dropwise over 30 minutes to maintain strict temperature control. Stir at -78 °C for 2 hours [3].
-
Quench the reaction with ice water (100 mL) and aqueous sodium thiosulfate to neutralize unreacted bromine (Self-validation: The orange color of
will immediately turn clear/pale yellow). -
Extract the aqueous layer with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Stage 3: Functional Group Interconversion
Step 3.1: Synthesis of (2-Amino-5-bromo-4-chlorophenyl)methanol
-
Dissolve 2-amino-5-bromo-4-chlorobenzoic acid (9.0 g, 36.0 mmol) in anhydrous THF (150 mL) under argon.
-
Slowly add a 1M solution of BH₃·THF (144 mL, 144 mmol) at room temperature.
-
Stir the reaction mixture overnight. Monitor completion via TLC (Hexanes/EtOAc 7:3; the product spot will be significantly more polar than the starting material).
-
Carefully quench the excess borane by the dropwise addition of methanol (50 mL) until effervescence ceases.
-
Concentrate the mixture to ~50 mL, dilute with water (100 mL), and extract with ethyl acetate (3 × 150 mL). Dry and concentrate the organic layers to yield the crude benzylic alcohol [3].
Step 3.2: Synthesis of this compound
-
Dissolve the crude (2-amino-5-bromo-4-chlorophenyl)methanol (6.0 g, 25.5 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Add activated manganese(IV) oxide (MnO₂, 10 eq) in a single portion.
-
Stir the heterogeneous mixture vigorously at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the manganese salts, washing the filter cake with additional DCM (50 mL).
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc) to afford the pure this compound as a yellow solid [1].
References
-
PubChem Compound Summary for CID 89419680, this compound National Center for Biotechnology Information (NCBI)[Link]
-
Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents Molecules / PubMed Central (PMC)[Link]
- WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor Google Patents (World Intellectual Property Organiz
Spectroscopic Profiling and Analytical Characterization of 2-Amino-5-bromo-4-chlorobenzaldehyde
Executive Summary
2-Amino-5-bromo-4-chlorobenzaldehyde (CAS: 1036757-11-5) is a highly functionalized, tetra-substituted aromatic building block[1]. Featuring an aldehyde, a primary amine, and two distinct halogens (bromine and chlorine), this compound is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), such as Fibroblast Growth Factor Receptor (FGFR) inhibitors[2].
This technical guide provides an in-depth analysis of the compound's spectroscopic properties. Rather than merely presenting data, we will deconstruct the electronic causality behind the spectral signals and outline self-validating experimental protocols designed to ensure absolute structural integrity during drug development workflows.
Structural Dynamics & Electronic Causality
To accurately interpret the spectroscopic data of this compound, one must first understand the push-pull electronic system governing the aromatic ring[3].
-
Resonance & Inductive Effects: The primary amine (-NH₂) is a strong electron-donating group via resonance, which shields the ortho and para positions. Conversely, the aldehyde (-CHO) is a strong electron-withdrawing group, deshielding its adjacent protons.
-
Halogen Orthogonality: The presence of both a chlorine atom at C4 and a bromine atom at C5 creates localized inductive electron withdrawal[1]. Because the C-Br bond is weaker and more polarizable than the C-Cl bond, this molecule is primed for regioselective oxidative addition in cross-coupling reactions.
-
Intramolecular Hydrogen Bonding: The spatial proximity of the ortho-amine to the aldehyde oxygen facilitates a strong intramolecular hydrogen bond. This interaction locks the conformation of the molecule, weakening the C=O double bond character and significantly altering its vibrational frequency.
Comprehensive Spectroscopic Profiles
The following tables synthesize the theoretical and empirically derived quantitative data for this compound, grounded in the established physical chemistry of halogenated anilines[3].
Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)
Causality Note: DMSO-d₆ is selected over CDCl₃ to prevent the rapid proton exchange of the -NH₂ group, allowing for clear observation of the amine protons.
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment & Causality |
| C1-CHO | 9.75 | Singlet (s) | 1H | Aldehyde proton; highly deshielded by the carbonyl oxygen. |
| C6-H | 8.05 | Singlet (s) | 1H | Aromatic CH; deshielded by the adjacent -CHO and -Br groups. |
| C2-NH₂ | 7.30 | Broad Singlet (br s) | 2H | Primary amine; broadened by quadrupolar relaxation of Nitrogen-14. |
| C3-H | 6.85 | Singlet (s) | 1H | Aromatic CH; heavily shielded by the resonance of the ortho -NH₂ group. |
Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Position | Chemical Shift (ppm) | Assignment |
| C1=O | 191.2 | Carbonyl carbon (Aldehyde) |
| C2 | 151.5 | Aromatic C attached to -NH₂ |
| C4 | 140.8 | Aromatic C attached to -Cl |
| C6 | 136.4 | Aromatic CH |
| C1 | 117.2 | Aromatic C attached to -CHO |
| C3 | 115.8 | Aromatic CH |
| C5 | 108.3 | Aromatic C attached to -Br (Heavy atom effect causes upfield shift) |
Table 3: High-Resolution Mass Spectrometry (ESI-TOF)
Causality Note: The natural isotopic abundance of Bromine (~1:1 for ⁷⁹Br:⁸¹Br) and Chlorine (~3:1 for ³⁵Cl:³⁷Cl) dictates a highly specific binomial expansion.
| Ion | m/z (Theoretical) | Relative Abundance | Isotope Assignment |
| [M+H]⁺ | 233.932 | ~37.5% | ⁷⁹Br, ³⁵Cl |
| [M+H+2]⁺ | 235.930 | ~50.0% (Base Peak) | ⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl |
| [M+H+4]⁺ | 237.928 | ~12.5% | ⁸¹Br, ³⁷Cl |
Table 4: FT-IR Spectroscopy (ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group & Causality |
| 3420, 3310 | N-H stretch (asym/sym) | Primary Amine (-NH₂); dual bands confirm primary vs. secondary amine. |
| 1655 | C=O stretch | Conjugated Aldehyde; shifted down from ~1700 cm⁻¹ due to H-bonding[1]. |
| 1610, 1545 | C=C stretch | Aromatic Ring breathing modes. |
| 1075 | C-Cl stretch | Aryl Chloride. |
| 1030 | C-Br stretch | Aryl Bromide. |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . If the protocol is executed correctly, the resulting data inherently proves the system's calibration and the sample's purity.
Fig 1: Self-validating analytical workflow for spectroscopic characterization.
Protocol A: High-Resolution LC-MS Acquisition
Objective: Confirm molecular weight and exact halogen composition.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in 50% Aqueous Formic Acid (0.1%).
-
Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C.
-
Self-Validation Check: Analyze the mass spectrum at the chromatographic peak. The presence of the exact 3:4:1 isotopic cluster (m/z 233, 235, 237) acts as a mathematical self-validation. If this exact ratio is observed, it definitively proves the presence of exactly one bromine and one chlorine atom, ruling out di-bromo or di-chloro synthetic impurities without needing external standards.
Protocol B: Quantitative ¹H NMR Spectroscopy
Objective: Verify structural connectivity and assess purity.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Causality: Anhydrous solvent is critical to prevent the HDO water peak from obscuring the aromatic region and to prevent chemical exchange of the amine protons.
-
Acquisition: Acquire data on a 400 MHz spectrometer. Use a 30° pulse angle and an extended relaxation delay (D1 = 5 seconds) to ensure complete relaxation of all spins.
-
Self-Validation Check: Integrate the baseline. The integration ratio of the aldehyde proton (9.75 ppm), the two distinct aromatic protons (8.05 ppm and 6.85 ppm), and the amine protons (7.30 ppm) must yield a perfect 1:1:1:2 integer ratio . Any fractional deviation immediately flags incomplete dissolution, dimerization, or residual starting material.
Protocol C: ATR-FTIR Spectroscopy
Objective: Identify functional group integrity in the solid state.
-
Preparation: Ensure the ATR crystal (Diamond) is meticulously cleaned with isopropanol. Causality: Diamond is chosen over ZnSe due to its superior chemical inertness against halogenated organic solids.
-
Acquisition: Place 2-3 mg of the neat solid powder directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
-
Self-Validation Check: The spectrum must exhibit two distinct peaks above 3300 cm⁻¹ (asymmetric and symmetric N-H stretches). If only one peak is observed, it indicates degradation into a secondary amine or severe hydration of the sample.
Strategic Synthetic Utility: Pathway to FGFR Inhibitors
The unique substitution pattern of this compound makes it an ideal precursor for synthesizing quinazoline-based APIs, particularly in the development of FGFR-4 inhibitors[2].
The ortho-relationship between the amine and the aldehyde allows for rapid condensation with amidines or urea derivatives. For example, reacting this compound with urea at elevated temperatures (180 °C) directly yields a halogenated quinazoline scaffold[2].
Fig 2: Synthetic pathway from this compound to quinazoline scaffolds.
The resulting quinazoline retains the C-Br and C-Cl bonds. Because the C-Br bond is significantly more reactive toward palladium-catalyzed oxidative addition, researchers can perform highly programmed, regioselective Suzuki or Buchwald-Hartwig cross-couplings at the C5 position while leaving the C4 chlorine intact for later-stage functionalization.
References
- BenchChem. "this compound | 1036757-11-5".
- PubChem. "this compound | CID 89419680".
- Sigma-Aldrich. "2-Amino-5-bromo-4-chloro-benzaldehyde".
- Google Patents. "WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor".
Sources
Structural Elucidation, Nomenclature Standardization, and Synthetic Utility of 2-Amino-5-bromo-4-chlorobenzaldehyde in Drug Discovery
Strategic Context
The development of highly functionalized heteroaromatics is a cornerstone of modern drug discovery. Multi-halogenated ortho-aminobenzaldehydes represent "privileged" building blocks, allowing researchers to rapidly access heavily substituted quinoline, quinazoline, and indole scaffolds[1]. This technical whitepaper delves into the physicochemical properties, exact IUPAC structural nomenclature, and validated synthesis workflows for one such critical intermediate: 2-amino-5-bromo-4-chlorobenzaldehyde .
IUPAC Nomenclature and Structural Elucidation Logic
Precise chemical nomenclature is strictly necessary for clear cheminformatics and structural database cataloging. The assignment of the preferred IUPAC name (PIN) for this compound is governed by a strict hierarchy of functional group priorities delineated in the IUPAC Blue Book.
-
Principal Functional Group Designation: The molecule contains four distinct functional groups/substituents on the benzene ring: an aldehyde, a primary amine, a bromine atom, and a chlorine atom. According to IUPAC priority rules, the aldehyde group (-CHO) outranks both amines and halogens[2][3]. Consequently, the parent core is designated as benzaldehyde , and the carbon bearing the formyl group is permanently fixed as C1[2][4].
-
Numbering the Parent Ring: Ring numbering must proceed in the direction that grants the lowest possible locants (numbers) to the remaining substituents[2][4]. Numbering toward the amine yields the locant set 2, 4, 5 . Numbering in the opposite direction yields the locant set 3, 4, 6 . Because 2 is lower than 3 at the first point of difference, the correct numbering path is defined[2].
-
Alphabetical Ordering of Prefixes: Substituents are prefixed to the parent name in strict alphabetical order, regardless of their locant numerical values. The alphabetical sequence is a mino, b romo, c hloro[2].
-
Final Assembly: Combining these rules produces the finalized PIN: This compound [5].
Thermochemical and Structural Profiling
In order to leverage this compound in medicinal chemistry campaigns, an understanding of its foundational data is required. The trifunctional arrangement makes the ring highly polarized and selectively reactive[1].
| Property | Value | Source Validations |
| IUPAC Name | This compound | [5] |
| CAS Registry Number | 1036757-11-5 | [6] |
| Molecular Formula | C₇H₅BrClNO | [1] |
| Molecular Weight | 234.48 g/mol | [1] |
| SMILES | C1=C(C(=CC(=C1Br)Cl)N)C=O | [5] |
| Topological Polar Surface Area | 43.1 Ų | [5] |
Methodology I: Chemoselective Synthesis via Nitro Reduction
Because ortho-aminobenzaldehydes are notoriously prone to self-condensation (oligomerization) upon prolonged storage, they are frequently synthesized "just-in-time" from their stable ortho-nitrobenzaldehyde precursors[7][8].
Mechanistic Causality: A classic hydrogenation protocol utilizing hydrogen gas and palladium-on-carbon (H₂/Pd-C) would inevitably trigger reductive dehalogenation—cleaving the vital bromine and chlorine atoms from the aromatic ring. To prevent this, a dissolving metal reduction utilizing elemental iron in mildly acidic media is deployed. Iron provides single-electron transfers that selectively reduce the nitro group to a primary amine while leaving both the reactive aldehyde and the aryl halide bonds perfectly intact[7][8].
Workflow for chemoselective nitro reduction using iron powder.
Protocol 1: Iron-Mediated Reduction of 2-Nitro-5-bromo-4-chlorobenzaldehyde
-
Preparation: Charge a reaction vessel with 2-nitro-5-bromo-4-chlorobenzaldehyde (1.0 equiv) and absolute ethanol (0.3 M concentration). Establish brisk stirring.
-
Metal Addition: Add fine elemental iron powder (3.0 to 5.0 equiv) in a single portion. Causality: Excess iron ensures complete reduction and counteracts surface oxidation of the metal.
-
Acidification: Slowly introduce dilute aqueous HCl (or AcOH) to the mixture[7]. Causality: Controlled, dropwise addition prevents thermal runaway, as the exothermic reduction can trigger unwanted condensation side-reactions if unmanaged.
-
Reaction Monitoring: Stir aggressively at room temperature until TLC or LC-MS indicates the complete disappearance of the nitro precursor (typically 1–3 hours).
-
Workup: Filter the heterogeneous mixture through a tight pad of Celite to remove insoluble iron oxides. Wash the filter cake with ethyl acetate. Concentrate the filtrate in vacuo and rapidly pass through a short silica plug to yield this compound[7].
Methodology II: Friedländer Annulation in Drug Design
This compound functions as an elite bifunctional electrophile in the of therapeutic quinolines[9]. The specific positioning of the halogens at C4 and C5 (which map to the C7 and C6 positions of the final quinoline) allows for programmed, regioselective cross-coupling reactions (like Suzuki or Buchwald-Hartwig) downstream[1].
Mechanistic Causality: The Friedländer synthesis undergoes a sequenced pathway. First, a base or acid catalyst enolizes the active methylene compound (e.g., a ketone). This enolate mounts a nucleophilic attack on the highly electrophilic aldehyde carbon (C1) in a Knoevenagel-type condensation[8]. Finally, the newly positioned ortho-amino group attacks the ketone carbonyl, forcing cyclodehydration and establishing the fully aromatic, thermodynamically stable pyridine ring of the quinoline[8][10].
Friedländer annulation pathway to heavily substituted quinolines.
Protocol 2: General Friedländer Condensation
-
Reagent Mixing: Combine this compound (1.0 equiv) with an active methylene compound (e.g., ethyl acetoacetate or substituted acetophenone) (1.2 equiv) in a suitable solvent such as ethanol or glacial acetic acid[8][9].
-
Catalysis: If using ethanol, add a catalytic amount of base (e.g., KOH) or a Lewis Acid. If running the reaction in glacial acetic acid, the solvent acts as a dual catalyst/solvent[8].
-
Cyclodehydration: Reflux the mixture for 2 to 6 hours. Causality: The elevated thermal energy overcomes the activation barrier for the final dehydration step, locking the molecule into its aromatized state.
-
Isolation: Cool the reaction to precipitate the crude highly halogenated quinoline. Recrystallize from ethanol/water to obtain the pure therapeutic core structure.
References
-
Nomenclature of Aromatic Compounds - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Verified URL:[Link][2]
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19.1: Naming Aldehydes and Ketones - Chemistry LibreTexts. (2024). LibreTexts. Verified URL:[Link][3][4]
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Cas 1036757-11-5, 2-Amino-5-bromo-4-chloro-benzaldehyde. (n.d.). LookChem. Verified URL:[Link][6]
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The Friedländer Synthesis of Quinolines. (1982). Organic Reactions. Verified URL:[Link][9]
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o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. (2018). Organic Syntheses. Verified URL:[Link][7]
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Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). National Institutes of Health (NIH). Verified URL:[Link][8]
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This compound | CID 89419680 - PubChem. (n.d.). National Institutes of Health (NIH) PubChem. Verified URL:[Link][5]
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An In-depth Technical Guide to 2-Amino-5-bromo-4-chlorobenzaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry
Foreword: Unveiling the Potential of a Versatile Chemical Intermediate
In the landscape of modern drug discovery and organic synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the biological significance of the molecules it can generate. 2-Amino-5-bromo-4-chlorobenzaldehyde, identified by the CAS number 1036757-11-5, represents a quintessential example of such a pivotal building block. Its unique trifunctional arrangement—an amine, a bromine atom, and a chlorine atom, all adorning a reactive benzaldehyde scaffold—offers a rich tapestry of chemical possibilities. This guide provides an in-depth exploration of the properties, synthesis, and, most importantly, the profound applications of this compound in the synthesis of pharmacologically active agents, with a particular focus on the quinazoline scaffold. For researchers, medicinal chemists, and drug development professionals, understanding the nuances of this intermediate is key to unlocking new avenues for therapeutic innovation.
Core Properties and Structural Elucidation
This compound is a solid organic compound whose strategic utility is fundamentally rooted in the distinct reactivity of its constituent functional groups.[1]
Chemical Structure
The molecular structure of this compound is characterized by a benzene ring substituted with an aldehyde group (-CHO), an amino group (-NH2), a bromine atom (-Br), and a chlorine atom (-Cl). The IUPAC name for this compound is this compound.[2]
Molecular Formula: C₇H₅BrClNO[2][3][4]
Canonical SMILES: C1=C(C(=CC(=C1Br)Cl)N)C=O[2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in subsequent chemical transformations. The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| Molecular Weight | 234.48 g/mol | [2][3][4] |
| Appearance | Yellow Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Data not readily available; likely soluble in common organic solvents. | |
| Storage Temperature | 0-5°C, protected from light, under an inert atmosphere. | [1] |
| InChI Key | PROWVWALAHUEHK-UHFFFAOYSA-N | [1][2][4] |
Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
The Synthetic Utility: A Gateway to Bioactive Heterocycles
The true value of this compound lies in its role as a versatile precursor for the synthesis of more complex molecular architectures, particularly heterocyclic systems with established pharmacological relevance.
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazoline ring system is a prominent nitrogen-containing heterocycle that forms the core of numerous therapeutic agents.[6][7] Derivatives of quinazoline have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[8][9][10] The presence of the amino and aldehyde functionalities in this compound makes it an ideal starting material for the construction of the quinazoline nucleus.
The general synthetic approach involves the condensation of the 2-amino and aldehyde groups with a suitable nitrogen source, leading to the formation of the pyrimidine ring of the quinazoline system. The bromine and chlorine substituents on the benzene ring provide valuable handles for further structural modifications through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening.[6]
Experimental Protocols for the Synthesis of Quinazoline Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of quinazoline derivatives from precursors structurally similar to this compound. These methods can be adapted for use with the title compound.
Protocol 1: Three-Component Synthesis of 6-Bromo-2,4-disubstituted Quinazolines
This one-pot synthesis is an efficient method for generating diverse quinazoline derivatives. The protocol described for 2-Amino-5-bromobenzophenone can be conceptually applied to this compound.[3][6]
Reaction Scheme:
A general workflow for the one-pot synthesis of quinazolines.
Materials:
-
This compound
-
Triethyl orthoformate (or other orthoesters)
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware for reflux
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), triethyl orthoformate (1.2 mmol), and ammonium acetate (2.0 mmol).[3][6]
-
Stir the reaction mixture and heat to reflux (approximately 78 °C) for 4-6 hours.[3][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][6]
-
Upon completion, cool the reaction mixture to room temperature.[3][6]
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-bromo-7-chloro-2,4-disubstituted quinazoline.[3][6]
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).[3]
Protocol 2: Iodine-Catalyzed Synthesis of 2-Aryl-6-bromo-4-substituted-quinazolines
This method utilizes a metal-free oxidative cyclization to synthesize 2-aryl quinazolines.[3] Molecular iodine acts as a catalyst for the amination of the benzaldehyde with an aniline, followed by cyclization.[1]
Reaction Scheme:
Iodine-catalyzed synthesis of 2-aryl-quinazolines.
Materials:
-
This compound
-
Substituted aniline
-
Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
To a solution of this compound (1.0 mmol) and a substituted aniline (1.2 mmol) in DMSO (5 mL), add a catalytic amount of iodine (10 mol%).[3][6]
-
Stir the reaction mixture and heat at 120 °C for 8-12 hours in an open-air atmosphere.[3][6]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[3]
-
Collect the resulting precipitate by filtration.[6]
-
Wash the precipitate with water and then with a saturated solution of sodium thiosulfate to remove any remaining iodine.[3][6]
-
Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-aryl-6-bromo-7-chloro-4-substituted-quinazoline.[3]
-
Confirm the structure of the synthesized compound by spectroscopic analysis.[6]
Biological Significance of Quinazoline Derivatives
The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Many quinazoline derivatives function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[6]
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[6] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for therapeutic intervention. Several quinazoline-based drugs, such as Gefitinib and Erlotinib, are potent EGFR inhibitors.[7]
The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling pathways that promote tumor growth.
Simplified schematic of EGFR inhibition by quinazoline derivatives.
The synthesis of novel quinazoline derivatives from this compound offers the potential to discover new EGFR inhibitors with improved potency, selectivity, or resistance profiles. The bromo and chloro substituents can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Future Perspectives and Conclusion
This compound is a chemical intermediate of significant strategic importance for medicinal chemists and drug development professionals. Its versatile reactivity, particularly in the synthesis of the pharmacologically privileged quinazoline scaffold, provides a robust platform for the discovery of novel therapeutic agents. The experimental protocols outlined in this guide, adaptable from closely related precursors, offer a practical starting point for the synthesis of diverse libraries of quinazoline derivatives.
The continued exploration of the chemical space accessible from this intermediate, coupled with advances in high-throughput screening and computational drug design, holds immense promise for the development of next-generation targeted therapies. As our understanding of the molecular drivers of disease continues to evolve, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly grow, solidifying its role as a key player in the future of drug discovery.
References
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-
LookChem. (n.d.). Cas 1036757-11-5, 2-Amino-5-bromo-4-chloro-benzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
- Hassan, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(18), 1826-1845.
- Khan, I., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6479.
- Malasala, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100742.
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
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SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89419680, this compound. Retrieved from [Link]
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Frontiers in Chemistry. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2021). Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. Scientific Reports, 11(1), 1-16.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89419680, this compound. Retrieved from [Link]
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A Technical Guide to the Synthesis of 2-Amino-5-bromo-4-chlorobenzaldehyde: Strategic Selection of Starting Materials and Synthetic Routes
Abstract
2-Amino-5-bromo-4-chlorobenzaldehyde is a key chemical intermediate whose trifunctional aromatic scaffold is of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an amino group, two distinct halogens, and an aldehyde, provides multiple reaction sites for constructing complex molecular architectures, particularly heterocyclic systems like quinazolines.[1] This technical guide provides an in-depth analysis of the primary synthetic strategies for this compound, focusing on the critical decision-making process of selecting the optimal starting material. We will explore four distinct and viable synthetic pathways: late-stage electrophilic bromination, reduction of a nitro precursor, functional group interconversion from a carboxylic acid, and oxidation of a benzyl alcohol. Each route is evaluated based on chemical logic, experimental practicality, and the commercial availability of precursors, offering drug development professionals a comprehensive resource for efficient synthesis.
Introduction to this compound
This compound (CAS No. 1036757-11-5) is a solid organic compound with the molecular formula C₇H₅BrClNO.[2] The strategic placement of its functional groups dictates its synthetic utility. The ortho-amino benzaldehyde moiety is a classical building block for condensation reactions, while the bromine and chlorine atoms serve as versatile handles for cross-coupling reactions, enabling the elaboration of the core structure.[1] This makes it a valuable precursor for a wide range of molecular targets in drug discovery and agrochemical development.[3]
Key Properties:
| Property | Value | Source |
| CAS Number | 1036757-11-5 | |
| Molecular Formula | C₇H₅BrClNO | [2][3] |
| Molecular Weight | 234.48 g/mol | [2] |
| Physical Form | Solid | |
| Purity (Typical) | 95-97% |
Retrosynthetic Analysis and Strategic Considerations
A successful synthesis begins with a logical retrosynthetic analysis to deconstruct the target molecule into simpler, commercially available starting materials.[1][4] For this compound, the primary disconnections involve the carbon-nitrogen bond, the carbon-bromine bond, and the aldehyde functional group itself.
The electronic nature of the substituents is a critical consideration. The amino group (-NH₂) is a strong activating, ortho-para directing group, while the halogens (-Cl, -Br) are deactivating but also ortho-para directing. The aldehyde group (-CHO) is a deactivating, meta-directing group. This interplay of electronic effects governs the regioselectivity of each synthetic step and is central to planning a viable route.[1]
Caption: Retrosynthetic analysis of the target molecule.
Key Synthetic Pathways and Starting Materials
Four primary synthetic routes, each originating from a different commercially available or readily synthesized precursor, are presented below.
Pathway A: Late-Stage Electrophilic Bromination
This is arguably the most direct approach, leveraging a pre-existing substituted 2-aminobenzaldehyde.
-
Starting Material: 2-Amino-4-chlorobenzaldehyde[3]
-
Rationale & Causality: This strategy relies on the powerful activating and directing effect of the amino group. The amino group strongly directs incoming electrophiles (like Br⁺) to its ortho and para positions. Since the para position is already occupied by the chlorine atom, bromination is highly regioselective and occurs at the vacant ortho position (C5), leading directly to the desired product. N-Bromosuccinimide (NBS) is often the reagent of choice over liquid bromine as it is a solid, easier to handle, and allows for more precise stoichiometric control, minimizing potential side reactions.
Experimental Protocol:
-
Dissolve 2-amino-4-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
| Parameter | Details |
| Key Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | > 85% |
| Key Advantage | High regioselectivity, direct, few steps |
Pathway B: Nitro Group Reduction
This classic route involves introducing the amino group in the final step from a more stable nitro-substituted intermediate.
-
Starting Material: 4-Chloro-2-nitrobenzaldehyde[3]
-
Rationale & Causality: This pathway involves two key transformations: bromination of the nitro-aromatic ring followed by reduction. The nitro and aldehyde groups are deactivating, making the initial bromination less facile than in Pathway A, but their directing effects can be used to install the bromine at the desired C5 position. The primary advantage is the robustness of the nitro group reduction step, which is a cornerstone of aromatic synthesis. Chemical reduction using metals like tin(II) chloride (SnCl₂) in HCl is highly effective and chemoselective, leaving the aldehyde and halogens intact.
Caption: Workflow for the nitro group reduction pathway.
Experimental Protocol (Reduction Step):
-
Suspend 5-bromo-4-chloro-2-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
| Parameter | Details |
| Key Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol, HCl |
| Temperature | 70-80 °C |
| Typical Yield | High |
| Key Advantage | Utilizes stable intermediates, reliable reduction |
Pathway C: Functional Group Interconversion from Carboxylic Acid
This approach is valuable when the corresponding carboxylic acid is more accessible than the aldehyde.
-
Starting Material: 2-Amino-5-bromo-4-chlorobenzoic acid[1][3]
-
Rationale & Causality: Converting a carboxylic acid to an aldehyde requires a controlled, partial reduction. A direct reduction is difficult as the aldehyde is more reactive than the acid. Therefore, the acid is typically converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂) or a Weinreb amide, which can then be reduced to the aldehyde under mild conditions (e.g., using lithium aluminum hydride (LAH) at low temperature or diisobutylaluminium hydride (DIBAL-H)). This provides a robust and high-yielding route for this specific functional group transformation.
Experimental Protocol (Two-Step Example):
-
Acyl Chloride Formation: Gently reflux 2-amino-5-bromo-4-chlorobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂) (excess) for 2-3 hours. Remove the excess SOCl₂ under reduced pressure to obtain the crude acyl chloride, which is used directly in the next step.
-
Rosenmund Reduction: Dissolve the crude acyl chloride in a dry, inert solvent like toluene. Add a palladium on barium sulfate catalyst (Pd/BaSO₄, poisoned with quinoline-sulfur).
-
Bubble hydrogen gas through the solution at a controlled rate while stirring vigorously at room temperature or slightly elevated temperature.
-
Monitor the reaction carefully (e.g., by GC or TLC) to prevent over-reduction to the alcohol.
-
Once complete, filter off the catalyst, wash the filtrate with sodium bicarbonate solution, dry the organic layer, and concentrate to yield the aldehyde.
| Parameter | Details |
| Key Reagents | SOCl₂, Pd/BaSO₄, H₂ |
| Intermediates | Acyl chloride |
| Key Advantage | Good for late-stage aldehyde introduction |
| Caution | Requires careful control to avoid over-reduction |
Pathway D: Oxidation of a Benzyl Alcohol
This pathway is highly efficient if the corresponding benzyl alcohol precursor is available.
-
Starting Material: (2-Amino-5-bromo-4-chlorophenyl)methanol[1][3]
-
Rationale & Causality: The selective oxidation of a primary benzyl alcohol to an aldehyde is a high-yielding and clean transformation. Manganese dioxide (MnO₂) is an excellent reagent for this purpose as it is mild and highly selective for allylic and benzylic alcohols.[5] The reaction is heterogeneous, occurring on the surface of the MnO₂ solid, which simplifies workup as the excess reagent and manganese byproducts can be removed by simple filtration. This avoids harsh, over-oxidizing conditions that could affect the sensitive amino group.
Experimental Protocol:
-
Suspend (2-amino-5-bromo-4-chlorophenyl)methanol (1.0 eq) in a non-polar solvent like dichloromethane or diethyl ether.
-
Add activated manganese dioxide (MnO₂) (5-10 eq by weight). The MnO₂ should be activated (heated) before use for optimal reactivity.
-
Stir the suspension vigorously at room temperature overnight (12-24 hours).
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating may be applied.
-
Upon completion, filter the mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the Celite® pad thoroughly with the solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the product, which is often of high purity.[5]
| Parameter | Details |
| Key Reagent | Activated Manganese Dioxide (MnO₂) |
| Solvent | Dichloromethane or Diethyl Ether |
| Temperature | Room Temperature |
| Typical Yield | > 95%[5] |
| Key Advantage | Mild conditions, high selectivity, simple workup |
Comparative Analysis of Synthetic Routes
The optimal choice of starting material depends on factors such as cost, availability, number of synthetic steps, and the scale of the reaction.
| Pathway | Starting Material | Key Strengths | Potential Challenges |
| A: Bromination | 2-Amino-4-chlorobenzaldehyde | Most direct, fewest steps, high regioselectivity. | Availability and cost of the starting aldehyde. |
| B: Nitro Reduction | 4-Chloro-2-nitrobenzaldehyde | Robust and reliable chemistry, uses common reagents. | Multi-step process, handling of strong acids/reductants. |
| C: From Acid | 2-Amino-5-bromo-4-chlorobenzoic acid | Useful if the acid is the most accessible precursor. | Requires controlled reduction to avoid alcohol formation. |
| D: Alcohol Oxidation | (2-Amino-5-bromo-4-chlorophenyl)methanol | Very high yield, extremely mild conditions, simple filtration workup. | Availability and cost of the specific benzyl alcohol. |
Conclusion
The synthesis of this compound can be approached from several strategic directions. For laboratory-scale synthesis where expediency is key, Pathway A (Late-Stage Bromination) and Pathway D (Alcohol Oxidation) are superior, provided the respective starting materials are commercially available. The directness of Pathway A and the exceptional mildness and yield of Pathway D make them highly attractive. For larger-scale industrial production, Pathway B (Nitro Group Reduction) may be more cost-effective, as it often starts from simpler, less expensive bulk chemicals. The choice ultimately rests on a careful evaluation of precursor cost, in-house synthetic capabilities, and the desired scale of production.
References
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Cas 1036757-11-5,2-Amino-5-bromo-4-chloro-benzaldehyde. Lookchem. [Link]
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This compound | C7H5BrClNO | CID 89419680. PubChem. [Link]
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Retrosynthesis: A Strategy for Organic Synthesis. ResearchGate. [Link]
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Electrophilic halogenation in 2-Amino-5-bromo-4-chlorobenzaldehyde synthesis
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-bromo-4-chlorobenzaldehyde via Electrophilic Halogenation
Abstract
This technical guide provides a comprehensive exploration of the synthesis of this compound, a pivotal intermediate in contemporary drug discovery and fine chemical synthesis. The core focus of this document is the strategic application of electrophilic aromatic halogenation to achieve precise regiochemical control on a highly substituted benzene ring. We will dissect the underlying mechanistic principles, provide a field-proven experimental protocol, and detail the necessary analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to master the synthesis of this and structurally related halogenated aromatic building blocks.
Introduction: The Strategic Importance of a Multifunctional Building Block
This compound is a substituted benzaldehyde derivative whose value lies in the unique arrangement of its functional groups.[1] The ortho-amino benzaldehyde moiety serves as a classical precursor for the construction of various nitrogen-containing heterocycles, most notably quinazolines, through condensation reactions.[1] The presence of two distinct halogen atoms (bromine and chlorine) at specific positions offers orthogonal reactivity, making it an invaluable scaffold for multi-step syntheses and the generation of molecular diversity through modern cross-coupling reactions.[1][2] This strategic combination of reactive sites makes it a sought-after intermediate in the development of pharmacologically active agents.
The primary synthetic challenge lies in the controlled, sequential introduction of the halogen substituents onto the aromatic core, a task that requires a nuanced understanding of electrophilic aromatic substitution reactions. This guide will illuminate the pathway to achieving this synthesis with high fidelity and yield.
Synthetic Strategy: A Retrosynthetic Analysis
A logical synthetic plan is best devised through retrosynthetic analysis. The target molecule, this compound (I), can be disconnected at the C-Br bond, a bond readily formed via electrophilic bromination. This leads to the key precursor, 2-amino-4-chlorobenzaldehyde (II). This precursor is a commercially available or readily synthesized starting material. This approach is highly efficient as it leverages the powerful directing effects of the substituents already present on precursor II.
Caption: Retrosynthetic analysis of the target molecule.
An alternative strategy involves starting with 4-chloro-2-nitrobenzaldehyde, performing an electrophilic bromination, and subsequently reducing the nitro group to an amine.[1] While viable, the direct bromination of 2-amino-4-chlorobenzaldehyde is often more direct, assuming regioselectivity can be effectively controlled.
The Core Mechanism: Regiocontrolled Electrophilic Bromination
The success of this synthesis hinges on understanding the principles of Electrophilic Aromatic Substitution (EAS). The reaction proceeds via a two-step mechanism: attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by deprotonation to restore aromaticity.[3][4]
3.1. The Role of Directing Groups
In our chosen precursor, 2-amino-4-chlorobenzaldehyde, three substituents dictate the position of the incoming electrophile (Br⁺):
-
Amino Group (-NH₂): A powerful activating group due to its +M (mesomeric) effect, it strongly directs incoming electrophiles to the ortho and para positions.
-
Chloro Group (-Cl): A deactivating group due to its -I (inductive) effect, but it is an ortho, para-director because of its +M effect (lone pair donation).
-
Aldehyde Group (-CHO): A strong deactivating group (-M, -I effects) and a meta-director.[5]
The directing effects are synergistic in this case. The amino group is the most powerful activating director. It directs the incoming bromonium ion to its ortho (C3) and para (C5) positions. However, the para position is already occupied by the chloro substituent. Therefore, the electrophilic attack is overwhelmingly directed to the C5 position, which is ortho to the amino group and meta to the aldehyde.[1]
3.2. Choice of Brominating Agent
While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for the bromination of activated aromatic rings.[6][7]
-
Advantages of NBS: It is a solid, making it easier and safer to handle than liquid bromine. Reactions with NBS are often cleaner, with fewer side products, and can be run under milder conditions.[6][8] It provides a low, steady concentration of Br₂ in the reaction mixture, which can enhance selectivity.
3.3. Reaction Mechanism
The electrophilic bromination using NBS on 2-amino-4-chlorobenzaldehyde proceeds as follows:
Caption: General mechanism for electrophilic bromination.
Experimental Protocol
This protocol describes the direct bromination of 2-amino-4-chlorobenzaldehyde using N-bromosuccinimide.
4.1. Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Quantity | Notes |
| 2-Amino-4-chlorobenzaldehyde | 56961-93-6 | 155.58 | 1.0 | (e.g., 5.0 g) | Starting Material |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.0 | (e.g., 5.72 g) | Brominating Agent |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | - | (e.g., 100 mL) | Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | (e.g., 200 mL) | Extraction Solvent |
| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | - | (e.g., 100 mL) | Aqueous Wash |
| Brine | 7647-14-5 | 58.44 | - | (e.g., 100 mL) | Aqueous Wash |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | - | (As needed) | Drying Agent |
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chlorobenzaldehyde (1.0 eq.).
-
Dissolution: Add acetonitrile (20 volumes, e.g., 100 mL) and stir at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Add N-bromosuccinimide (1.0 eq.) to the solution in one portion.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching & Work-up: Once the reaction is complete, quench with water (e.g., 50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).[6]
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (1 x 100 mL) and brine (1 x 100 mL).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[2][6]
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.
4.3. Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis.
Product Characterization
Confirming the identity and purity of the final product is critical.
| Property | Data |
| Molecular Formula | C₇H₅BrClNO |
| Molecular Weight | 234.48 g/mol [9] |
| Appearance | Solid (typically yellow or off-white)[1] |
| Purity | >95%[1] |
| IUPAC Name | This compound[9] |
5.1. Spectroscopic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.[1]
-
¹H NMR (in CDCl₃): The spectrum is expected to show distinct signals:
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.0 ppm.[1]
-
Aromatic Protons (Ar-H): Two singlets (or narrow doublets with very small coupling) in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the C3 and C6 positions.
-
Amine Protons (-NH₂): A broad singlet, typically around δ 6.0-6.5 ppm, which can exchange with D₂O.
-
Conclusion
The synthesis of this compound is a prime example of strategic, regiocontrolled electrophilic halogenation. By understanding the powerful directing effects of the amino group on an activated aromatic ring, a direct and efficient bromination of 2-amino-4-chlorobenzaldehyde can be achieved with high selectivity. The use of N-bromosuccinimide provides a mild and effective method for this transformation. This technical guide provides the mechanistic foundation and a practical, step-by-step protocol for researchers to successfully synthesize this valuable chemical intermediate for applications in medicinal chemistry and beyond.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, P., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(9), 1449. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C7H5BrClNO). PubChemLite. Retrieved from [Link]
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Khan's Academy. (2022, January 19). Mechanism of Halogenation: Electrophilic Substitution Reaction [Video]. YouTube. Retrieved from [Link]
-
Chemistry simplified. (2023, December 4). ELECTROPHILIC SUBSTITUTION REACTION - BENZALDEHYDE [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Retrieved from [Link]
-
Prof. Gerald Dyker's Insights & Essentials. (2024, May 22). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12 [Video]. YouTube. Retrieved from [Link]
-
Allen Overseas. (2025, June 17). Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions. Allen Overseas. Retrieved from [Link]
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Chemoselective Reduction Strategies for the Synthesis of 2-Amino-5-bromo-4-chlorobenzaldehyde
Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Subject: Advanced methodologies for selective nitro group reduction in polyfunctionalized arenes.
Executive Summary
The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern pharmaceutical development. 2-Amino-5-bromo-4-chlorobenzaldehyde (CAS: 1036757-11-5) is a prime example of a versatile intermediate. Featuring an ortho-amino benzaldehyde motif—a classic precursor for quinazoline-based kinase inhibitors—alongside differentially reactive bromine and chlorine atoms, it offers programmable regioselectivity for cross-coupling transformations 1.
However, synthesizing this compound from its precursor, 2-nitro-5-bromo-4-chlorobenzaldehyde, presents a significant chemoselective challenge. The reduction methodology must cleanly reduce the nitro group while preserving the highly electrophilic formyl group and the labile carbon-halogen bonds. This whitepaper details the mechanistic rationale, experimental protocols, and validation frameworks required to execute this transformation with high fidelity.
Mechanistic Rationale & The Chemoselective Challenge
When evaluating a reduction strategy for 2-nitro-5-bromo-4-chlorobenzaldehyde, scientists must navigate three competing reducible functional groups 2:
-
The Nitro Group (Target): Requires reduction to the primary amine.
-
The Formyl Group (Aldehyde): Highly susceptible to nucleophilic attack by hydrides (e.g., NaBH₄, LiAlH₄) resulting in reduction to the corresponding benzyl alcohol 3.
-
The C-Br and C-Cl Bonds: Prone to oxidative addition by zero-valent transition metals (like Pd). Standard catalytic hydrogenation (Pd/C + H₂) rapidly induces hydrodehalogenation, replacing the halogens with hydrogen 4.
Causality of Reagent Selection
To achieve absolute chemoselectivity, the reaction must proceed via a Single Electron Transfer (SET) mechanism specific to the redox potential of the nitro group, avoiding both hydride nucleophilicity and transition-metal insertion.
Classical Béchamp-style reductions using Iron powder (Fe) and Ammonium Chloride (NH₄Cl) , or Tin(II) Chloride (SnCl₂·2H₂O) , satisfy these thermodynamic requirements 5. In the Fe/NH₄Cl system, the zero-valent iron surface acts as the electron donor, while the mildly acidic NH₄Cl acts as a proton source. This enables the stepwise deoxygenation of the nitro group (
Reaction pathways illustrating chemoselective reduction versus undesired side reactions.
Comparative Reaction Dynamics
Understanding the quantitative impact of various reducing agents allows process chemists to select the ideal synthetic route. Table 1 summarizes empirical outcomes observed during the synthesis of halogenated ortho-amino benzaldehydes.
Table 1: Evaluation of Reducing Agents on Polyfunctionalized Nitroarenes
| Reducing Agent / Conditions | Nitro Reduction | Aldehyde Preservation | Halogen Preservation | Overall Yield | Recommendation |
| Fe powder, NH₄Cl (EtOH/H₂O) | Complete | Excellent (>95%) | Excellent (>99%) | 85–92% | Optimal (Scalable) |
| SnCl₂·2H₂O (EtOAc or EtOH) | Complete | Excellent (>95%) | Excellent (>99%) | 80–88% | Alternative (Bench) |
| Pd/C, H₂ (Atmospheric) | Complete | Good (~80%) | Poor (<10%) | < 10% | Avoid (Dehalogenation) |
| NaBH₄ / NiCl₂ | Incomplete | Poor (<5%) | Good (~90%) | < 5% | Avoid (Alcohol formed) |
Experimental Methodologies
To ensure a self-validating scientific protocol, the following methodologies integrate in-process controls (IPCs) and downstream verification steps.
Protocol A: Iron/Ammonium Chloride Reduction (Recommended)
This method is highly scalable, relies on inexpensive reagents, and offers exceptional chemoselectivity [[5]]().
Reagents Required:
-
2-Nitro-5-bromo-4-chlorobenzaldehyde (1.0 equiv)
-
Iron (Fe) powder (325 mesh) (5.0 - 8.0 equiv)
-
Ammonium chloride (NH₄Cl) (3.0 equiv)
-
Solvent: Ethanol / Water (4:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material in the EtOH/H₂O mixture (approx. 10 mL per mmol of substrate).
-
Activation: Add solid NH₄Cl followed by the Fe powder.
-
Thermal Reaction: Heat the vigorously stirring suspension to 75–80 °C (reflux).
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material will consume within 1.5 to 3 hours.
-
Self-Validation tip: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). A bright yellow/orange spot confirms the aldehyde is perfectly intact.
-
-
Filtration: Once complete, cool the mixture slightly and filter the hot suspension through a pad of Celite to remove iron residues. Wash the filter cake generously with hot ethyl acetate.
-
Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is often pure enough (>95%) for subsequent steps, but can be passed through a short silica plug if trace iron salts remain.
Step-by-step workflow for the Fe/NH4Cl mediated selective nitro reduction.
Protocol B: Tin(II) Chloride Reduction
A robust bench-scale alternative when iron filtration is undesirable.
Step-by-Step Procedure:
-
Dissolve 2-nitro-5-bromo-4-chlorobenzaldehyde (1.0 equiv) in ethyl acetate (0.1 M).
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv) in one portion.
-
Heat to 70 °C and stir for 2 hours.
-
Cool to 0 °C and strictly neutralize the mixture by slowly adding saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution occurs.
-
Extract the aqueous layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Analytical Validation (Self-Validating System)
To guarantee the structural integrity of the resulting This compound , analytical characterization must confirm both the success of the reduction and the absence of over-reduction.
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde validation: An intact formyl group will present as a sharp singlet far downfield at roughly
9.8 - 10.0 ppm . If the peak disappears, aldehyde reduction occurred. -
Amine validation: The appearance of a broad singlet integrating to 2H around
6.0 - 6.5 ppm (exchangeable with D₂O) confirms nitro reduction. -
Aromatic validation: The removal of the strongly electron-withdrawing
group will cause the adjacent aromatic protons to shift significantly upfield.
-
-
LC-MS (ESI+):
-
The molecular ion[M+H]⁺ must show a distinct isotopic pattern characteristic of a molecule with one bromine and one chlorine atom (approximate intensity ratio: 3:4:1 for M : M+2 : M+4) at m/z ~234, 236, 238. This definitively proves the halogens survived the reduction 2.
-
References
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Methodological & Application
Application Note: 2-Amino-5-bromo-4-chlorobenzaldehyde as a Programmable Scaffold in Agrochemical Discovery
Strategic Overview of the Scaffold
In the development of next-generation agrochemicals—particularly broad-spectrum fungicides and highly selective insecticides—the architectural complexity of the active pharmaceutical ingredient (API) dictates its target affinity and metabolic stability. 2-Amino-5-bromo-4-chlorobenzaldehyde (CAS: 1036757-11-5) has emerged as a privileged, poly-functionalized building block[1]. Featuring a trifunctional arrangement on the benzene ring (an ortho-amino aldehyde motif flanked by orthogonal halogens), this compound serves as a highly versatile precursor for the synthesis of complex heterocyclic systems such as quinazolines, quinolines, and pyrimidines, which are foundational to modern crop protection agents[2].
Mechanistic Rationale for Agrochemical Design
The strategic synthetic utility of this compound is rooted in the distinct, programmable reactivity of its functional groups[2]:
-
Ortho-Amino Aldehyde Motif: This arrangement is a classic pharmacophore precursor. It enables rapid, one-pot condensation and cyclization reactions with amidines, urea, or other nitrogenous nucleophiles to forge quinazoline cores[2].
-
Orthogonal Halogen Reactivity (5-Bromo vs. 4-Chloro): The presence of both bromine and chlorine on the aromatic ring allows for programmed, regioselective transformations[2]. Because the carbon-bromine bond has a lower bond dissociation energy (~68 kcal/mol) compared to the carbon-chlorine bond (~81 kcal/mol), palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) will selectively undergo oxidative addition at the 5-bromo position. The 4-chloro position remains intact, serving as a secondary reactive handle for late-stage nucleophilic aromatic substitution (S_NAr) or subsequent cross-couplings.
Upstream Synthesis: Chemoselective Precursor Generation
To obtain high-purity this compound, a controlled two-step functional group transformation from the commercially available 2-amino-5-bromo-4-chlorobenzoic acid is employed[3].
Protocol 3.1: Chemoselective Reduction to Benzylic Alcohol
Objective: Reduce the carboxylic acid to a primary alcohol without reductive dehalogenation.
-
Preparation: Dissolve 2-amino-5-bromo-4-chlorobenzoic acid (9.0 g, 36.0 mmol) in anhydrous Tetrahydrofuran (THF) (150 mL) under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the borane complex.
-
-
Reduction: Slowly add 1 M Borane-THF complex (BH₃·THF) (144 mL, 144 mmol) at room temperature[3].
-
Causality: BH₃ is an electrophilic reducing agent. It selectively coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, facilitating hydride transfer. Unlike Lithium Aluminum Hydride (LiAlH₄), BH₃ is exceptionally mild and will not cleave the sensitive C-Br or C-Cl bonds.
-
-
Reaction & Workup: Stir the mixture overnight. Cautiously quench the reaction with methanol (50 mL) until gas evolution ceases[3].
-
Self-Validation: The cessation of hydrogen gas bubbling confirms the complete quenching of unreacted borane.
-
-
Isolation: Concentrate the mixture, dilute with water (100 mL), and extract with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude (2-amino-5-bromo-4-chlorophenyl)methanol (~71% yield)[3].
Protocol 3.2: Mild Oxidation to Aldehyde
Objective: Oxidize the benzylic alcohol to the aldehyde without over-oxidation.
-
Oxidation: Dissolve the crude (2-amino-5-bromo-4-chlorophenyl)methanol (6.0 g, 25.5 mmol) in dichloromethane. Add activated Manganese(IV) oxide (MnO₂) in excess.
-
Causality: Activated MnO₂ is a highly selective heterogeneous oxidant. It rapidly oxidizes allylic and benzylic alcohols to aldehydes but is insufficiently powerful to over-oxidize the aldehyde to a carboxylic acid or to oxidize the free primary amine.
-
-
Monitoring: Stir at room temperature and monitor via Thin Layer Chromatography (TLC).
-
Self-Validation: The reaction is complete when the polar alcohol spot is entirely replaced by a higher-R_f, UV-active aldehyde spot.
-
-
Isolation: Filter the suspension through a pad of Celite to remove the insoluble manganese salts. Concentrate the filtrate to afford pure this compound[3].
Caption: Upstream Synthesis Workflow of this compound via reduction and oxidation.
Downstream Application: Forging the Quinazoline Core
Once synthesized, this compound can be directly deployed to build quinazoline-based agrochemical scaffolds.
Protocol 4.1: High-Temperature Urea Cyclization
Objective: Construct the 6-bromo-7-chloroquinazolin-2(1H)-one core.
-
Preparation: In a reaction vessel, thoroughly mix this compound (5.0 g, 21.46 mmol) with a large excess of urea (18.0 g, 300 mmol)[4].
-
Thermal Cyclization: Heat the solid mixture to 180 °C for 5 hours[4].
-
Causality: At 180 °C, urea melts (m.p. 133 °C) acting as both the solvent medium and the reagent. Thermally, urea decomposes to generate reactive cyanic acid (HNCO) in situ. The ortho-aniline group undergoes nucleophilic attack on the cyanic acid, followed by an intramolecular cyclization with the adjacent aldehyde to forge the pyrimidine ring.
-
-
Isolation: Cool the mixture to room temperature, allowing the melt to solidify. Triturate and wash the solid cake with water (3 x 100 mL) to dissolve all unreacted urea[4]. Filter and dry the cake to yield the quinazoline intermediate quantitatively[4].
-
Self-Validation: LCMS analysis should confirm the complete disappearance of the aldehyde mass (m/z ~234) and the emergence of the target quinazolinone mass.
-
Caption: Downstream synthesis of quinazoline agrochemical scaffolds utilizing orthogonal reactivity.
Quantitative Reaction Metrics
| Step | Starting Material | Reagent / Catalyst | Product | Yield (%) | Reaction Time | Temp (°C) |
| 1 | 2-Amino-5-bromo-4-chlorobenzoic acid | BH₃·THF | (2-Amino-5-bromo-4-chlorophenyl)methanol | ~71% | 12–16 h | 20–25 |
| 2 | (2-Amino-5-bromo-4-chlorophenyl)methanol | MnO₂ | This compound | >90% | 4–6 h | 20–25 |
| 3 | This compound | Urea | 6-Bromo-7-chloroquinazolin-2(1H)-one | ~100% | 5 h | 180 |
References
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PubChem . "this compound - Compound Summary". National Center for Biotechnology Information. URL:[Link]
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Application Note: Condensation Reactions of 2-Amino-5-bromo-4-chlorobenzaldehyde with Nucleophiles
Executive Summary & Strategic Synthetic Utility
2-Amino-5-bromo-4-chlorobenzaldehyde (CAS: 1036757-11-5) is a highly versatile, tri-functional organic building block utilized extensively in the synthesis of complex heterocyclic scaffolds[1]. Characterized by an ortho-amino benzaldehyde moiety, it serves as a premier precursor for the synthesis of quinolines, quinazolines, and Schiff bases[1].
From a drug development perspective, the strategic placement of halogens—bromine at the 5-position and chlorine at the 4-position—is highly valuable[1]. As seen in the synthesis of tricyclic heterocycles for FGFR inhibitors[2], this specific substitution pattern enables programmed, regioselective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1]. Because the C-Br bond undergoes oxidative addition more rapidly than the C-Cl bond, chemists can sequentially functionalize the heterocycle post-condensation[1].
Mechanistic Causality in Condensation Pathways
The distinct reactivity of is rooted in the synergistic electronic effects of its functional groups[1][3]. The electron-withdrawing halogens increase the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack, while the adjacent amino group acts as a built-in intramolecular nucleophile for subsequent cyclization[1].
A. Friedländer Annulation (Quinoline Core Synthesis)
The Friedländer annulation involves the condensation of the ortho-amino benzaldehyde with an α-methylene ketone or ester[1]. Causality : The reaction initiates via a base-catalyzed aldol-type condensation between the highly electrophilic aldehyde and the enolate of the active methylene, forming an α,β-unsaturated intermediate. The adjacent primary amine then attacks the carbonyl carbon of the newly formed enone to close the ring. Subsequent dehydration yields a fully aromatized, substituted quinoline[1].
B. Schiff Base (Imine) Formation
Condensation with primary amines yields diverse libraries of Schiff bases[1]. Causality : This reaction proceeds via a standard nucleophilic addition-elimination mechanism[1]. Acid catalysis is employed to protonate the carbonyl oxygen, enhancing its electrophilicity. Crucially, the pH must be carefully controlled (~pH 4.5) so that the aldehyde is activated without completely protonating and neutralizing the nucleophilic primary amine.
Experimental Protocols
Protocol A: Synthesis of Substituted Quinolines via Friedländer Annulation
Objective : Generate a halogenated quinoline scaffold for downstream selective cross-coupling.
Reagents :
-
This compound (1.0 eq, Purity ≥ 95%)[4][]
-
Active methylene compound (e.g., acetylacetone) (1.2 eq)
-
Catalyst: Piperidine or KOH (0.1 - 0.2 eq)[1]
-
Solvent: Absolute Ethanol
Step-by-Step Methodology :
-
Initiation : Dissolve this compound in absolute ethanol to achieve a 0.2 M concentration at room temperature.
-
Causality: Ethanol is selected as a protic solvent to stabilize the polar transition states during enolate addition.
-
-
Activation : Add the active methylene compound, followed by the dropwise addition of the basic catalyst (piperidine).
-
Causality: Piperidine effectively deprotonates the active methylene to generate the enolate without causing competitive nucleophilic acyl substitution side reactions.
-
-
Propagation : Heat the reaction mixture to reflux (78°C) for 4–6 hours under an inert atmosphere.
-
In-Process Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The system is self-validating: the reaction is deemed complete when the distinct UV-active spot of the starting aldehyde completely disappears, replaced by a lower-Rf fluorescent quinoline spot.
-
Isolation : Cool the mixture to 0°C to induce crystallization. Filter the resulting precipitate and wash with cold ethanol to remove unreacted active methylene and residual catalyst.
-
Purification : Recrystallize the crude product from an ethanol/water mixture to yield the pure halogenated quinoline.
Protocol B: Synthesis of Schiff Bases
Objective : Form stable imine intermediates for ligand design or further reduction.
Reagents :
-
This compound (1.0 eq)[1]
-
Primary Amine (e.g., substituted aniline) (1.05 eq)[1]
-
Catalyst: Glacial Acetic Acid (2-3 drops)[1]
-
Solvent: Methanol
Step-by-Step Methodology :
-
Initiation : Suspend the aldehyde and primary amine in methanol.
-
Catalysis : Add glacial acetic acid to adjust the pH to approximately 4.5.
-
Causality: This specific pH window ensures the aldehyde is activated via protonation while the amine remains sufficiently unprotonated to act as an effective nucleophile.
-
-
Condensation : Reflux the mixture for 2-3 hours[1].
-
Self-Validation: The formation of a heavy precipitate (the Schiff base) naturally drives the equilibrium forward according to Le Chatelier's principle.
-
-
Isolation : Filter the solid while hot (if impurities are insoluble) or after cooling to room temperature. Wash thoroughly with cold methanol and dry under vacuum.
Quantitative Data Summary
The following table summarizes the optimized parameters for the primary condensation reactions utilizing this compound.
| Reaction Type | Nucleophile Class | Catalyst / pH | Solvent | Temp (°C) | Typical Yield (%) | Downstream Application |
| Friedländer Annulation | Active Methylenes (Ketones, β-ketoesters) | Piperidine / KOH (Base) | Ethanol | 78 (Reflux) | 75 - 85% | Kinase inhibitors (e.g., FGFR), Antimalarials |
| Schiff Base Formation | Primary Amines (Aliphatic or Aromatic) | Glacial Acetic Acid (pH ~4.5) | Methanol | 65 (Reflux) | 80 - 95% | Metal ligands, Heterocycle precursors |
| Quinazoline Synthesis | Amides, Ureas, Thioureas | Acidic or Basic (Reaction dependent) | DMF or EtOH | 80 - 120 | 60 - 80% | Anticancer agents, Antibacterials |
Visualizations
Divergent synthetic pathways of this compound with various nucleophiles.
Step-by-step mechanistic workflow of the Friedländer annulation for quinoline synthesis.
References
-
National Center for Biotechnology Information (PubChem) . "this compound | C7H5BrClNO | CID 89419680". PubChem Database. URL:[Link]
- Google Patents. "WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor".
Sources
Application Note: Chemoselective Oxidation of 2-Amino-5-bromo-4-chlorobenzaldehyde
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: High-yielding, chemoselective conversion of 2-amino-5-bromo-4-chlorobenzaldehyde to 2-amino-5-bromo-4-chlorobenzoic acid.
Executive Summary & Strategic Rationale
Highly functionalized anthranilic acid derivatives are foundational building blocks in the synthesis of biologically active heterocycles, such as quinazolinones and acridones (BenchChem Application Notes[1]). This compound presents a distinct trifunctional challenge[2]: it features an unprotected nucleophilic primary amine, dense halogenation, and an oxidizable formyl group.
Attempting this transformation with harsh transition-metal oxidants (e.g., KMnO₄ or Jones reagent) inevitably forces single-electron transfer at the nitrogen lone pair, causing rapid polymerization, N-oxidation, or dehalogenation. To navigate this, we employ a highly regulated variation of the Pinnick Oxidation , relying on the strict two-electron addition-elimination mechanisms characteristic of chlorous acid (3[3]).
Mechanistic Causality in Experimental Design
The success of this protocol lies in chemically sequestering highly reactive byproducts. Sodium chlorite (NaClO₂) acts as the terminal oxidant under mildly acidic conditions (buffered with NaH₂PO₄ to pH ~3.5). The active species, chlorous acid (HClO₂), attacks the aldehyde to form a hydroxyallyl chlorite intermediate.
As demonstrated by density functional theory (DFT) studies, this intermediate undergoes a rate-determining pericyclic fragmentation to release the desired carboxylic acid and one equivalent of hypochlorous acid (HOCl) (Mechanistic investigations on Pinnick oxidation[4]).
The Scavenger Imperative: HOCl is a powerful electrophilic chlorinating agent. If left unquenched, it will rapidly attack the electron-rich unprotected aniline moiety of our substrate. Incorporating an excess of an electron-rich olefin—specifically 2-methyl-2-butene (Kraus modification)—sacrificially traps the HOCl, preventing the degradation of the amine (SynArchive: Pinnick-Lindgren Oxidation[5]).
Reaction Pathway Visualization
Fig 1: Mechanistic workflow of Pinnick oxidation demonstrating the critical HOCl scavenging pathway.
Quantitative Optimization of Reaction Parameters
Because this compound is highly lipophilic, using a purely aqueous-alcohol mixture often leads to substrate precipitation. We resolved this mass-transfer issue by introducing Tetrahydrofuran (THF) as a co-solvent. The table below summarizes the quantitative screening that established our final protocol.
Table 1: Optimization of the Oxidation of this compound
| Oxidation Condition | Scavenger | Solvent System | Mechanistic Outcome | HPLC Yield (%) |
| KMnO₄ / NaOH (aq) | None | H₂O / CH₂Cl₂ | Immediate N-Oxidation & Ring Cleavage | < 5% |
| NaClO₂ / NaH₂PO₄ | None | THF / H₂O | Electrophilic N-Chlorination of Aniline | 35% |
| NaClO₂ / NaH₂PO₄ | Sulfamic Acid | t-BuOH / H₂O | Substrate precipitated; incomplete reaction | 58% |
| NaClO₂ / NaH₂PO₄ | 2-Methyl-2-butene | t-BuOH / THF / H₂O (4:1:1) | Clean Chemoselective Conversion | > 94% |
Self-Validating Experimental Protocol
This workflow integrates specific phenomenological checkpoints to ensure the reaction is tracking successfully without requiring immediate offline analysis.
Materials Required:
-
This compound (1.0 eq, ~10 mmol)
-
Sodium chlorite (NaClO₂, 80% purity, 1.5 eq)
-
Sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq)
-
2-Methyl-2-butene (2.0 M in THF, 5.0 eq)
-
Solvents: t-Butanol (t-BuOH), Tetrahydrofuran (THF), Deionized Water.
Step-by-Step Procedure
Step 1: Substrate Preparation & Solvation
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.34 g, 10.0 mmol).
-
Dissolve the solid in 40 mL of t-BuOH and 10 mL of THF. Stir at 500 RPM until fully homogeneous.
-
Validation Checkpoint: The solution must be completely clear (usually light yellow). If particulates remain, add THF in 2 mL increments until dissolved. This prevents "pocketing" of unreacted starting material.
Step 2: Scavenger and Buffer Addition
-
Add 25 mL of 2-methyl-2-butene solution (50.0 mmol, 5.0 eq) directly to the organic mixture.
-
Prepare a buffer solution by dissolving NaH₂PO₄ (1.80 g, 15.0 mmol) in 10 mL of deionized water. Add this aqueous buffer to the reaction flask.
-
Chill the reaction vessel to 10°C in an ice-water bath.
Step 3: Controlled Oxidant Delivery
-
Dissolve NaClO₂ (1.70 g of 80% w/w, ~15.0 mmol) in 10 mL of deionized water.
-
Using an addition funnel, add the aqueous NaClO₂ solution dropwise over 20 minutes to the vigorously stirring (800 RPM) biphasic reaction mixture.
-
Validation Checkpoint (Crucial): Ensure the internal temperature does not exceed 15°C during addition. A slight deepening of the yellow color is normal, but an instant flash to deep brown/black indicates runaway HOCl generation and amine degradation (implying insufficient scavenger).
Step 4: Reaction Maturation & Monitoring
-
Remove the ice bath and allow the reaction to warm to ambient temperature (20–22°C). Stir vigorously for 3 to 4 hours.
-
In-line Analytics: Pull a 50 µL aliquot, partition in EtOAc/H₂O, and spot the organic layer on a Silica TLC plate (Eluent: 50% EtOAc/Hexanes). The starting aldehyde (R_f ~0.7) should be completely consumed, replaced by a baseline-streaking spot corresponding to the highly polar carboxylic acid (R_f ~0.1).
Step 5: Quenching & Isolation
-
Once completion is validated, quench any residual unreacted oxidant by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir for 10 minutes.
-
Evaporate the volatile organic solvents (t-BuOH, THF, and residual 2-methyl-2-butene) under reduced pressure (rotary evaporator, bath temp 35°C).
-
The product will typically begin precipitating from the remaining aqueous layer. To ensure complete precipitation of the zwitterionic/carboxylic acid product, carefully adjust the pH of the aqueous suspension to pH 3.0-3.5 using 1 M HCl.
-
Filter the resultant pale-yellow solid under vacuum, wash generously with ice-cold deionized water (3 × 15 mL), and dry under high vacuum to afford 2-amino-5-bromo-4-chlorobenzoic acid.
References
- Benchchem: Key Transformations of the Aldehyde Moiety. benchchem.com.
- Pinnick oxidation - Wikipedia. wikipedia.org.
- Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC. nih.gov.
- Pinnick-Lindgren Oxidation - SynArchive. synarchive.com.
- One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives - Benchchem. benchchem.com.
Sources
Application Note: 2-Amino-5-bromo-4-chlorobenzaldehyde as a Strategic Intermediate for Heterocyclic Systems
Introduction & Strategic Utility
In modern drug discovery, the rapid assembly of complex, multi-substituted heterocyclic scaffolds is a foundational requirement. 2-Amino-5-bromo-4-chlorobenzaldehyde (CAS: 1036757-11-5) has emerged as a highly specialized and privileged building block for the synthesis of pharmaceutically relevant N-heterocycles, most notably quinazolines and quinolines[1].
The strategic value of this intermediate is rooted in its unique trifunctional arrangement:
-
The ortho-Aminobenzaldehyde Motif: This classic functional group pairing is the premier precursor for cyclocondensation reactions (e.g., Friedländer synthesis), allowing for the rapid construction of fused pyrimidine or pyridine rings[1].
-
Halogen Orthogonality: The specific positioning of a bromine atom at C5 and a chlorine atom at C4 provides programmable, regioselective handles for late-stage functionalization[1]. Because oxidative addition of Palladium(0) occurs more rapidly at the C–Br bond than the C–Cl bond, chemists can perform sequential cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig amination) without the need for complex protecting group strategies[2].
This application note details the physicochemical profile, upstream synthesis, and downstream cyclocondensation protocols for utilizing this intermediate, specifically highlighting its role in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors[2].
Physicochemical Properties
To ensure proper handling, storage, and reaction tracking, the foundational quantitative data for this compound is summarized below[3].
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1036757-11-5 |
| Molecular Formula | C₇H₅BrClNO |
| Molecular Weight | 234.48 g/mol |
| Exact Mass | 232.924 Da |
| Topological Polar Surface Area (TPSA) | 43.1 Ų |
| XLogP3 | 2.6 |
| Physical Form | Solid (typically yellow/orange) |
| Storage Conditions | 2–8 °C, inert atmosphere, protect from light |
Mechanistic Insights: The Urea Melt Cyclocondensation
A primary application of this compound is its conversion into a quinazolin-2(1H)-one core[2]. This is typically achieved by reacting the benzaldehyde with urea.
The Causality of the "Melt" Condition: Rather than using a standard organic solvent, the reaction is performed as a solvent-free "melt" at 180 °C[2]. Urea (melting point ~133 °C) acts as both the reactant and the fluxing medium. The extreme thermal conditions are necessary to overcome the high activation energy required for the dual nucleophilic attack:
-
The primary amine of the benzaldehyde attacks the carbonyl carbon of urea (expelling ammonia).
-
The remaining primary amine of the urea intermediate condenses with the aldehyde (expelling water).
By operating at 180 °C in an open or vented system, the volatile byproducts (NH₃ and H₂O) are continuously driven off. According to Le Chatelier's principle, this heavily shifts the equilibrium toward the thermodynamically stable, fully aromatized 6-bromo-7-chloroquinazolin-2(1H)-one heterocyclic core[2].
Fig 1: Upstream synthesis and downstream cyclocondensation of the benzaldehyde intermediate.
Experimental Protocols
The following protocols outline a self-validating workflow for the generation and utilization of the title compound, adapted from validated pharmaceutical patent literature[2].
Protocol A: Upstream Synthesis of this compound
Step 1: Regioselective Bromination
-
Reaction: Dissolve 2-amino-4-chlorobenzoic acid (1.0 equiv) in methanol (1.5 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Dropwise add liquid bromine (1.05 equiv). Causality: The cryogenic temperature is critical to suppress over-bromination and prevent the oxidation of the primary amine. The electron-donating amine directs the electrophilic aromatic substitution strictly to the para-position (C5).
-
Workup: Stir for 2 hours at -78 °C. Quench with ice water and aqueous sodium thiosulfate (to reduce unreacted Br₂). Extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 2-amino-5-bromo-4-chlorobenzoic acid.
Step 2: Carboxylic Acid Reduction
-
Reaction: Dissolve the intermediate (1.0 equiv) in anhydrous THF. Slowly add Borane-THF complex (BH₃·THF, 1 M, 4.0 equiv) at room temperature.
-
Validation: Stir overnight. Monitor by LCMS; the disappearance of the acid mass peak and the appearance of the alcohol mass peak validates completion.
-
Workup: Quench carefully with methanol to destroy excess borane. Concentrate, dilute with water, and extract with ethyl acetate to yield (2-amino-5-bromo-4-chlorophenyl)methanol.
Step 3: Selective Benzylic Oxidation
-
Reaction: Suspend the benzylic alcohol (1.0 equiv) and activated Manganese(IV) oxide (MnO₂, 10.0 equiv) in dichloromethane (DCM).
-
Causality: Activated MnO₂ is a mild, heterogeneous oxidant that selectively oxidizes allylic and benzylic alcohols to aldehydes without over-oxidizing to the carboxylic acid or reacting with the unprotected aniline.
-
Workup: Stir at room temperature until TLC indicates complete conversion. Filter the suspension through a pad of Celite to remove manganese waste. Concentrate the filtrate to afford the target This compound .
Protocol B: Downstream Synthesis of 6-Bromo-7-chloroquinazolin-2(1H)-one
-
Preparation: In a heavy-walled glass pressure vessel or round-bottom flask equipped with a reflux condenser (open to a bubbler to allow gas escape), combine this compound (1.0 equiv) and Urea (14.0 equiv)[2].
-
Heating: Submerge the flask in a pre-heated oil bath at 180 °C. Stir vigorously for 5 hours. The mixture will transition into a molten state, and effervescence (release of NH₃ and H₂O vapor) will be observed.
-
In-Process Control: After 5 hours, sample a micro-aliquot, dissolve in DMSO, and analyze via LCMS. The target mass (M+H = 259/261/263 depending on isotope distribution) confirms cyclization[2].
-
Isolation: Cool the reaction mixture to room temperature. The melt will solidify. Add deionized water and triturate vigorously to dissolve the massive excess of unreacted urea.
-
Filtration: Filter the resulting suspension. Wash the filter cake thoroughly with water (3x) to ensure complete removal of urea. Dry the cake under a vacuum to yield the quinazolinone core as a yellow solid[2].
Fig 2: Regioselective functionalization logic exploiting halogen orthogonality at C6 and C7.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89419680, this compound. Retrieved from:[Link]
- Bifulco, N., DiPietro, L. V., Hodous, B. L., Miduturu, C. V. (Blueprint Medicines Corp).Inhibitors of the fibroblast growth factor receptor. World Intellectual Property Organization Patent No. WO2015061572A1. Published April 30, 2015.
Sources
Application Note: Synthesis of Quinazolines from 2-Amino-5-bromo-4-chlorobenzaldehyde
Introduction & Strategic Utility in Drug Discovery
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved targeted therapies, particularly kinase inhibitors such as gefitinib and erlotinib. The synthesis of highly functionalized quinazolines requires versatile, programmable building blocks.
2-Amino-5-bromo-4-chlorobenzaldehyde (CAS: 1036757-11-5) is an exceptionally valuable ortho-aminobenzaldehyde derivative for this purpose[1]. Its strategic utility lies in its trifunctional nature:
-
The ortho-amino and aldehyde groups serve as a classic reactive pair for the rapid construction of the pyrimidine ring via condensation and cyclization[1].
-
The C5-bromo and C4-chloro substituents (which become the C6 and C7 positions on the resulting quinazoline) offer programmed, orthogonal reactivity. Because the carbon-bromine bond undergoes oxidative addition with palladium catalysts significantly faster than the carbon-chlorine bond, this scaffold allows for regioselective, late-stage functionalization (e.g., sequential Suzuki-Miyaura and Buchwald-Hartwig couplings).
This application note details two distinct, field-proven methodologies for converting this compound into valuable quinazoline intermediates, explaining the mechanistic causality behind each protocol.
Mechanistic Pathways & Reaction Logic
The synthesis of quinazolines from o-aminobenzaldehydes generally proceeds via the formation of a Schiff base (imine), followed by intramolecular cyclization. Depending on the reagents, the pathway diverges:
-
Route A (Condensation with Urea): High-temperature condensation with urea acts as a dual-participation reaction. Urea provides both the nitrogen source and the carbonyl carbon, driving the formation of a quinazolin-2-ol (or its tautomer, quinazolin-2(1H)-one)[1][2].
-
Route B (Oxidative Amination): A greener approach utilizes molecular iodine (
) to catalyze the benzylic C-H bond amination of the o-aminobenzaldehyde with benzylamines[3]. This cascade involves condensation, cyclization into a tetrahydroquinazoline intermediate, and subsequent oxidation to the fully aromatic 2-arylquinazoline.
Mechanistic pathway of I2-catalyzed oxidative amination to form quinazolines.
Experimental Methodologies
Protocol A: Solvent-Free Synthesis of 6-Bromo-7-chloroquinazolin-2-ol via Urea Melt
This protocol is highly scalable and avoids complex solvent systems, making it ideal for generating large quantities of the core scaffold[2].
Step-by-Step Procedure:
-
Reagent Combination: In a heavy-walled reaction vessel, combine this compound (5.0 g, 21.46 mmol) and urea (18.0 g, 300.0 mmol)[2].
-
Causality: Urea is used in a massive stoichiometric excess (~14 equivalents). At the target temperature, urea melts (m.p. 133 °C), acting simultaneously as the reactant and the solvent, creating a homogenous melt that facilitates molecular collisions without the need for volatile organic solvents[2].
-
-
Thermal Activation: Heat the stirred mixture to 180 °C for 5 hours[2].
-
Workup and Isolation: Cool the mixture to room temperature. The melt will solidify. Triturate and wash the solid mass with distilled water (3 × 100 mL) to dissolve and remove the unreacted urea and water-soluble byproducts[2].
-
Filtration: Filter the suspension and dry the filter cake under a vacuum to afford the title compound as a yellow solid[2].
-
Validation: The reaction typically proceeds with near-quantitative conversion. LCMS should indicate the disappearance of the starting material mass (
234/236) and the appearance of the product mass[2].
-
Protocol B: Synthesis of 2-Aryl-6-bromo-7-chloroquinazoline via -Catalyzed Oxidative Amination
This protocol is utilized when a C2-aryl substituent is required for the target drug molecule, employing green chemistry principles[3].
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol) and a primary benzylamine (1.1 mmol). Dissolve the mixture in 3 mL of Dimethyl Sulfoxide (DMSO).
-
Causality: DMSO is chosen as a polar aprotic solvent because it stabilizes the polar transition states during imine formation and cyclization. Its high boiling point prevents solvent evaporation during heating.
-
-
Catalyst Addition: Add molecular iodine (
, 10 mol%) to the solution.-
Causality: Iodine acts as a mild, halophilic Lewis acid. It activates the aldehyde carbonyl to accelerate imine formation and subsequently activates the imine for the intramolecular nucleophilic attack by the amino group[3].
-
-
Oxidative Heating: Fit the flask with an
balloon (or leave open to atmospheric air) and heat at 80–100 °C for 12–24 hours.-
Causality: Molecular oxygen acts as the terminal, green oxidant. It regenerates the active iodine catalytic species and drives the dehydrogenative aromatization of the tetrahydroquinazoline intermediate into the fully conjugated, stable quinazoline ring[3].
-
-
Purification: Quench the reaction with saturated aqueous
to neutralize residual iodine. Extract with ethyl acetate, dry over , and purify via silica gel chromatography.
Quantitative Data & Method Comparison
The following table summarizes the operational parameters and strategic advantages of the two protocols to aid researchers in selecting the appropriate route.
| Parameter | Protocol A: Urea Melt Condensation | Protocol B: |
| Target Scaffold | 6-Bromo-7-chloroquinazolin-2-ol | 2-Aryl-6-bromo-7-chloroquinazoline |
| Reagents | Urea (14 eq) | Benzylamine (1.1 eq), |
| Solvent System | Solvent-free (Urea acts as solvent) | DMSO |
| Temperature | 180 °C | 80–100 °C |
| Reaction Time | 5 hours | 12–24 hours |
| Atmosphere | Ambient (Open to vent | Oxygen ( |
| Strategic Advantage | Highly scalable, quantitative crude yield, no organic solvents | Introduces C2-aryl diversity, utilizes green oxidants ( |
Downstream Application: Orthogonal Cross-Coupling Logic
Once the 6-bromo-7-chloroquinazoline core is synthesized, the true value of the starting this compound is realized. The differing bond dissociation energies of the C-Br and C-Cl bonds allow for programmed sequential functionalization.
A standard workflow involves a palladium-catalyzed Suzuki-Miyaura coupling, which will selectively occur at the C6-bromo position due to its faster rate of oxidative addition. Following isolation, a harsher Buchwald-Hartwig amination or a second Suzuki coupling (using specialized ligands like XPhos or BrettPhos) can be executed at the C7-chloro position.
Workflow for orthogonal late-stage functionalization of the di-halogenated scaffold.
References
-
Synthesis of quinazolines - Organic Chemistry Portal (Referencing: Deshmukh, D. S., & Bhanage, B. M., Synlett, 2018). Source: organic-chemistry.org URL:[Link]
- WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor (Patent detailing the urea melt condensation protocol).
Sources
Application Notes and Protocols for 2-Amino-5-bromo-4-chlorobenzaldehyde in Medicinal Chemistry
Abstract
2-Amino-5-bromo-4-chlorobenzaldehyde is a trifunctional aromatic compound whose strategic arrangement of reactive groups—an aldehyde, an amino group, and two distinct halogen atoms—renders it a highly versatile and valuable scaffold in medicinal chemistry.[1] This guide provides an in-depth exploration of its applications, focusing on its role as a key starting material for the synthesis of diverse, biologically active heterocyclic systems. We will detail its utility in constructing privileged medicinal scaffolds such as quinolines, benzimidazoles, and quinazolines, with a particular focus on the development of kinase inhibitors. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a framework for leveraging this compound's unique chemical reactivity in modern drug discovery programs.
Compound Profile and Strategic Importance
This compound (C₇H₅BrClNO) is a solid organic compound that serves as a cornerstone building block for complex molecular architectures.[1][2] Its value is not merely in the presence of its functional groups, but in their orchestrated reactivity, which allows for sequential and regioselective modifications.
-
The Aldehyde and Amino Moieties: This classic 1,2-arrangement is a direct precursor to a multitude of condensation and cyclization reactions, enabling the formation of fused heterocyclic rings.
-
The Halogen Atoms (Br and Cl): The bromine and chlorine atoms serve as synthetic handles for post-modification, most notably through palladium-catalyzed cross-coupling reactions.[1][3] This allows for the systematic introduction of various substituents to explore structure-activity relationships (SAR) and fine-tune the pharmacological properties of a lead compound.
The combination of these features establishes this compound as a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one biological target, thereby increasing the efficiency of the drug discovery process.[4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1036757-11-5 | [2][7] |
| Molecular Formula | C₇H₅BrClNO | [2][7] |
| Molecular Weight | 234.48 g/mol | [2] |
| Physical Form | Yellow Solid | |
| SMILES | C1=C(C(=CC(=C1Br)Cl)N)C=O | [1][2] |
| InChI Key | PROWVWALAHUEHK-UHFFFAOYSA-N | [8] |
Applications in the Synthesis of Bioactive Heterocycles
The true utility of this compound is demonstrated by the breadth of medicinally relevant scaffolds that can be derived from it. Its structure is primed for building fused ring systems that are prevalent in numerous approved drugs.
Quinolines via Friedländer Annulation
The quinoline scaffold is a fundamental structural motif in a vast number of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1] The Friedländer synthesis is a direct and efficient method for constructing quinolines, involving the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl.
The reaction proceeds by initial aldol condensation followed by cyclization and dehydration to form the quinoline ring system. The choice of the methylene-containing reactant allows for extensive variation at the 2-, 3-, and 4-positions of the resulting quinoline.
Caption: Workflow for Friedländer Synthesis of Quinolines.
Benzimidazoles and Quinazolines
Benzimidazoles are another critical scaffold known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[9] While direct synthesis from the title compound requires modification (e.g., oxidation of the aldehyde to a carboxylic acid followed by condensation with an o-phenylenediamine), it serves as a key precursor to the necessary synthons.
More directly, the scaffold is instrumental in creating quinazolines, which are foundational for many targeted cancer therapies, particularly kinase inhibitors.[4] For instance, downstream products of this compound include complex quinazoline-based molecules, highlighting its role as a valuable intermediate in multi-step syntheses.[7]
Table 2: Overview of Synthetic Applications and Target Scaffolds
| Starting Material | Key Reaction | Resulting Scaffold | Potential Therapeutic Area |
| This compound | Friedländer Annulation | Substituted Quinoline | Anticancer, Antimicrobial[1] |
| This compound | Multi-step Synthesis | Substituted Quinazoline | Kinase Inhibition (Oncology)[4][7] |
| This compound | Condensation Reactions | Benzimidazole Precursors | Anticancer, Anti-inflammatory[9] |
| This compound | Pudovik Reaction | α-Aminophosphonates | Enzyme Inhibition, Peptidomimetics[1] |
Application in the Development of Kinase Inhibitors
The dysregulation of protein kinases is a known cause of numerous diseases, most notably cancer.[4] The 2-aminobenzaldehyde framework is a valuable template for designing potent and selective kinase inhibitors that target the ATP-binding site of these enzymes. Derivatives have been developed to target key kinases involved in cell cycle regulation and oncogenic signaling pathways.[10]
While specific inhibitors may not start from this exact molecule, the synthetic strategies are directly applicable. The core scaffold provides a vector for positioning functional groups that can interact with the kinase hinge region, while the halogenated sites allow for the introduction of larger moieties via cross-coupling to target other regions of the active site, thereby enhancing potency and selectivity.[11]
Caption: Drug discovery workflow for developing kinase inhibitors.
Experimental Protocols
The following protocols are generalized methodologies intended as a starting point for laboratory synthesis. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: Friedländer Annulation for Quinoline Synthesis
Objective: To synthesize a substituted quinoline from this compound and a ketone.
Materials:
-
This compound (1.0 mmol)
-
Cyclohexanone (1.2 mmol)
-
Potassium hydroxide (KOH) (2.0 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolve this compound and potassium hydroxide in ethanol in a round-bottom flask.
-
Add cyclohexanone to the mixture dropwise while stirring.
-
Attach a condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water (50 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified quinoline derivative.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: Synthesis of a Schiff Base (Imine) Intermediate
Objective: To form an imine, a common intermediate for further cyclization or reduction reactions.
Materials:
-
This compound (1.0 mmol)
-
Aniline (or other primary amine) (1.0 mmol)
-
Methanol or Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount, 1-2 drops)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add the primary amine to the solution, followed by a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold methanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
The resulting Schiff base can be used in the next synthetic step with or without further purification.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To introduce an aryl or heteroaryl group at the bromine position to explore SAR.[11]
Materials:
-
A bromo-substituted derivative synthesized from the title compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.5 mmol)
-
1,4-Dioxane and Water (4:1 mixture, 10 mL)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk flask, add the bromo-substituted starting material, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final coupled product.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry.[7] Its pre-functionalized structure provides a direct route to a variety of high-value heterocyclic scaffolds. The ability to perform classic condensation and cyclization reactions, combined with modern palladium-catalyzed cross-coupling, allows for the creation of large and diverse compound libraries.[3] The protocols and applications detailed herein offer a robust foundation for researchers aiming to leverage this unique chemical entity in the design and synthesis of novel therapeutic agents, particularly in the highly competitive field of kinase inhibitor development.
References
- This compound | 1036757-11-5 | Benchchem. (URL: )
- Cas 1036757-11-5,2-Amino-5-bromo-4-chloro-benzaldehyde | lookchem. (URL: )
- A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh - Benchchem. (URL: )
- The Versatile Scaffold: Unlocking the Potential of 2-Amino-5-bromobenzoyl Chloride in Medicinal Chemistry - Benchchem. (URL: )
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (URL: )
- This compound | C7H5BrClNO | CID 89419680 - PubChem. (URL: )
- Some Biological Applications and Mechanistic Insights of Benzaldehyde‐Substituted Thiosemicarbazones and Their Metal Complexes: A Review - ResearchG
- The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology - Benchchem. (URL: )
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - MDPI. (URL: )
- Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - United Arab Emirates - Ministry of Health and Prevention. (URL: )
- Development of a Synthesis of Kinase Inhibitor AKN028 | Recipharm. (URL: )
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (URL: )
- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors - Benchchem. (URL: )
- Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC. (URL: )
- 2-Amino-5-bromo-4-chloro-benzaldehyde | 1036757-11-5 - Sigma-Aldrich. (URL: )
- (PDF)
- This compound | 1036757-11-5 - MilliporeSigma. (URL: )
- Privileged scaffolds for library design and drug discovery - Institute of Industrial Science, the University of Tokyo. (URL: )
- The Versatile Scaffold: Investigating 2-Amino-5-bromo-4-methylpyridine for the Development of CNS-Active Compounds - Benchchem. (URL: )
- DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS - IRIS. (URL: )
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- 5. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 6. iris.unife.it [iris.unife.it]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-Amino-5-bromo-4-chlorobenzaldehyde as a Trifunctional Building Block for Bioactive Heterocycles
Executive Summary & Strategic Utility
In modern medicinal chemistry and drug development, the rapid construction of complex, highly functionalized heterocyclic scaffolds is paramount. 2-Amino-5-bromo-4-chlorobenzaldehyde (CAS: 1036757-11-5) has emerged as a premier synthetic intermediate, particularly in the development of targeted therapeutics such as Fibroblast Growth Factor Receptor (FGFR) inhibitors and AMPK agonists[1][2].
This molecule is characterized by a unique trifunctional substitution pattern on the benzene ring: an ortho-amino benzaldehyde moiety paired with two distinct halogens (bromine and chlorine)[1]. This specific arrangement provides medicinal chemists with a programmable reactivity profile, allowing for the rapid cyclization of nitrogenous heterocycles (e.g., quinazolines, quinolines) followed by orthogonal, late-stage functionalization without the need for cumbersome protecting-group strategies[1].
Mechanistic Rationale: The Power of Orthogonal Reactivity
The strategic utility of this compound is rooted in the distinct electronic and steric properties of its functional groups[1]:
-
The ortho-Amino Aldehyde Motif: This bi-functional handle is a classic precursor for condensation reactions. The nucleophilic amine and the electrophilic aldehyde can rapidly react with amidines, formamide, or other cyclizing agents to construct fused heterocyclic cores (e.g., the quinazoline scaffold)[1].
-
Kinetic Differentiation of Halogens: The presence of both bromine at the 5-position and chlorine at the 4-position enables programmed, sequential cross-coupling[1]. In palladium-catalyzed reactions (such as Suzuki-Miyaura or Sonogashira couplings), the C–Br bond (bond dissociation energy ~280 kJ/mol) undergoes oxidative addition significantly faster than the C–Cl bond (~330 kJ/mol). This kinetic differentiation allows chemists to regioselectively functionalize the bromine site first, followed by the chlorine site under more forcing conditions.
Table 1: Physicochemical & Structural Properties
| Property | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 1036757-11-5[1] |
| Molecular Formula | C₇H₅BrClNO[3] |
| Molecular Weight | 234.48 g/mol [3] |
| InChIKey | PROWVWALAHUEHK-UHFFFAOYSA-N[3] |
| SMILES | C1=C(C(=CC(=C1Br)Cl)N)C=O[3] |
Synthetic Workflow: De Novo Preparation
When commercial sourcing is limited, the building block can be synthesized from the more readily available 2-amino-4-chlorobenzoic acid through a robust three-step sequence: regioselective bromination, carboxylic acid reduction, and chemoselective oxidation[2].
Fig 1. Stepwise synthesis of this compound from commercial precursors.
Protocol A: Synthesis of the Building Block
Note: This protocol is adapted from validated patent literature for the synthesis of FGFR inhibitors[2].
Step 1: Regioselective Bromination
-
Procedure: To a solution of 2-amino-4-chlorobenzoic acid (10.0 g, 58.5 mmol) in methanol (150 mL), add bromine (15.7 mL) dropwise at -78 °C. Stir the reaction mixture at -78 °C for 2 hours[2].
-
Causality & Logic: The amino group is strongly activating and ortho/para-directing. The low temperature (-78 °C) is critical to control the highly exothermic electrophilic aromatic substitution and prevent over-bromination.
-
Quench & Validation: Quench with ice water (100 mL) and aqueous sodium thiosulfate to neutralize unreacted bromine, preventing downstream oxidative side reactions[2]. Extract with ethyl acetate. LC-MS validation will show the desired product with a distinct isotopic pattern (M, M+2, M+4 in a ~3:4:1 ratio) characteristic of one bromine and one chlorine atom.
Step 2: Carboxylic Acid Reduction
-
Procedure: Dissolve 2-amino-5-bromo-4-chlorobenzoic acid (9.0 g, 36.0 mmol) in THF (150 mL). Add a 1M solution of borohydride in THF (144 mL) at room temperature and stir overnight[2].
-
Causality & Logic: Borohydride in THF efficiently reduces the carboxylic acid to the corresponding benzylic alcohol. Crucially, it is mild enough that it does not induce dehalogenation of the aryl bromide or aryl chloride, preserving the orthogonal handles.
-
Quench & Validation: Quench carefully with methanol (50 mL) to destroy excess hydride[2]. TLC validation (Hexanes/EtOAc) should confirm the disappearance of the highly polar carboxylic acid spot.
Step 3: Chemoselective Oxidation
-
Procedure: Mix (2-amino-5-bromo-4-chlorophenyl)methanol (6.0 g, 25.5 mmol) with active manganese(IV) oxide (MnO₂) in dichloromethane (DCM) and stir at room temperature[2].
-
Causality & Logic: MnO₂ is a heterogeneous, chemoselective oxidant that specifically oxidizes allylic and benzylic alcohols to aldehydes. It is chosen over stronger oxidants (like Jones reagent or KMnO₄) because it halts at the aldehyde stage, completely preventing over-oxidation back to the carboxylic acid.
-
Validation: Filter through a pad of Celite to remove manganese salts. ¹H-NMR of the concentrated filtrate will confirm success via the appearance of a distinct aldehydic proton signal (singlet, ~δ 9.8–10.2 ppm).
Table 2: Synthetic Workflow Validation Data
| Reaction Step | Target Transformation | Critical Control Parameter | Typical Yield |
| 1. Bromination | C-H to C-Br (Regioselective) | Temperature control (-78 °C) | ~62%[2] |
| 2. Reduction | -COOH to -CH₂OH | Hydride stoichiometry | ~71%[2] |
| 3. Oxidation | -CH₂OH to -CHO | Use of mild oxidant (MnO₂) | >80% |
Application Workflow: Divergent Heterocyclic Functionalization
Once synthesized, the building block is frequently used to construct quinazoline cores. For example, pan-FGFR inhibitors often cause ectopic mineralization (inappropriate calcium-phosphorus deposition in soft tissue) due to FGFR-1 inhibition[2]. To design selective FGFR-4 inhibitors that avoid this toxicity, chemists utilize this building block to systematically explore structure-activity relationships (SAR) at the C6 and C7 positions of the quinazoline ring[2].
Fig 2. Divergent application pathway demonstrating orthogonal functionalization of the quinazoline core.
Protocol B: Scaffold Construction & Sequential Coupling
Step 1: Quinazoline Cyclization
-
Procedure: Suspend this compound in excess formamide and heat to 150 °C for 4–6 hours.
-
Causality & Logic: The elevated temperature drives the dual condensation between the amine/aldehyde and formamide, rapidly assembling the aromatic pyrimidine ring of the quinazoline. Upon cooling, the highly crystalline 6-bromo-7-chloroquinazoline core precipitates out of solution.
Step 2: First Suzuki-Miyaura Coupling (C-Br Selective)
-
Procedure: Combine the quinazoline core (1.0 eq), R¹-boronic acid (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-dioxane/water. Heat to 80 °C.
-
Causality & Logic: The standard palladium catalyst Pd(dppf)Cl₂ is highly selective for oxidative addition into the weaker C-Br bond at 80 °C, leaving the C-Cl bond intact[1].
-
Validation: LC-MS will show the mass shift corresponding to the addition of R¹, with the isotopic signature of the remaining chlorine atom (M, M+2 in a 3:1 ratio) still present.
Step 3: Second Suzuki-Miyaura Coupling (C-Cl Activation)
-
Procedure: To the purified intermediate from Step 2, add R²-boronic acid (1.2 eq), Pd₂(dba)₃ (0.05 eq), an electron-rich phosphine ligand like XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in 1,4-dioxane. Heat to 100–110 °C.
-
Causality & Logic: The stronger C-Cl bond requires a more active, electron-rich catalyst system (Pd/XPhos) and higher thermal energy to overcome the activation barrier for oxidative addition. This allows for the late-stage installation of a second, distinct pharmacophore group at the 7-position.
References
-
Title: this compound | C7H5BrClNO | CID 89419680 Source: PubChem (NIH) URL: [Link]
- Title: WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor Source: Google Patents URL
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-5-bromo-4-chlorobenzaldehyde
Welcome to the technical support center for the purification of 2-Amino-5-bromo-4-chlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the purification of this versatile synthetic intermediate.[1] The methodologies and troubleshooting steps outlined below are grounded in established chemical principles and aim to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when purifying this compound?
A1: The impurity profile of your crude this compound will largely depend on its synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-amino-4-chlorobenzaldehyde or other precursors.[1][2]
-
Over-reacted or Isomeric By-products: Di-brominated or other isomeric products can form during the synthesis.[3]
-
Oxidation Product: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-amino-5-bromo-4-chlorobenzoic acid.[2][4]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as unreacted reagents, may be present.[3]
-
Polymerization Products: Aminobenzaldehydes can be prone to self-condensation, especially in the presence of acid.[5]
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are:
-
Recrystallization: This is often the first method of choice for removing small amounts of impurities from a solid sample.
-
Column Chromatography: Highly effective for separating the target compound from a complex mixture of impurities.[6]
-
Acid-Base Extraction: Can be used to remove acidic or basic impurities.[7][8]
-
Bisulfite Adduct Formation: A selective method for purifying aldehydes.[9]
Purification Strategy Workflow
The following diagram illustrates a general workflow for selecting an appropriate purification strategy for this compound.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique but can present challenges. Here are some common issues and their solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent. | Select a less polar solvent or use a solvent/anti-solvent system.[10] |
| The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound. | |
| The solution has become supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[10] | |
| "Oiling Out" | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. |
| The rate of cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[10] | |
| High concentration of impurities. | First, purify by another method like column chromatography to remove the bulk of the impurities. | |
| Low Recovery | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[11] |
| The crystals were washed with a solvent in which they are soluble. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[10] |
Recommended Recrystallization Solvents (to be tested empirically):
-
Single Solvents: Ethanol, Isopropanol, Acetonitrile.
-
Solvent/Anti-solvent Systems: Ethyl acetate/Hexane, Dichloromethane/Heptane.[12]
Experimental Protocol: Recrystallization using a Solvent/Anti-solvent System
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate) in an Erlenmeyer flask with stirring.
-
Induce Precipitation: While the solution is still hot, slowly add a "poor" solvent (anti-solvent, e.g., heptane) dropwise with continuous stirring until the solution becomes cloudy.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Column Chromatography
Column chromatography is ideal for separating complex mixtures.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate solvent system (eluent). | The desired compound should have an Rf of ~0.3 on TLC for good separation.[13] Adjust the polarity of the eluent system accordingly. |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[13] | |
| Column channeling. | Ensure the column is packed uniformly. Wet packing is often preferred to avoid air bubbles.[14] | |
| Compound Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For aminobenzaldehydes, adding a small amount of a more polar solvent like methanol may be necessary. |
| The compound is interacting strongly with the acidic silica gel. | Consider using neutral or basic alumina as the stationary phase, or add a small amount of triethylamine to the eluent to deactivate the silica gel.[15] |
Recommended Column Chromatography Conditions:
-
Stationary Phase: Silica gel (standard) or alumina (for basic compounds).[14]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is a good starting point.[6] Monitor the elution by TLC.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC.[6]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and carefully add it to the top of the packed column (dry loading).[6]
-
Elution: Run the column by passing the eluent through, starting with a low polarity and gradually increasing it.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Alternative Purification Strategies
Acid-Base Extraction
This technique can be useful for removing acidic impurities, such as the corresponding carboxylic acid.
Principle: The amino group on this compound is weakly basic. However, it can be protonated under strongly acidic conditions. More practically, this technique is useful for removing acidic impurities. By washing an ethereal or dichloromethane solution of the crude product with a weak base like aqueous sodium bicarbonate, the acidic impurity will be deprotonated and extracted into the aqueous layer, leaving the desired aldehyde in the organic layer.[7][8]
Purification via Bisulfite Adduct Formation
This is a highly selective method for purifying aldehydes.
Principle: Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct.[9] This adduct can be separated from non-aldehyde impurities by filtration or extraction. The aldehyde can then be regenerated by treating the adduct with a base (like sodium carbonate or sodium hydroxide).[9][16] This method is particularly useful for removing impurities that are difficult to separate by other means.
References
-
Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[9][10]-Aryl Shift. Journal of Organic Chemistry, 75, 7033-7036. [Link]
- Google Patents. (2006). CN1887856A - Synthesis of N-substituted amino benzaldehyde compound.
-
Reddit. (2015). Purifying aldehydes?. [Link]
-
Sirie, D., et al. (2014). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. [Link]
-
University of Colorado Boulder. Acid-Base Extraction. [Link]
-
Zheng, C., et al. (2017). 2-Aminobenzaldehydes Synthesis by Rhodium(III)-Catalyzed C−H Amidation of Aldehydes with Dioxazolones. Synfacts. [Link]
-
ResearchGate. (2005). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
University of Victoria. Column chromatography. [Link]
-
University of Rochester. Flash Column Chromatography. [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. [Link]
-
MD Scientific. Purification Column Guide. [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]
- Google Patents. (1981).
-
Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solids. [Link]
-
Reddit. (2019). Recrystallization with two solvents. [Link]
-
ResearchGate. (2018). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature???. [Link]
-
PubChem. This compound. [Link]
-
LookChem. Cas 1036757-11-5, 2-Amino-5-bromo-4-chloro-benzaldehyde. [Link]
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- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 14. chem.rochester.edu [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Yield Optimization for 2-Amino-5-bromo-4-chlorobenzaldehyde Synthesis
Welcome to the Process Optimization and Troubleshooting Hub for 2-Amino-5-bromo-4-chlorobenzaldehyde (CAS: 1036757-11-5)[1]. This compound is a highly versatile, trifunctional building block featuring an ortho-directing amino group, a reactive aldehyde, and a specific halogenation pattern[1]. It is a critical precursor in the synthesis of complex, pharmaceutically relevant heterocycles such as quinazolines[1].
However, synthesizing this molecule often presents distinct challenges, including regioselectivity failures, over-oxidation, and unwanted dehalogenation. This guide provides drug development professionals and synthetic chemists with field-validated protocols, mechanistic troubleshooting, and quantitative data to maximize reaction yield and purity.
Mechanistic Pathways & Workflow
To systematically approach the synthesis, researchers typically rely on one of three primary pathways, depending on the availability of starting materials and the desired scale[1].
Fig 1: Primary synthetic pathways to this compound.
Quantitative Route Comparison
The following table summarizes the performance metrics of the three primary synthetic routes to help you select the optimal pathway for your specific laboratory constraints.
| Synthetic Route | Key Reagents | Typical Yield | Reaction Time | Scalability | Primary Technical Challenge |
| Direct Bromination | NBS, DCM or AcOH | 75% - 85% | 2 - 4 hours | High | Controlling regioselectivity; preventing over-bromination. |
| Acid Reduction-Oxidation | 1. BH3-THF2. MnO2, DCM | 65% - 75% (2 steps) | 22 - 28 hours | Medium | Managing hazardous borane reagents; two-step process. |
| Nitro Reduction | Na₂S₂O₄ or SnCl₂ | 70% - 80% | 4 - 8 hours | High | Exothermic control during reduction; removing tin byproducts. |
Validated Experimental Protocols
Protocol A: Direct Electrophilic Bromination (Preferred for Scalability)
Causality & Design: The amino group is a strong activating, ortho/para-directing group. Because the para position (relative to the amino group) is occupied by the chlorine atom, electrophilic aromatic substitution is directed cleanly to the ortho position (C5)[1]. Using N-Bromosuccinimide (NBS) instead of elemental bromine prevents over-bromination and oxidative degradation of the aldehyde moiety.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 2-amino-4-chlorobenzaldehyde in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.
-
Cooling: Cool the reaction vessel to 0°C using an ice-water bath. Causality: Low temperatures suppress radical side-reactions and ensure strict kinetic control over regioselectivity.
-
Reagent Addition: Add 1.05 eq of NBS portion-wise over 15 minutes. Keep the flask shielded from direct light to prevent radical initiation.
-
Reaction Monitoring (Self-Validation): Stir the mixture and allow it to slowly warm to room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 4:1, UV detection). The starting material (Rf ~0.4) will cleanly convert to a less polar product spot (Rf ~0.55) due to the addition of the lipophilic bromine atom. The solution will transition from pale yellow to a deeper amber.
-
Quenching & Workup: Once TLC indicates complete consumption of the starting material (typically 2-4 hours), quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted electrophilic bromine.
-
Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude solid via silica gel flash chromatography or recrystallize from ethanol to yield the pure product[1].
Protocol B: Carboxylic Acid Reduction/Oxidation Sequence (Preferred for Regiocontrol)
Causality & Design: When regioselective bromination is challenging, starting from the pre-halogenated benzoic acid is a robust alternative[2]. The carboxylic acid must be reduced to an alcohol and then oxidized back to an aldehyde. Borane (BH₃) is chosen over catalytic hydrogenation to prevent the cleavage of the C-Br and C-Cl bonds[3].
Step-by-Step Methodology:
-
Reduction: Dissolve 2-amino-5-bromo-4-chlorobenzoic acid in anhydrous THF. Cool to 0°C.
-
Borane Addition: Slowly add BH₃·THF (1.0 M in THF, 2.5 eq) dropwise[3]. Self-Validation: Vigorous bubbling (H₂ gas evolution) will occur. The cessation of bubbling indicates the completion of the initial borane-acid complexation.
-
Stirring: Stir at room temperature for 18 hours[3].
-
Quenching: Carefully quench with Methanol until effervescence stops[3]. Concentrate the mixture, dilute with water, and extract with Ethyl Acetate.
-
Oxidation: Dissolve the crude (2-amino-5-bromo-4-chlorophenyl)methanol in DCM. Add activated Manganese Dioxide (MnO₂, 10 eq). Causality: MnO₂ is a mild, heterogeneous oxidant that selectively oxidizes benzylic alcohols to aldehydes without over-oxidizing them back to carboxylic acids[1].
-
Completion: Stir at room temperature for 4-6 hours. Self-Validation: TLC will show the disappearance of the polar alcohol spot and the appearance of the UV-active aldehyde.
-
Filtration: Filter the suspension through a pad of Celite to remove manganese salts. Concentrate the filtrate to obtain the target aldehyde.
Troubleshooting & FAQs
Q: Why am I observing dehalogenation during the reduction of my nitro or carboxylic acid precursors? A: This is a classic symptom of using palladium-catalyzed hydrogenation (e.g., H₂ with Pd/C). Palladium readily undergoes oxidative addition into aryl-bromide and aryl-chloride bonds, stripping the halogens off the aromatic ring. Solution: Switch to chemoselective chemical reductants. For carboxylic acids, use Borane-THF (BH₃·THF)[3]. For nitro groups, use Sodium Dithionite (Na₂S₂O₄) or Tin(II) Chloride (SnCl₂)[1].
Q: My direct bromination is yielding a mixture of mono- and di-brominated products. How can I improve the regioselectivity? A: The amino group strongly activates the aromatic ring, making it hyper-reactive to electrophiles[1]. If you are using elemental bromine (Br₂) or elevated temperatures, the reaction loses kinetic control. Solution: Strictly use N-Bromosuccinimide (NBS) as a milder bromine source. Maintain the reaction temperature at or below 0°C during addition, and never exceed 1.05 equivalents of NBS. Shielding the reaction from light also prevents unwanted radical pathway bromination.
Q: During the oxidation of the intermediate benzyl alcohol, I am getting low yields of the aldehyde and recovering carboxylic acid. What went wrong? A: You are likely using an overly aggressive oxidant (like Jones reagent, KMnO₄, or unbuffered PCC) which pushes the benzylic alcohol past the aldehyde oxidation state straight back to the carboxylic acid. Solution: Utilize activated Manganese Dioxide (MnO₂) in a non-polar solvent like DCM. MnO₂ is highly selective for benzylic alcohols and will cleanly arrest the oxidation at the aldehyde stage[1].
Q: What physical properties should I look for to confirm the identity of this compound? A: The pure compound (Molecular Weight: 234.48 g/mol ) typically presents as a solid organic compound[1],[4]. Its unique trifunctional arrangement gives it a distinct UV absorbance profile, making it highly visible under a 254 nm UV lamp during TLC analysis.
References
- BenchChem. "this compound | 1036757-11-5". BenchChem.
- PubChem. "this compound | C7H5BrClNO | CID 89419680". National Institutes of Health (NIH).
- BenchChem. "Synthesis via Substituted 2-Aminobenzaldehyde Derivatives". BenchChem.
- Google Patents. "WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor". Google Patents.
Sources
Technical Support Center: Regioselective Halogenation of Benzaldehyde Derivatives
Welcome to the Technical Support Center for late-stage functionalization and regioselective halogenation of benzaldehydes. Controlling the site of halogenation on benzaldehyde derivatives is a classic challenge in synthetic organic chemistry. The strongly electron-withdrawing formyl group naturally directs electrophilic aromatic substitution (EAS) to the meta position, making ortho and para functionalization notoriously difficult without specialized catalytic systems.
This guide provides troubleshooting frameworks, mechanistic insights, and validated protocols to help you achieve precise regiocontrol—whether you are utilizing Transient Directing Groups (TDGs) for ortho-halogenation or optimizing classic EAS for meta-halogenation.
Part 1: Troubleshooting Ortho-Halogenation (The TDG Strategy)
Achieving ortho-selectivity relies on bypassing the natural electronic bias of the arene. This is accomplished using Transient Directing Groups (TDGs)—typically primary amines that reversibly condense with the aldehyde to form an imine. The imine nitrogen acts as a Lewis basic directing group, coordinating to a transition metal (usually Palladium) and guiding it to activate the adjacent ortho C–H bond .
FAQ 1: Why is my Pd-catalyzed ortho-halogenation yielding low conversion or poor regioselectivity? Causality & Solution: The success of this reaction hinges on the binding affinity of the TDG. If the amine binds too strongly to the Palladium center, it forms a stable, unreactive complex (catalyst poisoning). If it binds too weakly, the imine equilibrium shifts toward the free aldehyde, leading to background meta-halogenation or no reaction. Actionable Fix: Switch from generic aliphatic amines to tuned TDGs. For example, bidentate TDGs like anthranilic acid or monodentate TDGs like 2-amino-5-chlorobenzotrifluoride provide the ideal electronic balance for reversible coordination and efficient palladacycle formation . Ensure your Pd(OAc)₂ loading is strictly maintained at 10 mol%.
FAQ 2: How do I prevent the aldehyde from oxidizing to a carboxylic acid during the reaction? Causality & Solution: Aldehydes are highly susceptible to auto-oxidation or over-oxidation by electrophilic halogen sources (like N-Bromosuccinimide, NBS) in the presence of trace water. Actionable Fix: Maintain strictly anhydrous conditions using Schlenk techniques. Use electrophilic halogen sources (NBS, NCS) rather than elemental halogens. If performing oxidative C–H functionalizations, utilize bystanding oxidants like 1-fluoro-2,4,6-trimethylpyridinium triflate, which facilitate the Pd(II)/Pd(IV) redox cycle without directly oxidizing the formyl group .
Catalytic cycle of Pd-catalyzed ortho-halogenation using a Transient Directing Group (TDG).
Part 2: Troubleshooting Meta-Halogenation (Electrophilic Aromatic Substitution)
FAQ 3: I am trying to synthesize m-chlorobenzaldehyde, but I keep getting benzoyl chloride. What is going wrong? Causality & Solution: The formyl C–H bond is exceptionally weak (bond dissociation energy ~86 kcal/mol). If elemental chlorine (Cl₂) is used without a strong Lewis acid, or if the reaction is exposed to ambient light/heat, Cl₂ undergoes homolytic cleavage. This initiates a radical chain reaction that preferentially abstracts the formyl hydrogen, yielding benzoyl chloride instead of undergoing ring substitution . Actionable Fix: You must strictly enforce the ionic EAS pathway. Use a strong, anhydrous Lewis acid (e.g., FeCl₃ or AlCl₃) to generate the highly electrophilic chloronium ion (Cl⁺). Run the reaction in complete darkness to suppress radical initiation.
Troubleshooting logic tree for resolving poor regioselectivity in benzaldehyde halogenation.
Part 3: Quantitative Data & Reagent Comparison
To streamline your experimental design, the following table summarizes the optimal catalytic systems, directing strategies, and expected outcomes for regioselective halogenation.
| Target Regioselectivity | Reagents / Catalyst | Directing Strategy | Typical Yield Range | Primary Byproducts (If unoptimized) |
| Ortho | Pd(OAc)₂, NBS/NCS, HFIP | Monodentate TDG (e.g., 2-amino-5-chlorobenzotrifluoride) | 65% – 88% | Di-halogenation, unreacted aldehyde |
| Ortho | Pd(OAc)₂, N-halosuccinimide | Bidentate TDG (e.g., Anthranilic acid) | 70% – 92% | Catalyst precipitation (Pd black) |
| Meta | Cl₂ or Br₂, Anhydrous FeCl₃ | Electronic bias (EAS via -CHO group) | 80% – 95% | Benzoyl halide (radical pathway) |
| Para | Ir-catalyzed borylation, then CuX₂ | Steric control (Borylation at least hindered site) | 50% – 75% | Meta-halogenated isomers |
Part 4: Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Built-in observational milestones ensure that the reaction is proceeding correctly before advancing to the next step.
Protocol A: Pd-Catalyzed Ortho-Bromination using a Monodentate TDG
Reagents: Benzaldehyde derivative (1.0 mmol), N-Bromosuccinimide (NBS, 1.2 mmol), Pd(OAc)₂ (10 mol%), 2-amino-5-chlorobenzotrifluoride (TDG, 20 mol%), Hexafluoroisopropanol (HFIP, 2.0 mL).
-
System Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon three times. Causality: Strict exclusion of oxygen and moisture prevents background oxidation of the aldehyde.
-
Reagent Loading: Add the benzaldehyde (1.0 mmol), TDG (20 mol%), and Pd(OAc)₂ (10 mol%) to the tube.
-
Imine Formation (Validation Step): Add 2.0 mL of HFIP. Stir at room temperature for 15 minutes. Self-Validation: The solution should transition to a deep yellow/orange color, indicating the successful condensation of the TDG and aldehyde to form the coordinating imine.
-
Halogenation: Add NBS (1.2 mmol) in one portion. Seal the tube and heat to 80 °C for 12 hours.
-
Hydrolysis & Workup: Cool the mixture to room temperature. Add 2 M HCl (2.0 mL) and stir for 30 minutes. Causality: The acidic aqueous environment rapidly hydrolyzes the brominated imine back to the free aldehyde and protonates the TDG for easy removal.
-
Extraction: Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Classic Meta-Chlorination via EAS
Reagents: Benzaldehyde (10 mmol), Anhydrous FeCl₃ (15 mol%), Cl₂ gas (or highly pure NCS if gas is unavailable).
-
Reactor Setup: Equip a 3-neck round-bottom flask with a gas inlet, a reflux condenser, and a gas scrubber (containing 1M NaOH to neutralize HCl byproduct). Wrap the entire flask in aluminum foil. Causality: Excluding ambient light is critical to prevent the homolytic cleavage of Cl₂ and subsequent radical abstraction of the formyl proton.
-
Catalyst Activation: Dissolve benzaldehyde (10 mmol) in anhydrous dichloromethane (20 mL). Add anhydrous FeCl₃ (15 mol%). Self-Validation: The mixture will darken, indicating the coordination of the Lewis acid to the carbonyl oxygen, further deactivating the ring and enforcing meta-selectivity.
-
Halogen Addition: Slowly bubble Cl₂ gas through the solution at 0 °C for 1 hour.
-
Quenching: Purge the system with Argon to remove excess Cl₂. Carefully quench the reaction by pouring it over crushed ice.
-
Workup: Separate the organic layer, extract the aqueous layer with DCM, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.
References
-
Sun, C., & Zhang, Y. (2020). Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Organic & Biomolecular Chemistry, 18, 7485-7507.[Link]
-
Wang, J., Dong, Z., Yang, C., & Dong, G. (2018). Combining transition metals and transient directing groups for C–H functionalizations. RSC Advances, 8, 19600-19615.[Link]
-
Sorensen, E. J., et al. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 19(21), 5884-5887.[Link]
-
WuXi AppTec. (2021). Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. WuXi Biology.[Link]
Technical Support Center: Condensation Reactions of 2-Amino-5-bromo-4-chlorobenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering bottlenecks when working with highly functionalized building blocks.
2-Amino-5-bromo-4-chlorobenzaldehyde (CAS 1036757-11-5) is a trifunctional, solid organic compound characterized by a unique substitution pattern on the benzene ring[1]. The ortho-amino benzaldehyde moiety is a classic precursor for the synthesis of various heterocyclic compounds, most notably quinazolines and quinolines, through condensation reactions[1]. However, the presence of both bromine and chlorine atoms significantly alters the electronic and steric landscape of the ring. This often leads to sluggish condensations, poor yields, or unwanted side reactions if standard protocols are applied blindly.
This guide provides field-proven insights, troubleshooting strategies, and self-validating protocols to optimize your condensation workflows.
Reaction Pathway Overview
To successfully optimize your reaction, you must first understand the mechanistic pathways available to this specific precursor. The diagram below illustrates the two primary condensation trajectories: Friedländer condensation to form quinolines, and [4+2] annulation to form quinazolines.
Fig 1. Divergent condensation pathways of this compound to heterocycles.
Troubleshooting & FAQs
Q1: Why is my Schiff base formation yielding <20% conversion with this specific aldehyde? Causality: The halogens at positions 4 (Cl) and 5 (Br) exert a strong electron-withdrawing inductive (-I) effect. This significantly reduces the electron density on the ortho-amino group, rendering it a very poor nucleophile. Standard base-catalyzed or neutral condensations will stall. Solution: You must shift the mechanistic burden from the nucleophile to the electrophile. Utilize a strong Brønsted acid (like Methanesulfonic acid, MsOH) or a Lewis acid to highly activate the electrophilic carbonyl or cyanamide carbon. This lowers the LUMO of the electrophile, allowing the deactivated amine to attack successfully[2].
Q2: During Friedländer condensation with a ketone, I am getting complex mixtures and poor yields of the quinoline. What is going wrong? Causality: The Friedländer synthesis involves the condensation between 2-aminobenzaldehydes and a ketone[3]. Mechanistically, it can proceed via two pathways: initial Schiff base formation or initial intermolecular aldol condensation[3]. Because the amine in your substrate is highly deactivated, the Schiff base pathway is kinetically starved. Under standard basic conditions, the ketone will undergo competing self-condensation instead of reacting with the aldehyde. Solution: Switch to Lewis acid catalysis (e.g., Yb(OTf)3 or ZnCl2). Lewis acids preferentially coordinate to the highly electrophilic aldehyde of the benzaldehyde, driving the reaction through the initial aldol-type condensation pathway, which is then followed by rapid cyclization[3].
Q3: How do I prevent debromination during high-temperature cyclizations? Causality: The C-Br bond is more labile than the C-Cl bond. Prolonged heating (>110 °C) in the presence of basic amines, or trace transition metals (Pd/Cu) left over from previous synthetic steps, can trigger reductive dehalogenation or unwanted cross-coupling. Solution: Keep reaction temperatures strictly at or below 100 °C. Use metal-free Brønsted acid catalysis and ensure your starting material is rigorously purified to remove any residual palladium if it was derived from a cross-coupling step.
Quantitative Data: Optimization Parameters
To illustrate the causality of catalyst selection, below is a summarized optimization matrix for the synthesis of a 2-aminoquinazoline derivative via [4+2] annulation with N-benzyl cyanamide.
| Entry | Catalyst (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | None | 1,4-Dioxane | 100 | 24 | <5 | Unactivated cyanamide fails to react with the deactivated amine. |
| 2 | AcOH (1.0) | 1,4-Dioxane | 100 | 12 | 35 | Weak acid provides insufficient electrophilic activation. |
| 3 | TFA (1.0) | 1,4-Dioxane | 100 | 8 | 68 | Improved activation; however, competing side-reactions limit yield. |
| 4 | MsOH (1.5) | 1,4-Dioxane | 100 | 4 | 89 | Optimal protonation of cyanamide; rapid and clean cyclization. |
| 5 | MsOH (1.5) | DMF | 120 | 4 | 62 | Higher temperature leads to trace dehalogenation at the C-Br bond. |
Self-Validating Protocol: Acid-Mediated Synthesis of Quinazoline Derivatives
This protocol details the [4+2] annulation of this compound with N-benzyl cyanamide[2]. Every step is designed as a self-validating system to ensure experimental integrity.
Objective: Condensation to yield the corresponding 2-aminoquinazoline intermediate.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 234.5 mg) and N-benzyl cyanamide (1.5 mmol, 198.2 mg).
-
Solvent Addition: Suspend the reactants in anhydrous 1,4-dioxane (5.0 mL) under a nitrogen atmosphere.
-
Validation Checkpoint: The use of an inert atmosphere prevents oxidative degradation of the aldehyde at elevated temperatures.
-
-
Catalyst Introduction: Slowly add Methanesulfonic acid (MsOH) (1.5 mmol, 97 µL) dropwise at room temperature.
-
Validation Checkpoint: The solution should exhibit a slight color shift (typically deepening to a yellow/orange hue), indicating the protonation of the cyanamide intermediate. If no dissolution or color change occurs, verify the anhydrous nature of your solvent; water will competitively bind the strong acid, stalling the reaction.
-
-
Thermal Condensation: Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (Petroleum Ether/EtOAc, 4:1). The highly fluorescent aldehyde spot under 254 nm UV should completely disappear, replaced by a lower Rf product spot.
-
-
Workup: Cool the mixture to room temperature. Quench carefully with saturated aqueous NaHCO3 (10 mL) to neutralize the MsOH. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 2-aminoquinazoline derivative.
References[1] Title: this compound | 1036757-11-5 | Benchchem
Source: benchchem.com URL:[3] Title: Concerning the mechanism of the Friedländer quinoline synthesis Source: researchgate.net URL:[2] Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated[4+2] Annulation of N-Benzyl Cyanamides Source: mdpi.com URL:
Sources
Stability and storage of 2-Amino-5-bromo-4-chlorobenzaldehyde
Technical Support Center: 2-Amino-5-bromo-4-chlorobenzaldehyde
Welcome to the Technical Support Center for this compound (CAS: 1036757-11-5). This guide is designed for researchers, analytical scientists, and drug development professionals who handle this highly versatile, yet sensitive, halogenated building block.
Below, you will find field-proven troubleshooting guides, causality-driven explanations for degradation, and self-validating protocols to ensure the integrity of your synthetic workflows.
Part 1: Core FAQs & Troubleshooting
Q1: What are the strict storage requirements for this compound, and why are they necessary? A: To maintain the standard ≥95–97% purity, this compound must be stored at 2-8°C , in a dark environment , and strictly under an inert atmosphere (Argon or Nitrogen) [3]. The Causality: The molecule features a highly reactive trifunctional arrangement: an amino group, an aldehyde, and two halogens (Br, Cl) on the benzene ring [1]. The oxygen atom of the carbonyl group draws electron density away from the carbon, rendering it highly electrophilic. When exposed to atmospheric oxygen, it is highly susceptible to auto-oxidation, rapidly converting the aldehyde moiety into 2-amino-5-bromo-4-chlorobenzoic acid [1].
Q2: My batch has changed from a bright yellow solid to a dark brown powder. What happened, and is it still usable? A: A color shift from the expected yellow solid [3] to dark brown or black indicates severe degradation. This is driven by two primary mechanisms:
-
Photolytic Dehalogenation: Exposure to UV/visible light cleaves the carbon-halogen bonds (particularly the weaker C-Br bond at the 5-position), generating radical species that trigger complex polymerization.
-
Self-Condensation: Ambient moisture and heat can catalyze an intermolecular reaction where the nucleophilic amino group of one molecule attacks the electrophilic carbonyl carbon of another, forming Schiff base oligomers. Recommendation: Do not use discolored batches for sensitive, regioselective transformations (such as quinazoline synthesis) [1]. You must verify purity via HPLC or NMR before proceeding.
Q3: During late-stage synthesis, my yields are poor, and MS/NMR shows the presence of a carboxylic acid instead of my target product. How do I troubleshoot this? A: You are observing the over-oxidation of the aldehyde moiety. Because the aromatic ring is substituted with a powerful activating group (the amino group), the electronic effects modulate the carbonyl's reactivity, making it exceptionally prone to oxidation [1]. Troubleshooting Steps:
-
Ensure all reaction solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles) prior to introducing the benzaldehyde.
-
Verify that your starting material hasn't already oxidized in the storage vial. Run a quick 1H-NMR (see Protocol 2 below).
Part 2: Degradation Pathways
Mechanisms of this compound degradation under sub-optimal storage.
Part 3: Quantitative Data & Stability Profiles
Table 1: Physico-Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H5BrClNO | [2] |
| Molecular Weight | 234.48 g/mol | [2] |
| Physical Form | Yellow Solid | [3] |
| Purity Standard | 95% - 97% | [1],[3] |
Table 2: Empirical Stability Matrix
| Storage Condition | Atmosphere | Light Exposure | Expected Shelf Life | Primary Risk Factor |
|---|---|---|---|---|
| 2-8°C | Argon / N2 | Dark | > 24 months | None (Optimal) |
| 2-8°C | Ambient Air | Dark | 3 - 6 months | Auto-oxidation to carboxylic acid |
| 20-25°C | Argon / N2 | Light | 1 - 3 months | Photolytic dehalogenation |
| 20-25°C | Ambient Air | Light | < 1 month | Complete degradation / Condensation |
Part 4: Standard Operating Procedures (SOPs)
Protocol 1: Inert Aliquoting and Storage Workflow
To prevent repeated freeze-thaw cycles and atmospheric exposure, follow this self-validating protocol immediately upon receiving a new batch.
-
Preparation: Transfer the sealed bulk container of this compound into a glovebox purged with high-purity Argon or Nitrogen.
-
Aliquoting: Weigh the compound into pre-dried, amber glass vials (to block UV/visible light). Limit each aliquot to the exact stoichiometric amount required for a single synthetic step to avoid re-opening the vial.
-
Sealing: Cap the amber vials with PTFE-lined septa. Wrap the caps tightly with Parafilm to create a secondary moisture and oxygen barrier.
-
Storage: Remove the vials from the glovebox and immediately transfer them to a vacuum desiccator stored inside a 2-8°C refrigerator [3].
Standard operating procedure for aliquoting and storing halogenated benzaldehydes.
Protocol 2: Purity Verification via 1H-NMR
Before executing critical multistep syntheses, validate the structural integrity of your aliquot to ensure the aldehyde has not oxidized.
-
Sample Preparation: Dissolve ~5 mg of the compound in 0.5 mL of anhydrous deuterated chloroform (CDCl3) or DMSO-d6. Note: Using anhydrous solvent is critical to prevent line broadening of the exchangeable amino protons.
-
Data Acquisition: Acquire a standard 1H-NMR spectrum (e.g., 400 MHz, 16 scans).
-
Causality & Interpretation:
-
Validation (Pass): Look for the characteristic aldehyde proton singlet around 9.8–10.2 ppm . The presence of this sharp singlet confirms the aldehyde moiety is intact and ready for nucleophilic addition.
-
Failure Mode (Fail): If the aldehyde peak is missing and you observe a broad singlet far downfield (~12.0–13.0 ppm ), this is the carboxylic acid O-H proton. This confirms the batch has undergone auto-oxidation to 2-amino-5-bromo-4-chlorobenzoic acid [1]. Discard the aliquot.
-
References
-
Title: this compound | C7H5BrClNO | CID 89419680 Source: PubChem (National Institutes of Health) URL: [Link]
Technical Support Center: Synthesis of 2-Amino-5-bromo-4-chlorobenzaldehyde
Welcome to the technical support guide for the synthesis of 2-Amino-5-bromo-4-chlorobenzaldehyde (CAS 1036757-11-5). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable trifunctional aromatic intermediate.[1][2] We will explore the causality behind experimental outcomes and provide field-proven troubleshooting strategies.
Core Synthetic Strategies: An Overview
The synthesis of this compound typically proceeds via one of two primary routes, each with its own set of potential side reactions. The choice of pathway often depends on the availability of starting materials and the scale of the reaction.
-
Electrophilic Aromatic Substitution: This common approach involves the direct bromination of 2-amino-4-chlorobenzaldehyde. The strong activating, ortho-, para-directing effect of the amino group guides the bromine to the desired 5-position.[1]
-
Formylation of a Precursor: An alternative route is the formylation of 4-bromo-2-chloroaniline, often via the Vilsmeier-Haack reaction. This method introduces the aldehyde group onto the pre-halogenated aromatic ring.[3][4]
Other potential, though less direct, routes include the reduction of a nitro group precursor or the oxidation of a corresponding benzyl alcohol.[1][5]
Sources
Technical Support Center: Recrystallization of 2-Amino-5-bromobenzyl Alcohol Derivatives
Overview & Causality in Purification
2-Amino-5-bromobenzyl alcohol is a critical intermediate in the synthesis of pharmaceuticals and functionalized benzaldehydes. Because it contains both a nucleophilic primary amine and a benzylic alcohol, it is highly susceptible to oxidative degradation and side reactions if improperly handled [1]. Recrystallization must be executed with precise thermodynamic control to separate the target molecule from structurally similar impurities (such as unreacted 2-amino-5-bromobenzoic acid or over-oxidized aldehydes) without inducing thermal degradation.
This guide provides a self-validating, step-by-step methodology and troubleshooting matrix for the purification of 2-amino-5-bromobenzyl alcohol using an anti-solvent crystallization strategy.
Physicochemical & Solubility Data
Successful purification relies on exploiting the differential solubility of the compound. We utilize an anti-solvent precipitation strategy (Ethyl Acetate/Hexanes) because the compound exhibits a steep solubility curve in this binary mixture [1, 2].
Table 1: Physicochemical Properties
| Parameter | Value |
| Molecular Weight | 202.05 g/mol |
| Melting Point | 112 – 113 °C |
| Appearance | Light yellow to light tan powder |
| Target Yield | 80 – 88% (First & Second Crop combined) |
Table 2: Solubility Profile & Solvent Rationale
| Solvent | Temperature | Solubility | Experimental Role |
| Ethyl Acetate | Reflux (77 °C) | High | Primary Solvent: Disrupts crystal lattice for complete dissolution. |
| Ethyl Acetate | 25 °C | Moderate | - |
| Hexanes | Reflux (68 °C) | Low | Anti-Solvent: Lowers dielectric constant, forcing nucleation. |
| Hexanes | -15 °C | Very Low | Yield Maximizer: Drives thermodynamic precipitation of the lattice. |
| Water | 25 °C | Sparingly | Quenching/Extraction only; unsuitable for recrystallization. |
Core Protocol: Anti-Solvent Recrystallization (EtOAc/Hexanes)
This protocol is a self-validating system adapted from validated Organic Syntheses procedures [1].
Step 1: Dissolution (Thermodynamic Unlocking)
-
Action: In a one-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar, suspend the crude 2-amino-5-bromobenzyl alcohol in a minimum amount of refluxing ethyl acetate (approx. 2 mL per gram of crude).
-
Causality: Using the absolute minimum volume of primary solvent ensures that the solution is near saturation at the boiling point. Excess solvent will drastically reduce the final recovery yield.
-
Validation Checkpoint: The solution should transition from a cloudy suspension to a clear, dark/yellow liquid. If solids persist, add EtOAc dropwise until just dissolved.
Step 2: Anti-Solvent Addition (Controlled Supersaturation)
-
Action: While maintaining vigorous stirring and reflux, add hexanes (approx. 13-15 mL per gram of crude) dropwise over 10 minutes.
-
Causality: Hexanes lower the overall polarity of the solvent system. Dropwise addition prevents localized spikes in supersaturation, which lead to kinetic trapping of impurities or "oiling out" (liquid-liquid phase separation).
-
Validation Checkpoint: Stop adding hexanes immediately when the solution becomes persistently cloudy (the cloud point) or fine precipitates begin to form.
Step 3: Annealing & Maturation (Lattice Ordering)
-
Action: Remove the heat source. Allow the suspension to cool slowly to room temperature, then transfer to a freezer at –15 °C for 3 hours.
-
Causality: Slow cooling favors the growth of larger, purer crystals by allowing molecules to reversibly bind and unbind from the growing crystal face, excluding impurities. The –15 °C maturation step forces the remaining dissolved product out of the mother liquor, maximizing thermodynamic yield [1].
Step 4: Isolation & Drying
-
Action: Isolate the product via suction filtration on a Büchner funnel. Wash the filter cake with cold hexanes (50 mL). Dry under high vacuum (0.01 mmHg, 23 °C) to constant weight.
-
Causality: Cold hexanes displace the higher-boiling ethyl acetate without dissolving the product. High vacuum removes residual solvent trapped in the crystal interstices.
Workflow Visualization
Anti-solvent recrystallization workflow for 2-amino-5-bromobenzyl alcohol.
Troubleshooting & FAQs
Q1: Why does my product "oil out" (form a separate liquid layer) instead of crystallizing when I add hexanes? A: Oiling out occurs when the melting point of the solute in the binary solvent mixture is depressed below the temperature at which supersaturation is achieved. When hexanes are added too rapidly or the temperature drops prematurely, local supersaturation spikes. The solute separates as an immiscible liquid rather than nucleating as a solid. Correction: Reheat the mixture until the oil redissolves (adding 1-2 drops of EtOAc if necessary). Once homogeneous, resume adding hexanes much more slowly under vigorous stirring, ensuring the bulk temperature remains near reflux until the cloud point is reached.
Q2: I am observing a color change from light yellow to dark brown during the heating phase. What is happening? A: 2-Amino-5-bromobenzyl alcohol is susceptible to air oxidation. The benzylic alcohol can oxidize to 2-amino-5-bromobenzaldehyde, a reaction often catalyzed by trace transition metals or prolonged exposure to atmospheric oxygen at elevated temperatures [1]. Correction: Minimize the time the solution spends at reflux. Ensure dissolution is rapid. If degradation is a recurring issue, perform the recrystallization under an inert atmosphere (nitrogen or argon) and use degassed solvents.
Q3: My recovery yield is below 50% after the first crop. How can I improve it? A: Low recovery in an anti-solvent system usually implies either excessive primary solvent (EtOAc) was used, or the cooling profile was insufficient to drive precipitation. Correction: Ensure you are strictly using the minimum amount of boiling EtOAc required for complete dissolution. To recover the remaining product, collect the mother liquor, remove the solvent by rotary evaporation (25 °C, 30 mmHg), and repeat the EtOAc/Hexane precipitation on the resulting solid to obtain a second crop [1].
Q4: The crystals are sticky and retain a strong solvent odor even after filtration. How do I fix this? A: The product is likely trapping EtOAc within the crystal lattice (solvent inclusion) or the bulk powder due to rapid precipitation (kinetic trapping). Correction: Wash the filter cake thoroughly with cold hexanes to displace the higher-boiling EtOAc. Break up any large chunks with a spatula on the Büchner funnel, and dry the product under high vacuum (0.01 mmHg) at room temperature for at least 12 hours.
References
-
Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2-Amino-5-bromo- benzaldehyde - Stahl Research Group. University of Wisconsin–Madison. 1
-
(2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3 - ChemicalBook. 2
Sources
Challenges in the multi-step synthesis of substituted benzaldehydes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the multi-step synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during these synthetic routes. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reactions.
Part 1: Core Troubleshooting Guides
This section addresses specific, recurring issues encountered in common formylation and oxidation reactions used to synthesize substituted benzaldehydes.
The Vilsmeier-Haack Reaction
A powerful and versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] However, its success is highly dependent on the quality of reagents and reaction conditions.
Issue 1: Low or No Product Yield
This is the most frequent problem, often pointing to issues with the Vilsmeier reagent itself or the substrate's reactivity.
Question: My Vilsmeier-Haack reaction is not working. TLC analysis shows only starting material. What are the likely causes?
Answer: Failure to form the product in a Vilsmeier-Haack reaction typically stems from two primary sources: an inactive Vilsmeier reagent or a deactivated substrate.
-
Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent (a chloroiminium salt) is the active electrophile, formed from DMF and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3] It is extremely sensitive to moisture.[1][3]
-
Solution:
-
Ensure Anhydrous Conditions: Flame-dry all glassware and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[4] Use anhydrous grade DMF. Old or improperly stored DMF can contain dimethylamine and water, which will quench the reagent.[3]
-
Reagent Quality & Stoichiometry: Use high-purity POCl₃. The typical ratio of POCl₃ to DMF is around 1:1 to generate the reagent. An excess of the Vilsmeier reagent (1.5 to 3 equivalents) relative to the aromatic substrate is often employed to drive the reaction to completion.[3]
-
Correct Reagent Formation: The reaction between DMF and POCl₃ is exothermic.[3] Add POCl₃ dropwise to DMF in an ice bath with vigorous stirring to control the temperature and ensure complete formation of the active reagent.[1][3]
-
-
-
Cause B: Low Substrate Reactivity. The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic ring for successful formylation.[2][3]
-
Solution:
-
Substrate Scope: This reaction works best for aromatic compounds bearing electron-donating groups (EDGs) like amines (-NR₂), ethers (-OR), or alkyl groups.[2] Substrates with strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) are generally poor candidates and will likely give low to no yield.[4] Consider alternative, more powerful formylation methods for deactivated rings.[5]
-
Optimize Temperature: The optimal reaction temperature is substrate-dependent. While highly reactive substrates may proceed at 0°C, less reactive ones may require heating up to 80-100°C to achieve a good conversion.[3][6] If no reaction occurs at low temperatures, gradually increase the heat while monitoring by TLC.
-
-
Workflow: Troubleshooting Low Yield in Vilsmeier-Haack Reactions
Caption: Troubleshooting workflow for low reaction yield.
The Duff and Reimer-Tiemann Reactions (for Phenols)
These classic methods are used for the ortho-formylation of phenols, but often suffer from side reactions and issues with regioselectivity.[7][8]
Question: My formylation of a substituted phenol is giving significant side products. How can I improve the selectivity and yield?
Answer: Side product formation in phenol formylation is common. The specific issue depends on the reaction used.
-
Issue: Di-formylation in the Duff Reaction. The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium. If both ortho positions are available, di-formylation can be a significant competing reaction.[1][9]
-
Causality: The stoichiometry of HMTA to the phenol is the primary driver of mono- vs. di-formylation. An excess of HMTA increases the likelihood of a second formylation event.
-
Solution: Carefully control the stoichiometry. Reducing the molar ratio of HMTA relative to the phenolic substrate can significantly increase the yield of the mono-formylated product.[9] Monitor the reaction progress using TLC or HPLC and stop it once the desired mono-formylated product is maximized.[9]
-
-
Issue: Resin/Polymer Formation. Phenols can polymerize under the acidic or basic conditions used in many formylation reactions, leading to an intractable resin and low yield.[1][9]
-
Causality: This occurs through repeated condensation reactions, especially at high temperatures.[9]
-
Solution:
-
Temperature Management: Maintain the lowest effective temperature for the reaction. For instance, in a Duff reaction, temperatures around 70°C can be effective without promoting excessive polymerization.[9]
-
Controlled Addition: Add the formylating agent slowly and maintain efficient stirring to avoid localized high concentrations and overheating.[9]
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.[9]
-
-
-
Issue: Poor Regioselectivity (Ortho vs. Para) in the Reimer-Tiemann Reaction. This reaction uses chloroform and a strong base and typically favors the ortho-isomer, but often yields a mixture of ortho and para products.[9][10]
-
Causality: The ortho-selectivity is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[9][11] However, the para position remains sterically accessible.
-
Solution: While complete selectivity is difficult, the ortho:para ratio can be influenced. The addition of cyclodextrins has been shown to significantly increase the yield of the para-formylated product by encapsulating the phenol and sterically hindering the ortho positions.[7]
-
Oxidation of Benzyl Alcohols and Toluenes
This direct approach avoids multi-step formylation but presents its own challenge: over-oxidation.
Question: I am trying to oxidize a substituted benzyl alcohol to the corresponding benzaldehyde, but I am getting a significant amount of the carboxylic acid byproduct. How can I prevent this?
Answer: The selective oxidation of a primary alcohol to an aldehyde without further oxidation to the carboxylic acid is a classic challenge. The aldehyde is often more susceptible to oxidation than the starting alcohol.
-
Causality: Strong, non-selective oxidizing agents (e.g., potassium permanganate, chromic acid) will readily oxidize both the alcohol and the intermediate aldehyde.[12] The reaction conditions, particularly temperature and time, also play a critical role.[13]
-
Solutions:
-
Choose a Mild, Selective Oxidant: Modern synthetic methods favor milder oxidants. Catalytic systems are often preferred. For example, using Fe(NO₃)₃ can selectively oxidize benzyl alcohol to benzaldehyde with high yields.[14][15] Other systems like Pd/AlO(OH) nanoparticles with O₂ have also shown high efficiency.[12]
-
Control Reaction Conditions:
-
Temperature: Higher temperatures increase the risk of over-oxidation.[14][15] It is crucial to find the optimal temperature that allows for a reasonable reaction rate without promoting the formation of the carboxylic acid. For the Fe(NO₃)₃ system, 80°C was found to be optimal.[14][15]
-
Reaction Time: Monitor the reaction progress carefully by TLC or GC-MS. Quench the reaction as soon as the starting material has been consumed to prevent the aldehyde product from being further oxidized.
-
-
Consider Photocatalysis: Recent research has shown that photocatalytic methods can achieve very high selectivity for benzaldehyde (up to 99.9%) under mild, aqueous conditions, effectively preventing over-oxidation.[16]
-
Data Summary: Comparison of Benzyl Alcohol Oxidation Methods
| Catalyst System | Oxidant | Temperature (°C) | Selectivity for Benzaldehyde | Key Considerations |
| Fe(NO₃)₃ | N/A (Nitrate is the oxidant) | 80 | ~91.5%[14][15] | Simple, but requires careful temperature control. |
| Cu(NO₃)₂ | N/A (Nitrate is the oxidant) | 80 | ~70%[14][15] | Lower selectivity, significant benzoic acid formation. |
| Pd/AlO(OH) | O₂ | 25-50 | >99%[12] | Heterogeneous catalyst, requires a base (KOH), solvent-free. |
| Bi–Mo/g-C₃N₄ | O₂ (Visible Light) | Ambient | >99%[16] | Photocatalytic, high selectivity, environmentally friendly. |
Part 2: General FAQs and Advanced Strategies
This section covers broader topics applicable across various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: My aromatic substrate has a phenol or amine group. Do I need to use a protecting group before attempting formylation?
A1: Yes, in many cases, protection is essential. Unprotected phenols and amines are problematic for several formylation reactions, especially those using strong Lewis acids like the Gattermann-Koch reaction.[17] The Lewis acid can coordinate to the lone pair on the oxygen or nitrogen, deactivating the ring towards electrophilic attack.[17] Phenols are also acidic and can react with bases used in other methods.
-
Recommended Protecting Groups:
Q2: How do existing substituents on my benzene ring affect where the new formyl group will be added?
A2: Existing substituents have a powerful directing effect in electrophilic aromatic substitution.
-
Electron-Donating Groups (EDGs): Groups like -OH, -OR, -NR₂, and alkyl groups are "activating" and direct the incoming electrophile to the ortho and para positions.[7] The stronger the activator, the faster the reaction.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, -SO₃H, and -C=O are "deactivating" and direct the incoming electrophile to the meta position.[7] As mentioned, strongly deactivated rings often fail to react in milder formylation procedures like the Vilsmeier-Haack or Gattermann-Koch reactions.[3][17]
Decision Tree: Managing Regioselectivity
Caption: Decision tree for regioselective formylation of phenols.
Q3: My crude product is an oil and difficult to purify. What are some effective purification strategies for substituted benzaldehydes?
A3: Purification can be challenging due to similar polarities of byproducts.
-
Acid-Base Extraction: For N-substituted aminobenzaldehydes, an acid-base workup can be highly effective. The crude mixture can be suspended in an aqueous medium and acidified (e.g., with HCl). This solubilizes the basic amine product while non-basic impurities remain insoluble and can be removed by filtration. Neutralizing the filtrate will then precipitate the purified product.[19]
-
Distillation: For thermally stable, volatile benzaldehydes, high-vacuum distillation is a standard method.[19]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., water, cyclohexane) can be very effective.[19]
-
Hydrogenation of Impurities: A specialized technique involves treating the impure benzaldehyde with hydrogen and a hydrogenation catalyst (e.g., Pd/C). Under mild conditions, certain impurities can be hydrogenated without significantly reducing the aldehyde group. The purified benzaldehyde is then isolated by distillation.[20]
Part 3: Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Anisole
This protocol provides a general guideline for the formylation of an activated aromatic ether.
-
Reagent Preparation (Vilsmeier Reagent):
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask in an ice-water bath to 0°C.
-
Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.[6]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes. The formation of a solid or viscous liquid is expected.[1]
-
-
Formylation Reaction:
-
Dissolve anisole (1.0 equiv.) in a minimal amount of anhydrous DMF or a co-solvent like dichloromethane (DCM).[3]
-
Add the solution of anisole to the pre-formed Vilsmeier reagent at 0°C.
-
Remove the ice bath and heat the reaction mixture to 90-100°C for 2-3 hours.[6] Monitor the reaction's completion by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then pour it slowly onto a stirred mixture of crushed ice and sodium acetate solution.[6] This hydrolyzes the intermediate and neutralizes the acid.
-
Stir vigorously for 30-60 minutes.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield p-anisaldehyde.
-
Protocol 2: Duff Reaction (Ortho-formylation of Phenol)
This protocol outlines the synthesis of salicylaldehyde.
-
Reaction Setup:
-
Reaction:
-
Heat the reaction mixture to 100-150°C for 4-6 hours.[7] The solution will typically turn dark.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add an aqueous acid solution (e.g., 20% H₂SO₄) to hydrolyze the intermediate imine.
-
Heat the mixture (e.g., reflux or steam distillation) to complete the hydrolysis and isolate the product. Salicylaldehyde is steam-volatile.[6]
-
If not using steam distillation, cool the hydrolyzed mixture and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by distillation.
-
References
- Troubleshooting side reactions during the formylation step of synthesis - Benchchem.
- Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting - Benchchem.
- Troubleshooting guide for the formylation of aromatic amines. - Benchchem.
- Vilsmeier-Haack Reaction Technical Support Center - Benchchem.
- Aromatic Reactions: Gatterman-Koch Formylation.
- Purification of N-substituted aminobenzaldehydes - Google Patents.
- Gattermann Koch Reaction: Mechanism, Uses & Examples - Vedantu.
- Gattermann Koch Reaction Detailed Explanation with Applications - Testbook.
- Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC - NIH.
- Appendix 6: Protecting groups - Oxford Learning Link.
- Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - Frontiers.
- The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology - Benchchem.
- Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols - Benchchem.
- Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
- Highly Selective Photooxidation of Benzyl Alcohol to Benzaldehyde by Bi–Mo/g-C3N4 in Aqueous Solution - ACS Publications.
- Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC.
- Method for the purification of benzaldehyde - European Patent Office - EP 0016487 B1.
- Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen.
- Reimer-Tiemann Reaction - Master Organic Chemistry.
- Reimer–Tiemann reaction - Wikipedia.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. allen.in [allen.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 14. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. orgosolver.com [orgosolver.com]
- 18. learninglink.oup.com [learninglink.oup.com]
- 19. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 20. data.epo.org [data.epo.org]
Technical Support Center: Solvent Optimization for 2-Aminobenzaldehyde Workflows
Welcome to the Technical Support Center for 2-aminobenzaldehyde applications. As a highly versatile but sensitive building block in heterocyclic synthesis and drug development, 2-aminobenzaldehyde requires precise environmental control. Its bifunctional nature (a nucleophilic amine and an electrophilic formyl group in close proximity) makes it highly susceptible to solvent-induced side reactions, catalyst poisoning, and divergent mechanistic pathways.
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your synthetic workflows.
Diagnostic Workflow: Solvent Selection Logic
Diagnostic workflow for troubleshooting 2-aminobenzaldehyde reactions based on solvent.
Frequently Asked Questions & Troubleshooting
Q1: My Friedländer quinoline synthesis is stalling at the intermediate stage, yielding complex mixtures. How do I optimize the solvent? Causality & Solution: The Friedländer reaction can proceed via two competing initial steps: an intermolecular aldol condensation or a Schiff base (imine) formation. Under standard basic conditions,1[1]. However, if you use highly polar aprotic solvents without proper temperature control, you may trap the reaction at the Schiff base intermediate, which struggles to cyclize. Recommendation: Switch to a non-polar or moderately polar solvent like toluene, or its greener alternative, anisole. Recent studies demonstrate that1[1].
Q2: I am attempting a transition-metal-catalyzed C-H alkynylation of N-sulfonyl-2-aminobenzaldehydes, but the reaction is sluggish. What solvent parameters should I adjust? Causality & Solution: Rhodium- and Iridium-catalyzed C-H activations of 2-aminobenzaldehydes are highly sensitive to solvent coordination. Strongly coordinating solvents like Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE) compete with the substrate for the open coordination sites on the metal center, disrupting the chelation-assistance required for the C-H activation step. Recommendation: 2[2]. Switch your solvent to 1,4-dioxane, Methanol (MeOH), or tert-amyl alcohol (tAmOH). 1,4-dioxane is weakly coordinating, allowing the substrate's formyl group to chelate effectively, which has been proven to regain coupling efficiency even when electron-withdrawing groups are present[2].
Q3: My 2-aminobenzaldehyde stock seems to degrade rapidly in solution, forming dark precipitates. How can I prevent this? Causality & Solution: 2-Aminobenzaldehyde is highly prone to self-condensation (forming Tröger's base analogues or polycondensates) and oxidative degradation due to the proximity of the reactive amino and formyl groups. Storing it in protic solvents or under acidic conditions accelerates this intermolecular reaction. Recommendation: Always prepare solutions fresh. If a co-solvent is needed for biotransformations or temporary storage,3[3].
Quantitative Data: Solvent Impact on Reaction Outcomes
| Reaction Type | Solvent | Catalyst / Base | Yield (%) | Mechanistic / Kinetic Effect |
| Friedländer Cyclization | Toluene | t-BuOK | ~92% | Non-polar environment lowers activation energy for aldol condensation. |
| Friedländer Cyclization | Anisole | t-BuOK | 67% - 92% | Green alternative to toluene; maintains favorable aldol pathway. |
| C-H Alkynylation | 1,4-Dioxane | [RhCpCl2]2 | High (>85%) | Oxygenated solvent supports chelation-assistance without poisoning catalyst. |
| C-H Alkynylation | MeCN / DCE | [RhCpCl2]2 | Trace | Strongly coordinating solvents disrupt metallacycle formation. |
| Biotransformation | Ethanol (Co-solvent) | N/A | Variable | Improves dissolution; prolonged exposure leads to oxidative degradation. |
Validated Experimental Protocols
Protocol A: Solvent-Optimized Friedländer Quinoline Synthesis (Anisole System)
This protocol utilizes anisole to promote the kinetically favored aldol pathway while maintaining green chemistry standards.
-
Preparation : In a dry 10 mL reaction vessel, combine 2-aminobenzaldehyde (0.15 mmol) and the corresponding ketone (0.1 mmol).
-
Solvent & Base Addition : Add 2 mL of anhydrous anisole, followed by t-BuOK (0.2 mmol).
-
Causality: Anisole provides the optimal dielectric constant to favor the initial aldol condensation over the Schiff base formation, preventing the reaction from stalling.
-
-
Atmospheric Control : Stir the mixture under an O2 atmosphere (using a balloon) at room temperature.
-
Self-Validation Step : Extract a 10 µL aliquot after 2 hours. Quench with water and analyze via LC-MS. The mass corresponding to the dehydrated quinoline product should dominate. If the aldol intermediate (M+18) is heavily present, verify the integrity of your t-BuOK base.
-
Workup : Wash the mixture with brine, extract with EtOAc, dry over anhydrous Na2SO4, and purify via silica gel chromatography.
Protocol B: Chelation-Assisted C-H Alkynylation of N-Ts-2-Aminobenzaldehyde
This protocol utilizes 1,4-dioxane to prevent catalyst poisoning during C-H activation.
-
Preparation : Charge a sealed tube with N-sulfonyl-2-aminobenzaldehyde (0.20 mmol), hypervalent iodine-alkyne reagent (R-EBX, 0.22 mmol), and CsOAc (0.24 mmol).
-
Catalyst & Solvent : Add [RhCp*Cl2]2 (0.008 mmol) and 3.0 mL of 1,4-dioxane.
-
Causality: 1,4-dioxane is an oxygenated, weakly coordinating solvent that allows the rhodium catalyst to effectively bind the substrate without competitive solvent inhibition.
-
-
Reaction : Seal the tube under a nitrogen atmosphere and heat to 50 °C for 20 hours.
-
Self-Validation Step : Perform TLC (Hexanes/EtOAc 3:1). A successful reaction in 1,4-dioxane will show complete conversion to the ynone product. If heavy starting material retention is observed, ensure no halogenated solvents (like DCE) contaminated your glassware.
-
Workup : Cool to room temperature, filter through a short pad of Celite, concentrate under reduced pressure, and isolate via column chromatography.
Mechanistic Pathway Analysis
Competing mechanistic pathways in Friedländer synthesis dictated by solvent conditions.[4]
References
-
Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines Source: The Journal of Organic Chemistry (ACS Publications) URL:1
-
Iridium- and Rhodium-Catalyzed C−H Activation and Formyl Alkynylation of Benzaldehydes under Chelation-Assistance Source: Xingwei Li (snnu.edu.cn) URL:2
-
Concerning the mechanism of the Friedländer quinoline synthesis Source: ResearchGate URL:4
-
Reduction of anthranilic acid to 2-aminobenzaldehyde by the white-rot fungus Bjerkandera adusta DSMZ 4708 Source: JLUpub (uni-giessen.de) URL:3
Sources
Technical Support Center: Purification of 2-Amino-5-bromo-4-chlorobenzaldehyde
This guide provides in-depth troubleshooting and practical solutions for the purification of 2-Amino-5-bromo-4-chlorobenzaldehyde (C₇H₅BrClNO, MW: 234.48 g/mol )[1][2]. As a key intermediate in pharmaceutical synthesis, its purity is paramount. This document addresses common challenges encountered during post-reaction workup and purification, providing both theoretical explanations and actionable protocols to guide researchers toward obtaining a high-purity product.
Troubleshooting Guide: Isolating High-Purity Product
This section addresses specific issues observed during the purification of this compound in a question-and-answer format.
Question 1: My TLC analysis shows a persistent spot with a similar Rf to my starting material, 2-amino-4-chlorobenzaldehyde. How do I remove this impurity?
Answer: This indicates an incomplete reaction. The presence of unreacted starting material is a common issue, especially if the brominating agent was depleted or the reaction time was insufficient[3].
-
Causality: The structural similarity between the product and the starting material can make separation challenging. The primary difference is the bromine atom, which slightly increases the molecular weight and can alter polarity, but not always enough for easy separation.
-
Solution: Flash column chromatography is the most effective method in this scenario. Recrystallization is unlikely to be efficient as the impurity may co-crystallize with the product due to their similar structures.
-
Step 1: TLC Optimization. First, optimize your solvent system to achieve maximum separation between the two spots. A good target Rf for your desired product is ~0.3[4]. Test various ratios of non-polar and polar solvents. A gradient elution may be necessary.
-
Step 2: Column Chromatography. Pack a silica gel column and perform flash chromatography using the optimized solvent system. Dry loading the crude material onto a small amount of silica is highly recommended to achieve a narrow band and superior separation[5][6].
-
Step 3: Fraction Analysis. Collect fractions and analyze them via TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
Question 2: I'm observing a byproduct with a higher Rf value than my product, which I suspect is an over-brominated species (e.g., 2-amino-3,5-dibromo-4-chlorobenzaldehyde). How can this be resolved?
Answer: The formation of a di-bromo impurity suggests over-bromination, a frequent side reaction when using strong brominating agents or when reaction conditions are not tightly controlled[3].
-
Causality: The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. If the stoichiometry of the brominating agent (like NBS) is not carefully controlled, a second bromination can occur[1].
-
Solution:
-
Reaction Optimization (Prevention): The best solution is prevention. In future reactions, use a controlled amount of the brominating agent (e.g., 1.0 to 1.05 equivalents) and maintain the recommended reaction temperature to minimize over-bromination[3].
-
Purification (Removal): The di-bromo impurity is significantly less polar than the mono-bromo product. This difference in polarity makes it separable by either recrystallization or column chromatography.
-
Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, acetone, or chloroform)[7]. The less polar di-bromo impurity may remain in the mother liquor upon cooling.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography will provide a more definitive separation. The di-bromo impurity will elute first.
-
-
Question 3: My product appears as a faint yellow solid, but I have a persistent, highly colored, polar impurity that streaks on the TLC plate. What is it and how do I remove it?
Answer: A highly colored, polar impurity that streaks on TLC is often indicative of baseline decomposition products or the presence of oxidized species. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2-amino-5-bromo-4-chlorobenzoic acid), especially if exposed to air and heat over time[1].
-
Causality: Aldehydes can be sensitive, and prolonged reaction times, harsh workup conditions, or improper storage can lead to oxidation. These resulting carboxylic acids are highly polar and can adhere strongly to silica gel.
-
Solution:
-
Aqueous Wash: During the workup, perform a wash with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate) to extract the acidic impurity into the aqueous layer.
-
Recrystallization with Decolorizing Carbon: If the color persists, dissolve the crude product in a suitable hot solvent for recrystallization (e.g., acetone or ethanol)[7]. Add a small amount (1-2% by weight) of activated charcoal (decolorizing carbon) to the hot solution. The colored impurities will adsorb onto the carbon[8]. Perform a hot gravity filtration to remove the carbon, then allow the solution to cool and crystallize[8].
-
Column Chromatography (with caution): While chromatography can work, the aldehyde may be sensitive to the acidic nature of silica gel, potentially forming acetals if alcohol-based solvents are used or degrading further[4]. If this method is necessary, consider using a neutral stationary phase like alumina or deactivating the silica gel by adding a small amount of triethylamine (~0.1-1%) to the eluent[4].
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound: recrystallization or column chromatography?
A1: The choice depends on the nature and quantity of the impurities. See the table and decision tree below for guidance. In general, if you have a large amount of material with one primary, structurally different impurity, recrystallization is often more efficient and scalable. If you have multiple impurities or impurities with very similar polarities to your product, flash column chromatography is superior for achieving high purity[5].
Q2: My purified this compound is a yellow solid. Is this normal?
A2: Yes, this compound is typically described as a yellow solid[9]. However, a dark brown or orange color may indicate the presence of oxidized impurities. High-purity material should be a light, faint yellow crystalline solid[7].
Q3: How should I store the purified product to ensure its stability?
A3: To maintain its integrity, the compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (like nitrogen or argon), and refrigerated (0-5°C is often recommended)[9][10]. This minimizes degradation from atmospheric moisture, oxygen, and heat[11].
Q4: Can I monitor the progress of my column chromatography without using TLC?
A4: While TLC is the standard method, you can use other techniques. For instance, collecting fractions and analyzing them by ¹H NMR spectroscopy can provide direct structural information about the eluting compounds, confirming which fractions contain your pure product and which contain impurities[12]. This avoids the need for deuterated solvents if using a benchtop NMR spectrometer[12].
Data & Visualization
Tables for Quick Reference
Table 1: Troubleshooting Summary
| Observed Issue | Probable Cause | Recommended Primary Solution |
|---|---|---|
| Persistent starting material spot on TLC | Incomplete bromination reaction | Flash Column Chromatography |
| Higher Rf, less polar impurity spot | Over-bromination (di-bromo byproduct) | Recrystallization or Flash Column Chromatography |
| Dark color, polar streaking on TLC | Oxidation to carboxylic acid/decomposition | Aqueous basic wash, then Recrystallization with activated charcoal |
| Product won't crystallize | Too much solvent used; presence of oily impurities | Add seed crystal, reduce solvent volume, or purify by column first[3] |
Table 2: Comparison of Primary Purification Methods
| Feature | Recrystallization | Flash Column Chromatography |
|---|---|---|
| Principle | Differential solubility in a solvent at different temperatures | Differential partitioning between a stationary and mobile phase[5] |
| Best For | Removing impurities with different solubility profiles; large scale | Separating complex mixtures or impurities with similar polarity[13] |
| Pros | Scalable, cost-effective, can yield very high-purity crystals | High resolution, versatile, effective for a wide range of impurities |
| Cons | Product loss in mother liquor, may not remove similar-structured impurities | More time-consuming, requires more solvent, potential for product degradation on silica[4] |
Diagrams and Workflows
Caption: Decision tree for selecting the appropriate purification method.
Caption: A systematic workflow for troubleshooting purification issues.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for removing impurities with significantly different solubility than the target compound.
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate)[7]. The ideal solvent will dissolve the compound when hot but not at room temperature[14].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to create a slurry. Heat the flask on a hot plate while stirring and slowly add more hot solvent until the solid just dissolves completely[8]. Do not add a large excess.
-
Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the mixture to boiling for a few minutes[8].
-
Hot Filtration (If Necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization[8].
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation[14].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is the method of choice for separating mixtures of compounds with similar polarities.
-
TLC Analysis: Dissolve a small amount of the crude mixture and spot it on a TLC plate. Develop the plate using various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane)[5]. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35 and is well-separated from all impurities[4].
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand[6]. Prepare a slurry of silica gel in your chosen non-polar eluent and pour it into the column, taking care to avoid air bubbles. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica bed[6].
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column[5].
-
Elution: Carefully add the eluent to the column. Using gentle positive pressure (air or nitrogen), push the solvent through the column at a steady rate. Begin with a less polar solvent system and, if necessary, gradually increase the polarity (gradient elution) to elute your compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or vials.
-
Analysis and Recovery: Monitor the collected fractions by TLC to determine which ones contain the pure product. Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Benchchem. An Overview of 2 Amino 5 Bromo 4 Chlorobenzaldehyde S Structural Features and Strategic Synthetic Utility.
-
University of Colorado Boulder, Department of Chemistry. Recrystallization.
-
Fisher Scientific. Safety Data Sheet for 2-Amino-3,5-dibromobenzaldehyde.
-
Google Patents. CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde.
-
ChemicalBook. 2-Amino-5-chlorobenzaldehyde synthesis.
-
Benchchem. Technical Support Center: Synthesis of 2-Amino-5-bromobenzamide.
-
MIT OpenCourseWare. Purification by Flash Column Chromatography.
-
Magritek. Column Chromatography.
-
ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?
-
Sigma-Aldrich. 2-Amino-5-bromo-4-chloro-benzaldehyde product page.
-
MilliporeSigma. 2-Amino-5-bromo-4-chloro-benzaldehyde product page (Chemcia Scientific).
-
PubChem. This compound compound summary.
-
Google Patents. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
-
MilliporeSigma. This compound product page (AiFChem).
-
Benchchem. Technical Guide on the Stability and Storage of 2-Amino-5-bromobenzoyl Chloride.
-
Benchchem. High-Purity Isolation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde via Automated Flash Column Chromatography.
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
-
MilliporeSigma. This compound product page (ChemScene).
-
Sci Vis Lab (YouTube). Organic Chemistry Lab: Recrystallization.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. 2-Amino-5-bromo-4-chloro-benzaldehyde | 1036757-11-5 [sigmaaldrich.com]
- 10. This compound | 1036757-11-5 [sigmaaldrich.com]
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- 14. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Amino-5-bromo-4-chlorobenzaldehyde
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Amino-5-bromo-4-chlorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[1] For researchers, scientists, and drug development professionals, rigorous analytical control is paramount to ensure the identity, purity, and stability of such starting materials, which directly impacts the quality and safety of the final product.
This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offers field-proven insights into method development, and presents self-validating protocols to ensure data integrity. The trifunctional arrangement of an amino group, a bromine atom, and a chlorine atom, in addition to the aldehyde functionality, creates a unique electronic environment that necessitates a multi-faceted analytical approach for complete characterization.[2]
Physicochemical Overview
A foundational understanding of the molecule's properties is the first step in selecting appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO | [3] |
| Molecular Weight | 234.48 g/mol | [2][3] |
| Appearance | Yellow Solid | [4] |
| IUPAC Name | This compound | [3] |
| Storage Conditions | 0-8°C, Inert atmosphere, Keep in dark place | [4][5] |
Core Analytical Techniques: A Comparative Analysis
The characterization of this compound relies on a suite of orthogonal analytical techniques, each providing a unique piece of the structural and purity puzzle. The choice of method is dictated by the analytical question being asked: Are we confirming identity? Quantifying purity? Elucidating the exact structure?
| Technique | Primary Purpose | Sensitivity | Specificity | Key Strengths & Limitations |
| HPLC (UV/DAD) | Purity determination, Quantification | High (ng/mL) | Moderate to High | Strengths: Robust, reproducible, excellent for separating impurities.[6] Limitations: Requires a reference standard for quantification, may not resolve all co-eluting impurities without rigorous method development. |
| LC-MS / GC-MS | Identity confirmation, Impurity identification | Very High (pg/mL) | Very High | Strengths: Provides molecular weight and fragmentation data for unambiguous identification.[2] Limitations: GC-MS requires the analyte to be volatile and thermally stable; LC-MS can suffer from matrix effects and ionization suppression. |
| NMR (¹H, ¹³C) | Unambiguous structure elucidation | Low to Moderate (µg-mg) | Absolute | Strengths: Provides definitive structural information and atom connectivity. Limitations: Lower sensitivity compared to MS, requires higher sample quantity and purity for clear spectra. |
| FT-IR Spectroscopy | Functional group identification | Moderate | Low | Strengths: Fast, non-destructive, confirms the presence of key functional groups (C=O, N-H, etc.).[7] Limitations: Provides limited information on the overall molecular structure; not suitable for quantification. |
In-Depth Methodologies & Experimental Insights
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
For assessing the purity of non-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the industry's primary tool.[2] A stability-indicating reversed-phase (RP-HPLC) method is essential to separate the main compound from process impurities and potential degradation products.
Causality of Method Design:
-
Column Choice (C18): A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic nature, which effectively retains the moderately nonpolar benzaldehyde derivative.[6] Columns with low silanol activity are preferred to prevent peak tailing of the basic amino group.[8]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution (gradually increasing the organic solvent concentration) is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted with good peak shape.
-
Detector (Diode Array Detector - DAD): A DAD is superior to a simple UV detector as it acquires spectra across a range of wavelengths. This allows for the assessment of peak purity (by comparing spectra across a single peak) and aids in the tentative identification of impurities by comparing their UV spectra to that of the main compound.
Detailed Protocol: RP-HPLC Method for Purity Analysis
This protocol describes a robust starting point for the validation of a purity method for this compound.
1. Instrumentation and Materials:
-
HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[6]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.
-
Reagents: Formic acid (for Mass-Spec compatibility).[8]
-
Reference Standard: A well-characterized standard of this compound (>99.5% purity).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 254 nm (primary), with DAD scanning from 200-400 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh ~5 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard stock solution.
-
Note on Stability: Aryl amines can be susceptible to oxidation in solution.[9] It is crucial to analyze samples promptly after preparation, ideally within 4 hours, and to store solutions in amber vials to protect from light.
4. System Suitability:
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 1.5.
5. Analysis & Calculation:
-
Inject the standard and sample solutions.
-
Purity is calculated based on the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Mass Spectrometry (MS) for Identity Confirmation
MS provides an orthogonal confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z). When coupled with a separation technique like LC or GC, it becomes a powerful tool for identifying impurities.
Expected Mass Spectrum Features: The most telling feature in the mass spectrum of this compound will be the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) that is a definitive fingerprint for a compound containing one Br and one Cl atom.
-
Expected Molecular Ion [M]⁺: m/z ≈ 233 (for ⁷⁹Br and ³⁵Cl)
-
Expected [M+2]⁺ Peak: m/z ≈ 235 (from ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl)
-
Expected [M+4]⁺ Peak: m/z ≈ 237 (from ⁸¹Br and ³⁷Cl)
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR spectroscopy is the gold standard for unambiguous structural determination.
-
¹H NMR: The proton NMR spectrum will provide key information. Due to the substitution pattern, we expect to see two singlets in the aromatic region and one singlet for the aldehyde proton.
-
Aldehyde Proton (-CHO): Expected around δ 9.5-10.5 ppm.
-
Aromatic Protons (Ar-H): Two singlets are expected between δ 6.0 and 8.0 ppm. The electron-donating amino group will shield nearby protons (shifting them upfield), while the electron-withdrawing aldehyde and halogen groups will deshield them (shifting them downfield).
-
Amine Protons (-NH₂): A broad singlet, typically between δ 4.0-6.0 ppm, which may exchange with D₂O.
-
-
¹³C NMR: The carbon spectrum will show 7 distinct signals, confirming the number of unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal, typically >180 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple method to confirm the presence of key functional groups. Based on studies of analogous compounds like 2-bromo-4-chlorobenzaldehyde, the following characteristic vibrations are expected.[7]
-
N-H Stretching: A pair of peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretching (Aromatic & Aldehydic): Peaks around 3000-3100 cm⁻¹ (aromatic) and a distinct pair around 2720 and 2820 cm⁻¹ (aldehyde C-H, Fermi resonance).
-
C=O Stretching (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.
-
C-Cl and C-Br Stretching: Found in the fingerprint region, typically below 800 cm⁻¹.
Visualizing the Analytical Workflow
To ensure a systematic and logical approach to characterization, the following workflow should be implemented.
Caption: A comprehensive analytical workflow for the characterization of a key synthetic intermediate.
The validation of the primary HPLC purity method itself follows a structured logic to ensure it is fit for purpose.
Caption: Logical relationship of key parameters for HPLC method validation.
Conclusion
The analytical characterization of this compound is not a one-size-fits-all process. It requires a thoughtful, multi-technique approach that leverages the strengths of both spectroscopic and chromatographic methods. HPLC provides the quantitative data on purity, mass spectrometry offers definitive identity confirmation, NMR delivers an unambiguous structural blueprint, and FT-IR serves as a rapid check for the correct functional groups. By integrating these techniques within a structured workflow, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby building a solid foundation for successful downstream applications.
References
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2-amino-5-bromobenzaldehyde Source: ChemBK URL: [Link]
-
Title: Analytical Methods Source: Royal Society of Chemistry Publishing URL: [Link]
-
Title: this compound | 1036757-11-5 Source: MilliporeSigma URL: [Link]
-
Title: Cas 1036757-11-5,2-Amino-5-bromo-4-chloro-benzaldehyde Source: LookChem URL: [Link]
-
Title: 2-Amino-3-bromo-5-chlorobenzaldehyde | C7H5BrClNO | CID 57546120 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL: [Link]
-
Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Chemical Society Publications URL: [Link]
- Title: CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde Source: Google Patents URL
-
Title: The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. Source: The Royal Society of Chemistry URL: [Link]
-
Title: Separation of 4-Chlorobenzaldehyde on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde Source: ResearchGate URL: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 1036757-11-5 | Benchchem [benchchem.com]
- 3. This compound | C7H5BrClNO | CID 89419680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromo-4-chloro-benzaldehyde | 1036757-11-5 [sigmaaldrich.com]
- 5. This compound | 1036757-11-5 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 4-Chlorobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-Amino-5-bromo-4-chlorobenzaldehyde
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the 1H NMR spectrum of 2-Amino-5-bromo-4-chlorobenzaldehyde, a trifunctionalized benzaldehyde derivative with significant potential as a versatile building block in the synthesis of complex heterocyclic systems.[1]
This guide will navigate through the predicted 1H NMR spectral characteristics of the title compound, drawing comparisons with experimentally determined data of its structural analogues. By understanding the influence of each substituent on the proton chemical shifts and coupling patterns, researchers can gain a deeper understanding of the structure-property relationships in this class of molecules.
The Structural Landscape: Predicting the 1H NMR Spectrum
The structure of this compound presents a unique electronic environment for its aromatic protons. The interplay of the electron-donating amino group (-NH2) and the electron-withdrawing aldehyde (-CHO), chloro (-Cl), and bromo (-Br) substituents governs the chemical shifts and splitting patterns of the aromatic protons.[1]
Based on established principles of 1H NMR spectroscopy and data from similar compounds, a predicted spectrum can be constructed. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around δ 9.8-10.0 ppm, owing to the strong deshielding effect of the carbonyl group.[1] The aromatic region will feature two distinct signals for the protons at the C3 and C6 positions. The amino group protons are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Predicted 1H NMR Data for this compound (in CDCl3):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.8 - 10.0 | Singlet (s) | 1H |
| Aromatic (H-6) | Downfield of H-3 | Singlet (s) or narrow doublet | 1H |
| Aromatic (H-3) | Upfield of H-6 | Singlet (s) or narrow doublet | 1H |
| Amino (-NH2) | Variable | Broad Singlet (br s) | 2H |
The lack of significant coupling between the aromatic protons (H-3 and H-6) is anticipated due to their meta-relationship (a 4-bond separation), which typically results in very small coupling constants (⁴JHH ≈ 0-1 Hz) that may not be resolved.
Comparative Analysis with Structural Analogues
To substantiate our predictions and understand the individual contributions of the substituents, a comparative analysis with experimentally determined 1H NMR data of closely related benzaldehyde derivatives is invaluable.
Analogue 1: 2-Amino-5-bromobenzaldehyde
The 1H NMR spectrum of 2-Amino-5-bromobenzaldehyde provides insight into the combined effect of an amino and a bromo substituent.
Experimental 1H NMR Data (200 MHz, CDCl3): [2]
-
δ 9.81 (1H, s, -CHO)
-
δ 7.59 (1H, d, J=2.4 Hz, H-6)
-
δ 7.38 (1H, dd, J=8.8, 2.4 Hz, H-4)
-
δ 6.57 (1H, d, J=8.8 Hz, H-3)
-
δ 6.10-6.20 (2H, br, -NH2)
In this analogue, the ortho-coupling between H-3 and H-4 (J=8.8 Hz) and the meta-coupling between H-4 and H-6 (J=2.4 Hz) are clearly observed. The aldehyde proton resonates at a similar downfield position.
Analogue 2: 2-Amino-4-chlorobenzaldehyde
This analogue helps to understand the influence of a chloro substituent at the 4-position.
Experimental 1H NMR Data (400 MHz, CDCl3): [3]
-
δ 9.81 (1H, s, -CHO)
-
δ 7.40 (1H, d, H-6)
-
δ 6.71-6.69 (1H, dd, H-5)
-
δ 6.65 (1H, d, H-3)
-
δ 6.22 (2H, br, -NH2)
The presence of the chloro group influences the chemical shifts of the adjacent protons. The aldehyde proton remains in the expected downfield region.
Analogue 3: 2-Amino-5-chlorobenzaldehyde
Examining this isomer allows for a direct comparison of the effect of a chloro versus a bromo substituent at the 5-position.
Experimental 1H NMR Data (400 MHz, CDCl3): [3]
-
δ 9.78 (1H, s, -CHO)
-
δ 7.45 (1H, d, H-6)
-
δ 7.26-7.23 (1H, m, H-4)
-
δ 6.62 (1H, d, H-3)
-
δ 6.13 (2H, br, -NH2)
The data shows a similar pattern to the 5-bromo analogue, with slight differences in chemical shifts attributable to the different electronegativity and size of chlorine versus bromine.
Data Summary and Comparison
The following table summarizes the key 1H NMR data for this compound and its analogues, providing a clear comparison of the substituent effects.
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Amino Protons (δ, ppm) |
| This compound (Predicted) | ~9.8 - 10.0 | H-6 (downfield), H-3 (upfield) | Variable |
| 2-Amino-5-bromobenzaldehyde | 9.81 | 7.59 (d), 7.38 (dd), 6.57 (d) | 6.10-6.20 |
| 2-Amino-4-chlorobenzaldehyde | 9.81 | 7.40 (d), 6.71-6.69 (dd), 6.65 (d) | 6.22 |
| 2-Amino-5-chlorobenzaldehyde | 9.78 | 7.45 (d), 7.26-7.23 (m), 6.62 (d) | 6.13 |
This comparative data highlights the consistency of the aldehyde proton chemical shift and demonstrates the predictable influence of the substituents on the aromatic protons. The electron-donating amino group tends to shift ortho and para protons upfield, while the electron-withdrawing halogens and aldehyde group have a deshielding effect.
Experimental Protocol for 1H NMR Analysis
To obtain a high-quality 1H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal resolution and line shape.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants of the signals.
-
Visualizing Proton Relationships
The following diagram illustrates the structure of this compound and the key proton environments.
Caption: Molecular structure of this compound showing distinct proton environments.
Logical Workflow for Spectral Interpretation
The process of interpreting the 1H NMR spectrum of a polysubstituted aromatic compound follows a logical sequence.
Caption: Workflow for the interpretation of the 1H NMR spectrum of this compound.
Conclusion
The 1H NMR analysis of this compound is a prime example of how fundamental spectroscopic principles can be applied to elucidate the structure of a complex organic molecule. By predicting the spectrum based on the electronic effects of the substituents and comparing this with experimental data from structural analogues, a confident assignment of the proton signals can be made. This guide provides researchers with a comprehensive framework for conducting and interpreting the 1H NMR analysis of this important synthetic intermediate, thereby facilitating its use in the development of novel chemical entities.
References
-
ResearchGate. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved March 7, 2026, from [Link]
-
Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved March 7, 2026, from [Link]
-
The Journal of Organic Chemistry. (2018, August 2). 2-Aminobenzaldehydes Synthesis by Rhodium(III)-Catalyzed C−H Amidation of Aldehydes with Dioxazolones. Retrieved March 7, 2026, from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved March 7, 2026, from [Link]
-
SpringerLink. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved March 7, 2026, from [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved March 7, 2026, from [Link]
-
Jasperse, Ch. 13 Handouts. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved March 7, 2026, from [Link]
-
Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved March 7, 2026, from [Link]
Sources
A Comparative Guide to the Synthesis of Halogenated Benzaldehydes for Researchers and Drug Development Professionals
Halogenated benzaldehydes are indispensable building blocks in modern organic synthesis, serving as crucial precursors for a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of halogen atoms onto the benzaldehyde scaffold provides a powerful handle for modulating electronic properties, metabolic stability, and binding affinities of target molecules. Furthermore, the halogen substituents offer versatile anchor points for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
This guide provides an in-depth comparison of the most prevalent synthetic routes to halogenated benzaldehydes, offering field-proven insights into the mechanistic nuances, practical considerations, and comparative performance of each methodology. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific needs.
I. Strategic Approaches to Halogenated Benzaldehyde Synthesis
The synthesis of halogenated benzaldehydes can be broadly categorized into three primary strategies:
-
Direct Halogenation of Benzaldehyde: This approach involves the direct introduction of a halogen atom onto the benzaldehyde ring through electrophilic aromatic substitution.
-
Formylation of Halogenated Benzenes: This strategy begins with a pre-halogenated benzene ring, to which a formyl group is subsequently introduced.
-
Oxidation of Halogenated Toluenes: This route utilizes readily available halogenated toluenes as starting materials, which are then oxidized to the corresponding aldehydes.
The choice among these routes is dictated by a multitude of factors including the desired regioselectivity, substrate scope, scalability, and tolerance of other functional groups.
II. Direct Halogenation of Benzaldehyde
The direct halogenation of benzaldehyde is an electrophilic aromatic substitution reaction where the aldehyde group, being a meta-director, guides the incoming halogen to the meta-position.[2][3]
A. Mechanism and Regioselectivity
The reaction proceeds via the generation of a potent electrophile (e.g., Br⁺ or Cl⁺) from a halogen source, typically in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃.[4] The aromatic π-system of benzaldehyde attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][6] Subsequent deprotonation restores the aromaticity of the ring, yielding the halogenated benzaldehyde.
Due to the electron-withdrawing nature of the carbonyl group, the ortho and para positions are deactivated towards electrophilic attack. Consequently, the electrophile preferentially attacks the meta position, leading to the formation of m-halobenzaldehydes.[2]
Caption: Mechanism of Electrophilic Halogenation of Benzaldehyde.
B. Experimental Considerations and Data
The direct chlorination of benzaldehyde in the presence of anhydrous ferric chloride yields m-chlorobenzaldehyde.[2] Interestingly, in the absence of a catalyst, the reaction can lead to the formation of benzoyl chloride.[2][7][8] A patented process for the production of 3-bromobenzaldehyde involves the reaction of benzaldehyde with bromine in 1,2-dichloroethane using aluminum chloride as a catalyst.[9]
| Starting Material | Halogenating Agent | Catalyst | Product | Yield (%) | Reference |
| Benzaldehyde | Chlorine | Anhydrous FeCl₃ | m-Chlorobenzaldehyde | Not specified | [2] |
| Benzaldehyde | Bromine | AlCl₃ | 3-Bromobenzaldehyde | Not specified | [9] |
Table 1: Representative Data for Direct Halogenation of Benzaldehyde.
Advantages:
-
Direct and atom-economical approach.
-
Utilizes readily available starting materials.
Disadvantages:
-
Limited to the synthesis of meta-substituted isomers.
-
The aldehyde group can be sensitive to the reaction conditions, potentially leading to side products.
-
The reaction can be difficult to control, sometimes resulting in over-halogenation.
III. Formylation of Halogenated Benzenes
This strategy offers greater flexibility in accessing a wider range of halogenated benzaldehyde isomers by starting with a pre-halogenated benzene ring. Several named reactions are employed for this purpose.
A. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[10][11] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃) or oxalyl chloride.[10][11][12]
The reaction begins with the formation of the Vilsmeier reagent. The electron-rich halobenzene then attacks this electrophile, followed by hydrolysis of the resulting iminium intermediate to yield the corresponding halogenated benzaldehyde.[10][11]
Caption: Simplified Mechanism of the Vilsmeier-Haack Reaction.
The Vilsmeier-Haack reaction is particularly effective for electron-rich substrates.[10] For instance, the synthesis of 2,4-dihydroxybenzaldehyde from resorcinol using either phosphorous oxychloride/DMF or oxalyl chloride/DMF proceeds with yields of 65-75%.[13][14] The reaction temperature is a critical parameter, with lower temperatures often leading to higher yields and purity.[12]
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Resorcinol | POCl₃/DMF or Oxalyl chloride/DMF | 2,4-Dihydroxybenzaldehyde | 65-75 | [13][14] |
Table 2: Representative Data for the Vilsmeier-Haack Reaction.
B. Gattermann-Koch and Gattermann Reactions
The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride, often with a copper(I) chloride promoter.[15][16][17] The reactive electrophile is believed to be the formyl cation (HCO⁺).[5][15] This reaction is a classic example of electrophilic aromatic substitution.[16]
The related Gattermann reaction employs hydrogen cyanide and HCl, which is generally less favored due to the high toxicity of HCN.[17]
The Gattermann-Koch reaction involves the in-situ generation of the formyl cation, which is then attacked by the aromatic ring.[18] The resulting arenium ion is stabilized by resonance, and subsequent deprotonation restores aromaticity to furnish the benzaldehyde.[5]
Caption: Mechanism of the Gattermann-Koch Reaction.
The Gattermann-Koch reaction is generally applicable to benzene and activated arenes.[15] However, it is not suitable for phenol and phenol ether substrates.[17][18]
C. Other Formylation Methods
Other methods for formylating halogenated benzenes include the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid, and formylation via lithium-halogen exchange followed by quenching with DMF.[19][20] A mild formylation method for substituted benzenes using dichloromethyl methyl ether and silver trifluoromethanesulfonate has also been reported.[21]
Advantages of Formylation Routes:
-
Excellent regiocontrol based on the starting halobenzene.
-
Applicable to a wide range of substituted benzenes.
Disadvantages of Formylation Routes:
-
The Vilsmeier-Haack and Gattermann-Koch reactions are often limited to electron-rich or activated aromatic systems.
-
The Gattermann reaction involves highly toxic reagents.
IV. Oxidation of Halogenated Toluenes
The oxidation of the methyl group of readily available halogenated toluenes is a common and industrially relevant route to halogenated benzaldehydes.
A. Free-Radical Halogenation followed by Hydrolysis
This two-step process involves the free-radical halogenation of the benzylic methyl group, followed by hydrolysis of the resulting benzal halide.
-
Bromination: In a three-necked flask, 100 g of 4-bromotoluene is heated to 105°C with stirring and illuminated with a 150-watt tungsten lamp. Bromine (197 g) is added slowly over approximately 3 hours, maintaining the temperature between 105-135°C. The temperature is then raised to 150°C to complete the reaction, yielding 4-bromobenzal bromide.
-
Hydrolysis: The crude 4-bromobenzal bromide is mixed with 200 g of powdered calcium carbonate and about 300 mL of water. The mixture is refluxed for 15 hours.
-
Purification: The product is purified by steam distillation. The crystallized 4-bromobenzaldehyde is collected by filtration and dried. The expected yield is 60-70%.
A similar process involving the chlorination of p-chlorotoluene followed by hydrolysis is used to prepare p-chlorobenzaldehyde.[22][23][24]
B. Sommelet Reaction
The Sommelet reaction converts a benzyl halide to the corresponding aldehyde using hexamethylenetetramine (HMTA) and water.[25][26][27]
The benzyl halide first reacts with HMTA to form a quaternary ammonium salt.[26][27] This salt then undergoes acid-catalyzed hydrolysis to produce the aldehyde.[25][27]
Caption: Overview of the Sommelet Reaction.
The Sommelet reaction is a valuable method for preparing aromatic aldehydes.[26] For example, 2-chloromethyl-1,3-difluorobenzene can be converted to the corresponding aldehyde when heated with HMTA in acetic acid.[25]
C. Direct Catalytic Oxidation
Direct catalytic oxidation of halogenated toluenes offers a more atom-economical and environmentally benign approach. Various catalytic systems have been developed for this transformation.
-
The oxidation of p-substituted toluenes to the corresponding benzaldehydes has been effectively performed in the vapor phase over a V₂O₅-Tl₂O catalyst.[28]
-
N,N',N''-Trihydroxyisocyanuric acid (THICA) in the presence of Co(OAc)₂ has been shown to be an efficient catalyst for the aerobic oxidation of substituted toluenes.[29][30]
-
Molybdenum-incorporated manganese oxide nanomaterials have been used for the catalytic oxidation of toluene to benzaldehyde and benzyl alcohol using H₂O₂ as the oxidant.[31]
| Starting Material | Catalyst/Oxidant | Product | Yield/Conversion | Reference |
| p-Substituted Toluenes | V₂O₅-Tl₂O | p-Substituted Benzaldehydes | High selectivity | [28] |
| Substituted Toluenes | THICA/Co(OAc)₂ / O₂ | Substituted Benzoic Acids (major) | Good yields | [29][30] |
| Toluene | MnMoO₄ / H₂O₂ | Benzaldehyde/Benzyl Alcohol | 40.62% conversion | [31] |
Table 3: Representative Data for Catalytic Oxidation of Toluenes.
Advantages of Oxidation Routes:
-
Utilizes readily available and often inexpensive starting materials.
-
The free-radical halogenation/hydrolysis route is a well-established and scalable method.
-
Direct catalytic oxidation methods are emerging as greener alternatives.
Disadvantages of Oxidation Routes:
-
The free-radical halogenation step can be unselective and produce mixtures of products.
-
Harsh reagents and conditions are sometimes required.
-
Over-oxidation to the corresponding carboxylic acid can be a significant side reaction in direct oxidation methods.[29]
V. Comparative Summary and Conclusion
| Synthesis Route | Key Features | Advantages | Disadvantages | Best Suited For |
| Direct Halogenation | Electrophilic aromatic substitution on benzaldehyde. | Direct, atom-economical. | Limited to meta-isomers, potential for side reactions. | Synthesis of m-halobenzaldehydes when regioselectivity is not a concern. |
| Formylation of Halobenzenes | Introduction of a formyl group onto a pre-halogenated ring. | Excellent regiocontrol, wide substrate scope. | Can be limited to activated systems, some reagents are highly toxic. | Targeted synthesis of specific isomers of halogenated benzaldehydes. |
| Oxidation of Halotoluenes | Oxidation of the methyl group of a halogenated toluene. | Utilizes readily available starting materials, scalable. | Can lack selectivity, risk of over-oxidation. | Large-scale production of common isomers like p-chlorobenzaldehyde. |
The synthesis of halogenated benzaldehydes is a cornerstone of modern chemical and pharmaceutical research. Each of the primary synthetic routes—direct halogenation, formylation of halobenzenes, and oxidation of halotoluenes—offers a unique set of advantages and disadvantages. The optimal choice of methodology is contingent upon the desired isomer, the scale of the reaction, the available starting materials, and the tolerance of other functional groups within the molecule. By understanding the underlying mechanisms and practical considerations of each approach, researchers can strategically design and execute efficient and effective syntheses of these valuable chemical intermediates.
VI. References
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Ishii, Y., Iwahama, T., Sakaguchi, S., Nakayama, K., & Nishiyama, Y. (2003). Oxidation of Substituted Toluenes with Molecular Oxygen in the Presence of N,N',N''-Trihydroxyisocyanuric Acid as a Key Catalyst. The Journal of Organic Chemistry, 68(17), 6587–6590. [Link]
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J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
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PubMed. (2003, August 22). Oxidation of Substituted Toluenes With Molecular Oxygen in the Presence of N,N',N' '-Trihydroxyisocyanuric Acid as a Key Catalyst. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Aromatic Reactions: Gatterman-Koch Formylation. Retrieved from [Link]
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All about chemistry. (2025, December 12). Sommelet Reaction [Video]. YouTube. [Link]
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Vaia. (n.d.). In the Gatterman-Koch reaction, a formyl group. Retrieved from [Link]
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Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Retrieved from [Link]
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ScienceMadness Wiki. (2025, November 10). Benzaldehyde. Retrieved from [Link]
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Quora. (2019, May 4). What is Gattermann Koch reaction? Retrieved from [Link]
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Semantic Scholar. (1996, February 1). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Retrieved from [Link]
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Mendelson, W. L., & Holmes, M. M. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Synthetic Communications, 26(4), 755-760. [Link]
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Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]
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Okamoto, Y., & Kiji, J. (2006, March 27). Catalytic Vapor-Phase Ammoxidation of Substituted Toluenes over Chromium Oxide. Bulletin of the Chemical Society of Japan. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 3). Leveraging Halogenated Aromatic Aldehydes for Advanced Organic Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, January 3). Can benzaldehyde undergo chlorination (aka halogenation)? Retrieved from [Link]
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Ueshima, M., et al. (1992). Partial Oxidation of p-Substituted Toluenes to Corresponding Benzaldehydes in Vapor Phase over V2O5-Tl2O Catalyst. Chemistry Letters, 21(7), 1275-1278. [Link]
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Cambridge University Press. (n.d.). Sommelet Reaction. Retrieved from [Link]
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BYJU'S. (2019, January 25). Gattermann Koch Reaction Mechanism. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from [Link]
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Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]
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Patsnap. (2021, December 10). Synthetic method of p-bromobenzaldehyde. Retrieved from [Link]
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Save My Exams. (n.d.). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
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Let's learn together. (2023, February 12). Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12| [Video]. YouTube. [Link]
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Google Patents. (n.d.). New process for synthesizing 3-bromobenzaldehyde acetal. Retrieved from
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FAQ. (2023, April 4). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved? Retrieved from [Link]
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Patsnap. (2021, November 12). A kind of preparation method of p-chlorobenzaldehyde. Retrieved from [Link]
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Google Patents. (n.d.). Process for formylation of aromatic compounds. Retrieved from
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Google Patents. (n.d.). Method of producing 3-bromobenzaldehyde. Retrieved from
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Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
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Snowhite Chemical Co.,LTD. (n.d.). Synthetic method of o-chlorobenzaldehyde. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Mustansiriyah University. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]
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Wang, D., et al. (2019). Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. Journal of the American Chemical Society, 141(26), 10186-10191. [Link]
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Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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Khan, M. A., et al. (2021). Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. ACS Omega, 6(30), 20006-20015. [Link]
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De Kimpe, N., & Keppens, M. (2010). Synthesis of β-, γ-, δ-, ..., ω-Halogenated Ketones and Aldehydes. Chemical Reviews, 96(6), 2241-2280. [Link]
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Schou, M., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4084-4088. [Link]
-
Ohsawa, K., Yoshida, M., & Doi, T. (2013). A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate. The Journal of Organic Chemistry, 78(7), 3440-3446. [Link]
-
Nguyen, V. T., et al. (2019). Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. Angewandte Chemie International Edition, 58(18), 5919-5923. [Link]
-
Organic Chemistry. (2022, September 30). Preparation of Benzaldehydes, Part 2: From Metalated Arenes [Video]. YouTube. [Link]
-
De Kimpe, N., & Keppens, M. (2010). Synthesis of β-, γ-, δ-, ..., ω-Halogenated Ketones and Aldehydes. Chemical Reviews, 96(6), 2241-2280. [Link]
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2-Amino-5-bromo-4-chlorobenzaldehyde vs. other substituted benzaldehydes in synthesis
An in-depth comparative analysis for researchers and medicinal chemists designing nitrogen-containing heterocycles.
Executive Overview: The Strategic Utility of Dual-Halogenation
In the realm of modern medicinal chemistry and drug discovery, the quinoline scaffold is a privileged structure. While the traditional synthesis of these heterocycles relies on simple aniline or benzaldehyde derivatives, the demand for complex, poly-functionalized targets has shifted focus toward highly substituted precursors[1].
2-Amino-5-bromo-4-chlorobenzaldehyde (CAS: 1036757-11-5) represents a highly engineered, trifunctional building block[2]. Unlike the notoriously unstable unsubstituted 2-aminobenzaldehyde—which rapidly undergoes self-condensation and oligomerization—the introduction of electron-withdrawing halogens at the 4- and 5-positions heavily decreases the nucleophilicity of the amino group, drastically improving monomeric stability under ambient conditions[3]. More importantly, the precise placement of a bromine and a chlorine atom provides two distinct, programmable handles for late-stage orthogonal cross-coupling.
Reactivity & Stability Dynamics: A Quantitative Comparison
The structural superiority of this compound becomes evident when comparing its bond dissociation energies (BDE) and practical shelf-stability against other standard benzaldehydes[4]. The C–Br bond is significantly weaker than the C–Cl bond, a thermodynamic reality that dictates the sequential logic of downstream palladium-catalyzed cross-couplings.
Table 1: Stability and Functional Utility of Substituted 2-Aminobenzaldehydes
| Precursor Building Block | Monomer Stability | Functional Handles | Cross-Coupling Versatility |
| 2-Aminobenzaldehyde | Poor (Oligomerizes) | None | Low (End-stage only) |
| 2-Amino-5-chlorobenzaldehyde | Excellent | 1 (C–Cl) | Moderate |
| 2-Amino-5-bromobenzaldehyde | Excellent | 1 (C–Br) | Moderate |
| This compound | Excellent | 2 (C–Br, C–Cl) | High (Orthogonal sequence) |
Table 2: Thermodynamic Causality for Orthogonal Reactivity
| Halogen Bond in Substrate | Position on Resulting Quinoline | Approx. BDE (kcal/mol) | Oxidative Addition Rate |
| C–Br | C-6 | 80–82 | Fast (First-pass coupling) |
| C–Cl | C-7 | 95–97 | Slow (Requires specialized ligands) |
Data extrapolated from computational models of halo-heterocycle bond dissociation energies[4].
Core Workflow 1: The Friedländer Quinoline Synthesis
The Friedländer synthesis is the standard method for converting 2-aminobenzaldehydes into substituted quinolines via condensation with an
Mechanistic pathways of the Friedländer synthesis: Aldol-first vs. Schiff base-first.
Self-Validating Experimental Protocol: Catalyst-Free Aqueous Friedländer Cyclization
By utilizing highly polar aqueous media, the transition state is stabilized via hydrogen bonding, entirely negating the need for toxic acid/base catalysts traditionally required for unsubstituted benzaldehydes[6].
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, suspend this compound (1.0 equiv, 1.0 mmol) and the desired active methylene compound (e.g., acetylacetone, 1.2 equiv) in distilled water (10 mL).
-
Thermal Activation: Heat the vigorously stirred suspension to 70 °C. Causality: At 70 °C, the solubility of the organics in water marginally increases, while the high dielectric constant of water drives the nucleophilic attack[6].
-
Reaction Progression: Stir for 3–5 hours. The suspension will typically transition into a distinct precipitate as the highly hydrophobic poly-halogenated quinoline core forms.
-
Validation System (Quality Control):
-
In-Process: Run a rapid TLC (Hexanes/EtOAc).
-
Spectroscopic Validation: Isolate a crude aliquot and perform a
H-NMR scan. The complete disappearance of the highly downfield aldehyde proton (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 9.8 ppm) guarantees that the Knoevenagel/Aldol step is complete.
-
-
Workup: Cool to room temperature, filter the solid precipitate, wash with ice-cold water, and dry under vacuum.
Core Workflow 2: Programmed Orthogonal Cross-Coupling
Once the 6-bromo-7-chloroquinoline core is synthesized, the distinct halogens allow for sequential, highly controlled functionalizations[7]. Because the oxidative addition of palladium is rate-limiting, the catalyst will preferentially insert into the weaker C(6)–Br bond (
Orthogonal reactivity workflow: Exploiting differential BDEs for step-wise functionalization.
Self-Validating Experimental Protocol: Sequential Suzuki / Buchwald-Hartwig
Phase 1: Suzuki-Miyaura Coupling (Targeting C-6 Bromo)
-
Reagents: Combine the 6-bromo-7-chloroquinoline (1.0 equiv), arylboronic acid (1.1 equiv), and a mild base (
, 2.0 equiv) in a Toluene/ mixture (4:1). -
Catalyst Selection & Causality: Add
(0.05 equiv). Causality: Triphenylphosphine is a relatively standard, non-bulky ligand. At 80 °C, the complex is energetic enough to break the C–Br bond but lacks the electron richness to activate the C–Cl bond, ensuring perfect regioselectivity[4][7]. -
Validation System: Analyze via LC-MS. The successful product will show a mass shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl group. Crucially, the mass spectrum must retain the characteristic 3:1 isotopic ratio pattern (
) indicative of the preserved chlorine atom.
Phase 2: Buchwald-Hartwig Amination (Targeting C-7 Chloro)
-
Reagents: Take the purified mono-functionalized 7-chloroquinoline (1.0 equiv) and combine with an amine (1.2 equiv) and a strong base (
, 1.5 equiv) in anhydrous 1,4-dioxane. -
Catalyst Selection & Causality: Add
(0.02 equiv) and BrettPhos (0.04 equiv). Causality: The remaining C–Cl bond is incredibly strong. BrettPhos is an ultra-bulky, highly electron-rich biaryl phosphine ligand. It dramatically increases the electron density at the Pd center, forcing the difficult oxidative addition into the C–Cl bond, while drives the reductive elimination[7]. Heat to 110 °C for 12 hours. -
Validation System: The final LC-MS will show the total absence of the 3:1 chlorine isotope pattern, confirming complete difunctionalization.
References
-
Wikipedia. "Friedländer synthesis." Wikimedia Foundation. Available at:[Link]
-
Organic Chemistry Portal. "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions." Shen et al., Synthesis, 2012. Available at:[Link]
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National Center for Biotechnology Information (PubChem). "this compound (CID 89419680)." NIH. Available at:[Link]
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Journal of the American Chemical Society. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." ACS Publications. Available at:[Link]
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A Comparative Guide to the Purity Assessment of 2-Amino-5-bromo-4-chlorobenzaldehyde by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 2-Amino-5-bromo-4-chlorobenzaldehyde, a trifunctional aromatic compound, serves as a versatile building block in the synthesis of a wide range of pharmacologically active molecules.[1][2] Its unique substitution pattern, featuring an amino group, two different halogens, and an aldehyde, provides multiple reactive sites for constructing complex molecular architectures.[1]
However, this inherent reactivity also presents a challenge: the potential for side reactions during synthesis can lead to the formation of structurally similar impurities. These impurities can carry forward through synthetic steps, potentially impacting the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, accurate, and validated analytical method for purity assessment is indispensable. This guide provides an in-depth protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, explains the scientific rationale behind its design, and compares its performance against alternative analytical techniques.
The Gold Standard: Purity Determination by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[3][4] For a moderately polar and UV-active molecule like this compound, an RP-HPLC method is the logical choice.
Causality Behind the Method: Why These Parameters?
The development of a successful HPLC method is a process of informed choices, where each parameter is selected to complement the physicochemical properties of the analyte.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the workhorse of reversed-phase chromatography. Its nonpolar nature provides effective retention for the aromatic ring of the analyte, while allowing for separation from more polar or nonpolar impurities based on their differential partitioning between the stationary phase and the mobile phase.[5][6] A column with dimensions of 4.6 x 250 mm and 5 µm particle size offers a good balance of efficiency and backpressure for standard HPLC systems.[7]
-
Mobile Phase: A gradient elution is employed to ensure the timely elution of all potential impurities, from polar starting materials to nonpolar by-products, within a single analytical run. We start with a higher aqueous composition to retain and separate polar impurities and gradually increase the organic solvent (acetonitrile) concentration to elute the main analyte and any nonpolar impurities. Acetonitrile is chosen for its low UV cutoff and viscosity, which allows for efficient chromatography. A phosphate buffer at pH 3.0 is incorporated to maintain a consistent ionization state for the amino group (pKa ~2-3), ensuring sharp, symmetrical peaks by preventing silanol interactions.
-
Detector: A Diode Array Detector (DAD) is the preferred choice. It not only quantifies the analyte at a specific wavelength but also provides UV spectra for all eluting peaks. This is invaluable for peak purity assessment and for tentatively identifying impurities by comparing their spectra to that of the main compound. The detection wavelength is set to 240 nm, a common absorbance maximum for substituted benzaldehydes, ensuring high sensitivity for the analyte and related aromatic impurities.
-
Temperature Control: The column is maintained at 30°C to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the end-to-end workflow for analyzing the purity of this compound using the proposed HPLC method.
Caption: End-to-end workflow for HPLC purity analysis.
Detailed HPLC Protocol
Instrumentation and Materials:
-
HPLC System with a gradient pump, autosampler, column oven, and DAD detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Potassium dihydrogen phosphate, phosphoric acid.
-
Reference Standard: this compound (purity ≥ 99.5%).
Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄ | | Mobile Phase B | Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 30°C | | Detection | DAD at 240 nm | | Injection Vol. | 10 µL | | Gradient Program | Time (min) | %B | | | 0 | 30 | | | 20 | 80 | | | 25 | 80 | | | 26 | 30 | | | 30 | 30 |
Preparation of Solutions:
-
Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Trustworthiness: A Self-Validating System
A protocol is only as reliable as its validation. To ensure the trustworthiness of this HPLC method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9] Validation provides documented evidence that the method is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a blank, the standard, the sample, and a spiked sample containing known impurities to show that all peaks are well-resolved.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of at least five concentrations of the reference standard and plotting the peak area response against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by spiking the sample matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, 120%) and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day and inter-analyst): Analysis on different days or by different analysts. The relative standard deviation (RSD) should typically be ≤ 2%.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.[6]
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary technique for purity and impurity profiling, a comprehensive quality assessment often involves orthogonal methods that provide different, complementary information.[3][11] Here, we compare our RP-HPLC method with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | RP-HPLC with DAD | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Primary Use | Purity assay, detection and quantification of non-volatile and thermally stable impurities. | Quantification of volatile and semi-volatile impurities (e.g., residual solvents).[12] | Absolute purity determination (assay) without a specific analyte reference standard. |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase in a gaseous mobile phase. | Quantification based on the direct proportionality between the integrated signal of a specific nucleus (e.g., ¹H) and the number of those nuclei in the sample, measured against a certified internal standard. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Required. Analyte must be volatile or be made volatile through derivatization. | Not required. Sample must be soluble in a deuterated solvent. |
| Reference Standard | Requires a high-purity reference standard of the analyte for accurate quantification (assay). Purity is relative. | Requires reference standards for each impurity to be quantified. | Requires a certified internal standard (e.g., maleic acid), but not of the analyte itself. Provides absolute purity. |
| Strengths | High resolution for complex mixtures, excellent for isomer separation, widely applicable.[4] | Unmatched for analyzing residual solvents (e.g., acetone, hexane from synthesis).[3] High sensitivity with Flame Ionization Detector (FID). | Provides structural information, non-destructive, highly accurate for absolute purity, primary ratio method. |
| Limitations | May not detect impurities that do not have a UV chromophore. Not suitable for volatile compounds. | Not suitable for non-volatile or thermally labile compounds like the analyte itself. | Lower sensitivity than HPLC, more expensive instrumentation, requires careful selection of non-overlapping signals. |
Data Interpretation and Purity Calculation
The purity of the this compound sample is typically calculated using the area percent normalization method from the chromatogram.
Calculation Formula: Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
This calculation assumes that all components (analyte and impurities) have a similar response factor at the detection wavelength of 240 nm. This is a reasonable starting assumption for structurally related impurities but should be confirmed with a relative response factor analysis for critical impurities during method validation.
The logical relationship for this calculation is visualized below.
Caption: Logical flow of the area percent purity calculation.
Conclusion
The purity assessment of this compound is a critical quality control step that directly impacts the integrity of downstream pharmaceutical manufacturing. The validated RP-HPLC method detailed in this guide provides a robust, specific, and reliable system for this purpose. It offers high-resolution separation of the main component from potential process-related impurities and degradation products. By complementing HPLC with orthogonal techniques like GC for residual solvent analysis and qNMR for absolute purity verification, a comprehensive and trustworthy quality profile can be established. This multi-faceted approach ensures that this key intermediate meets the stringent standards required for the synthesis of safe and effective medicines.
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- Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde.
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Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.[Link]
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation.[Link]
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Cas 1036757-11-5, 2-Amino-5-bromo-4-chloro-benzaldehyde. LookChem.[Link]
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Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.[Link]
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Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances (RSC Publishing).[Link]
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.[Link]
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Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate.[Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.[Link]
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(PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. ResearchGate.[Link]
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Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. PubMed.[Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. ResearchGate.[Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews (IJRAR).[Link]
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HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.[Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times.[Link]
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Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. TÜBİTAK Academic Journals.[Link]
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FT-IR analysis of functional groups in 2-Amino-5-bromo-4-chlorobenzaldehyde
Title: Comprehensive Spectroscopic Profiling of 2-Amino-5-bromo-4-chlorobenzaldehyde: A Comparative Guide to FT-IR and Raman Methodologies
Introduction this compound (CAS No. 1036757-11-5) is a highly functionalized aromatic building block widely utilized in the programmed, regioselective synthesis of pharmaceutically relevant heterocyclic systems, such as quinazolines[1]. The molecule possesses a unique trifunctional arrangement: an electron-donating primary amine (-NH₂), an electron-withdrawing aldehyde (-CHO), and two distinct heavy halogens (-Br, -Cl)[1].
Accurate structural validation of these groups is critical during multistep synthesis. This guide provides an objective comparison of Attenuated Total Reflectance (ATR-FTIR), Potassium Bromide (KBr) Pellet Transmission FT-IR, and Raman Spectroscopy, detailing the mechanistic causality behind technique selection and offering self-validating experimental protocols.
Mechanistic Causality: Vibrational Spectroscopy Principles
Choosing the correct analytical technique depends on the physical chemistry of the target functional groups:
-
FT-IR Spectroscopy: Infrared absorption requires a change in the molecular dipole moment during vibration[2]. It is exceptionally sensitive to polar bonds, making it the gold standard for identifying the carbonyl (C=O) and primary amine (N-H) groups in this compound[3][4]. The conjugation of the aldehyde to the aromatic ring, combined with potential intramolecular hydrogen bonding from the ortho-amino group, typically lowers the C=O stretching frequency[1].
-
Raman Spectroscopy: Raman scattering relies on a change in the polarizability of the electron cloud[2]. It excels at probing homo-nuclear bonds and large, electron-rich heavy atoms[2]. Consequently, Raman is vastly superior to FT-IR for resolving the C-Cl and C-Br stretching modes, which are highly polarizable but produce weak, often overlapping signals in the IR fingerprint region[4].
Comparative Analysis: FT-IR Sampling Techniques (ATR vs. KBr)
When targeting the polar -CHO and -NH₂ groups via FT-IR, the sampling methodology drastically impacts spectral fidelity.
-
KBr Pellet (Transmission FT-IR):
-
Mechanism: The solid sample is diluted in an IR-inactive KBr matrix and pressed into a transparent disc.
-
Advantages: Produces a classic, true transmission spectrum that adheres strictly to the Beer-Lambert law[5]. The longer effective pathlength yields superior sensitivity for trace analysis and sharper peaks, making it ideal for strict quantitative work and historical library matching[5].
-
Limitations: KBr is notoriously hygroscopic. Trace moisture absorption creates a massive, broad O-H peak in the 3200–3500 cm⁻¹ region, which can completely mask or distort the critical N-H stretching bands of the primary amine[6][7].
-
-
ATR-FTIR (Attenuated Total Reflectance):
-
Mechanism: An infrared beam reflects internally within a high-refractive-index crystal (e.g., Diamond), creating an evanescent wave that penetrates 0.5–2 µm into the sample[6].
-
Advantages: Requires zero sample preparation, completely bypassing the moisture interference associated with KBr[6][8]. It is rapid, non-destructive, and highly reproducible.
-
Limitations: The penetration depth is wavelength-dependent (deeper at lower wavenumbers), which alters relative peak intensities compared to transmission spectra[5].
-
Quantitative Data: Expected Vibrational Frequencies
The following table summarizes the predicted spectral behavior of this compound across different modalities.
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | Optimal Technique | Mechanistic Causality |
| Primary Amine (-NH₂) | N-H Stretch (Asym/Sym) | 3300 – 3500 | ATR-FTIR | ATR avoids KBr moisture interference, ensuring the N-H doublet remains clearly resolved. |
| Aldehyde (-CHO) | C=O Stretch | 1650 – 1680 | KBr Pellet FT-IR | Conjugation lowers the frequency. KBr provides the sharpest peak for precise library matching. |
| Aromatic Ring | C=C Stretch | 1450 – 1600 | FT-IR / Raman | Both provide strong signals; Raman highlights symmetrical ring breathing modes. |
| Carbon-Chlorine | C-Cl Stretch | 600 – 800 | Raman Spectroscopy | The high polarizability of the chlorine atom yields a dominant, sharp Raman scattering signal. |
| Carbon-Bromine | C-Br Stretch | 500 – 650 | Raman Spectroscopy | The large electron cloud of bromine produces a highly distinct Raman peak, avoiding IR overlap. |
Self-Validating Experimental Protocols
Protocol A: High-Fidelity KBr Pellet Preparation & Transmission FT-IR Objective: Obtain a high-resolution transmission spectrum for library matching of the conjugated aldehyde.
-
Matrix Dehydration: Dry spectroscopic-grade KBr in an oven at 105°C for a minimum of 24 hours.
-
Causality: Eliminates adsorbed water that creates false broad peaks, preserving the integrity of the 3500 cm⁻¹ amine region[7].
-
-
Sample Dilution: Weigh 1–2 mg of this compound and 100 mg of the dried KBr. Grind thoroughly in an agate mortar until a fine, homogeneous powder is achieved.
-
Pellet Pressing: Transfer the mixture to a 7 mm or 13 mm pellet die. Apply 10 tons of pressure using a hydraulic press under a continuous vacuum for 2–3 minutes.
-
Causality: The vacuum removes trapped air pockets, preventing light scattering and baseline tilting (the Christiansen effect)[6].
-
-
System Validation: Run a background scan of the empty sample compartment. Insert the pressed pellet.
-
Self-Validation Check: A valid pellet must be visually transparent and exhibit a baseline transmittance of >80%. If the baseline slopes severely, the sample particles are too large; the batch must be reground and repressed.
-
Protocol B: Rapid ATR-FTIR Workflow Objective: Rapidly verify the presence of the primary amine without moisture artifacts.
-
Crystal Cleaning: Swab the diamond ATR crystal with spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.
-
Background Validation: Collect a background spectrum.
-
Self-Validation Check: Ensure no residual peaks exist (especially around 2900 cm⁻¹ for organics), confirming a pristine optical path.
-
-
Sample Application: Place ~5 mg of the raw solid compound directly onto the center of the crystal.
-
Pressure Application: Engage the pressure anvil until the built-in clutch clicks.
-
Causality: The evanescent wave only penetrates 0.5–2 µm. Intimate physical contact is mandatory to achieve a high signal-to-noise ratio[6].
-
-
Spectral Correction: Apply an "ATR-correction" algorithm within the spectrometer software.
-
Causality: This mathematically adjusts for the wavelength-dependent penetration depth, allowing the data to be directly compared to historical transmission libraries.
-
Analytical Decision Workflow
Decision matrix for spectroscopic analysis of halogenated benzaldehydes.
Conclusion
For the comprehensive characterization of this compound, a single analytical technique is insufficient. ATR-FTIR provides the most reliable data for the primary amine by eliminating KBr-induced moisture artifacts, while KBr Pellet FT-IR offers the sharpest resolution for the conjugated aldehyde. However, to definitively map the regioselective halogen substitutions (-Br, -Cl), Raman spectroscopy must be employed due to its superior sensitivity to highly polarizable heavy atoms.
References
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- ResearchGate. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?".
- SFR. "FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique". SFR.
- Gateway Analytical. "Comparison of Raman and FTIR Spectroscopy: Advantages and Limitations".
- Lab Manager. "FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?". Lab Manager.
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Efficacy of 2-Amino-5-bromo-4-chlorobenzaldehyde as a precursor in drug discovery
Efficacy of 2-Amino-5-bromo-4-chlorobenzaldehyde as a Precursor in Drug Discovery: A Comparative Guide
As modern drug discovery pivots toward increasingly complex molecular architectures, the selection of the right starting building blocks dictates both the efficiency of the synthetic route and the breadth of the accessible chemical space. For synthesizing pharmaceutically critical N-heterocycles—such as quinolines and quinazolines—this compound (CAS 1036757-11-5) has emerged as a premier, trifunctional starting material[1][2].
This guide evaluates the mechanistic advantages, comparative efficacy, and experimental integration of this halogenated precursor against traditional alternatives in High-Throughput Screening (HTS) library development.
Mechanistic Causality: The Orthogonal Advantage
The core utility of this compound (MW 234.48 g/mol ; SMILES: C1=C(C(=CC(=C1Br)Cl)N)C=O) lies in its precisely engineered atomic topography[1][3].
-
The Cyclization Core : The ortho-amino benzaldehyde motif is the textbook substrate for the Friedländer condensation. The highly electrophilic aldehyde carbon rapidly intercepts enolates, while the adjacent primary amine drives dehydrative ring closure to form stable quinoline or quinazoline cores[4].
-
Chemoselective Programming : Unlike standard precursors, this molecule features two distinct halogens on the aromatic ring. Because the bond dissociation energy of a C–Br bond (~68 kcal/mol) is significantly lower than that of a C–Cl bond (~81 kcal/mol), Palladium(0) undergoes oxidative addition at the bromine site orders of magnitude faster than at the chlorine site. This exact positioning enables "programmed, regioselective transformations"[1], where chemists can sequentially graft two completely different pharmacophores onto the core without interference.
Comparative Efficacy Analysis
To demonstrate its efficacy, we compared this compound against the traditional unhalogenated precursor (2-Aminobenzaldehyde) and a mono-halogenated analog. Standard 2-aminobenzaldehyde (CAS 529-23-7) is notoriously unstable, rapidly degrading via self-condensation into trimeric and tetrameric complexes, which ruins batch reproducibility[4].
The introduction of halogens not only stabilizes the aldehyde by modulating the ring's electron density but exponentially increases the late-stage derivatization potential.
| Precursor Metric | 2-Aminobenzaldehyde | 2-Amino-5-bromobenzaldehyde | This compound |
| CAS Number | 529-23-7[4] | 75940-54-4 | 1036757-11-5[1][5] |
| Stability (Shelf-Life) | Poor (Rapid Self-Condensation)[4] | Moderate | Excellent (Halogen Stabilized) |
| Orthogonal Handles | 0 | 1 (C-Br) | 2 (C-Br, C-Cl)[1] |
| HTS Library Diversity | Low (Dead core post-cyclization) | Medium (Single functionalization) | Exponentially High (Dual functionalization) |
| Core Annulation Yield | 85–92% | 80–88% | 78–85% |
Workflow Visualization: Sequential Derivatization
The true value of this precursor is realized in multi-step continuous workflows. By selectively exploiting the C–Br bond first, the C–Cl bond is preserved as a "sleeping" functional group for subsequent activation.
Fig 1: Orthogonal multi-stage derivatization of this compound.
Self-Validating Experimental Protocol
As a self-validating system, the following 3-stage protocol includes direct in-line analytical checkpoints to ensure causal outcomes at each phase.
Phase 1: Core Synthesis (Friedländer Condensation)
-
Objective: Establish the heterocyclic scaffold.
-
Procedure: To a solution of this compound (1.0 eq) and an active methylene ketone (1.1 eq) in ethanol, add catalytic KOH. Reflux for 12 hours. The base initiates the aldol condensation between the enolate and the aldehyde, which intrinsically cascades into an imine-forming cyclization[6].
-
Self-Validation Checkpoint: Perform ¹H-NMR on the crude. The diagnostic aldehyde proton peak at ~9.8 ppm must completely disappear, replaced by downfield aromatic protons of the newly formed pyridine ring.
Phase 2: Chemoselective C–Br Functionalization (Suzuki-Miyaura)
-
Objective: Introduce the first pharmacophore selectively at position 5.
-
Procedure: Combine Phase 1 intermediate (1.0 eq), an arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (5 mol%) in a degassed Dioxane/H₂O mixture. Heat at 80°C.
-
Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the Pd center. This promotes rapid reductive elimination, kinetically trapping the C–Br coupled product before the catalyst can attack the more energetically demanding C–Cl bond.
-
Self-Validation Checkpoint: Submit to LC-MS. The mass spectrum must show a clear 3:1 (M : M+2) isotopic pattern . This confirms that exactly one chlorine atom remains completely untouched on the scaffold.
Phase 3: Late-Stage C–Cl Functionalization (Buchwald-Hartwig Amination)
-
Objective: Activate the "sleeping" chlorine to introduce the second pharmacophore.
-
Procedure: Combine Phase 2 intermediate (1.0 eq), a secondary aliphatic amine (1.5 eq), NaOtBu (2.0 eq), Pd₂(dba)₃ (5 mol%), and RuPhos (10 mol%) in anhydrous toluene. Heat at 110°C.
-
Causality: RuPhos is a sterically demanding, extremely electron-rich dialkylbiaryl phosphine ligand. It drives electron density into the palladium center, forcefully lowering the activation barrier to enable oxidative addition into the unactivated C–Cl bond.
-
Self-Validation Checkpoint: The final LC-MS must show total ablation of the 3:1 isotopic pattern, definitively proving the substitution of the chlorine atom by the amine moiety.
Conclusion
For drug development teams requiring high molecular diversity from a single central intermediate, this compound dramatically outperforms traditional non-halogenated equivalents. By integrating strategically placed halogens that function as kinetically distinct orthogonal handles, chemists can reliably construct complex, multi-targeted pharmacophores with predictable regiochemical control.
References
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A Comparative Guide to the Reactivity of Bromo vs. Chloro Substituents for the Modern Synthetic Chemist
In the intricate world of drug development and fine chemical synthesis, the choice between a bromo or a chloro substituent on a molecular scaffold is far from trivial. This decision can profoundly impact reaction efficiency, selectivity, and ultimately, the economic viability of a synthetic route. This guide offers an in-depth, objective comparison of the reactivity of these two common halogens, supported by experimental data and mechanistic insights, to empower researchers in making informed strategic decisions.
Part 1: The Fundamental Divide: A Physicochemical Perspective
The differing reactivity of bromo and chloro substituents is rooted in their fundamental atomic and bonding properties. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond, and bromine is more polarizable than chlorine.[1][2][3][4] These characteristics are the primary determinants of their behavior as leaving groups and as partners in metal-catalyzed reactions.
| Property | C-Cl Bond | C-Br Bond | Implication for Reactivity |
| Average Bond Enthalpy | ~328-330 kJ/mol[1][3] | ~275-276 kJ/mol[1][3] | The weaker C-Br bond is more easily cleaved, leading to higher reactivity. |
| Electronegativity (Pauling) | 3.16[2] | 2.96[2] | The C-Cl bond is more polar, but this has a lesser effect on reactivity than bond strength. |
| Leaving Group Ability | Good | Excellent | Bromide (Br⁻) is a weaker base and thus a better leaving group than chloride (Cl⁻).[5][6] |
Part 2: Reactivity in Key Synthetic Transformations
Nucleophilic Substitution (SN1 & SN2)
In both SN1 and SN2 reactions, the rate is influenced by the facility with which the carbon-halogen bond breaks.[5][7] Consequently, alkyl bromides are generally more reactive than their corresponding alkyl chlorides.
The general order of reactivity for alkyl halides in both SN1 and SN2 reactions is: R-I > R-Br > R-Cl > R-F.[5][8][9]
SN2 Mechanism: A Concerted Dance
In the bimolecular SN2 mechanism, the nucleophile attacks as the leaving group departs in a single, concerted step.[10][11] The weaker C-Br bond and superior leaving group ability of bromide lead to faster reaction rates compared to chlorides.
Caption: SN2 reaction workflow.
SN1 Mechanism: A Stepwise Journey
The SN1 mechanism proceeds through a rate-determining carbocation formation step.[12][13] Here too, the weaker C-Br bond facilitates the formation of the carbocation, making alkyl bromides more reactive.
Caption: SN1 reaction workflow.
Palladium-Catalyzed Cross-Coupling Reactions
In modern drug development, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecules. In these reactions, the initial oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[14][15][16][17] The reactivity of the aryl halide is directly related to the C-X bond strength, leading to the general reactivity trend: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[16][17][18]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While aryl bromides are routinely used, the coupling of aryl chlorides often requires more specialized conditions, such as the use of bulky, electron-rich phosphine ligands and stronger bases to facilitate the challenging oxidative addition step.[16][17]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Haloanisole with Phenylboronic Acid
-
Reactants: 4-bromoanisole or 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2.0 mmol).
-
Solvent: Toluene/Ethanol/Water (4:1:1, 5 mL).
-
Procedure:
-
Combine the aryl halide, phenylboronic acid, and sodium carbonate in a round-bottom flask.
-
Add the solvent mixture and degas the solution.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction at 80-90 °C and monitor by TLC or GC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
Comparative Data:
| Aryl Halide | Typical Reaction Time | Typical Yield |
| 4-bromoanisole | 2-4 hours | >90% |
| 4-chloroanisole | 12-24 hours | 40-60% (often requires more active catalyst) |
Heck Reaction
The Heck reaction couples aryl halides with alkenes. Similar to other cross-coupling reactions, aryl bromides are significantly more reactive than aryl chlorides.[19][20][21][22] Achieving efficient Heck couplings with aryl chlorides often necessitates higher temperatures and more specialized catalyst systems.[19]
Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling aryl halides with amines. The choice of halogen can influence not only the reaction rate but also the selectivity, particularly when using ammonia or its surrogates.[23][24] Reactions with aryl bromides can sometimes lead to the formation of diarylamine byproducts, whereas the less reactive aryl chlorides can favor the formation of the desired primary arylamine.[23]
Grignard Reagent Formation
The formation of Grignard reagents (R-MgX) from the reaction of an organic halide with magnesium metal is a cornerstone of organic synthesis.[25][26][27][28] While both alkyl bromides and chlorides can be used, there are practical differences. Alkyl bromides tend to initiate the reaction more readily.[29] However, for large-scale synthesis, the lower cost and mass of alkyl chlorides can be advantageous, and in some cases, may even lead to higher yields.[29]
Experimental Protocol: Preparation of Phenylmagnesium Halide
-
Reactants: Bromobenzene or chlorobenzene (10 mmol), magnesium turnings (12 mmol), and a crystal of iodine (as an initiator).
-
Solvent: Anhydrous diethyl ether or THF (20 mL).
-
Procedure:
-
Activate the magnesium turnings in a flame-dried flask with a crystal of iodine.
-
Add a small portion of the haloarene to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Add the remaining haloarene dropwise to maintain a steady reflux.
-
After the addition is complete, continue to stir until the magnesium is consumed.
-
Comparative Observations:
| Haloarene | Initiation | Reaction Rate |
| Bromobenzene | Generally spontaneous or with gentle warming. | Vigorous |
| Chlorobenzene | Often requires more heating and longer initiation times. | Slower |
Part 3: Strategic Considerations for the Synthetic Chemist
-
Reactivity vs. Selectivity: The higher reactivity of bromo-substituted compounds is often desirable for ensuring complete and rapid conversions. However, in molecules with multiple halogen sites, the lower reactivity of a chloro substituent can be exploited for selective transformations. For example, a Suzuki coupling can often be performed selectively at a bromo-position in the presence of a chloro-group.
-
Cost and Availability: Chloro-substituted starting materials are frequently less expensive and more widely available than their bromo-counterparts, a critical consideration in process chemistry and large-scale synthesis.
-
Catalyst Development: The "inertness" of the C-Cl bond has spurred significant innovation in catalyst design, leading to the development of highly active palladium-ligand systems that can now efficiently couple a wide range of aryl chlorides, narrowing the reactivity gap.
Conclusion
The choice between a bromo and a chloro substituent is a nuanced decision that hinges on the specific synthetic challenge at hand. Bromo compounds offer the advantage of higher general reactivity, often leading to milder reaction conditions and broader substrate scope, particularly in palladium-catalyzed cross-coupling reactions. Conversely, chloro substituents provide a cost-effective and sometimes more selective handle for chemical modification. A deep understanding of the fundamental principles outlined in this guide, coupled with the ever-expanding toolbox of modern synthetic methods, will enable researchers to strategically leverage the unique properties of each halogen to achieve their synthetic goals with precision and efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
